molecular formula C7H16Cl2N2 B1392999 1,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 82386-80-9

1,7-Diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1392999
CAS No.: 82386-80-9
M. Wt: 199.12 g/mol
InChI Key: WATXVKXAFDYVLK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXVKXAFDYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679474
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82386-80-9
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Scaffold: A Technical Examination of 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Diazaspiro[4.4]nonane dihydrochloride is a spirocyclic diamine that holds potential as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics. However, a comprehensive analysis of its chemical properties, synthesis, and applications reveals a notable scarcity of specific and detailed information in publicly available scientific literature. This guide aims to consolidate the available information on related structures to provide a foundational understanding and to highlight the existing knowledge gaps, thereby guiding future research in this area.

Introduction: The Spirocyclic Advantage in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant attention in modern drug discovery. Their inherent rigidity and three-dimensionality offer several advantages over traditional flat, aromatic scaffolds. By constraining the conformation of a molecule, spirocycles can lead to higher binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

The 1,7-diazaspiro[4.4]nonane core, featuring two nitrogen atoms within a spiro[4.4]nonane framework, presents an intriguing scaffold for the design of novel bioactive molecules. The presence of two basic nitrogen atoms allows for diverse functionalization and salt formation, such as the dihydrochloride salt, to modulate solubility and handling properties.

Physicochemical Properties: An Extrapolation from Related Compounds

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₇H₁₆Cl₂N₂Based on the parent amine and formation of the dihydrochloride salt.
Molecular Weight 199.13 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidCommon for hydrochloride salts of amines.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa Two pKa values are expected for the two amine groups. The exact values are undetermined but would be crucial for understanding its behavior at physiological pH.The basicity of the nitrogen atoms is influenced by the ring strain and electronic environment of the spirocyclic system.

Synthesis and Purification: A Generalized Approach

A specific, detailed, and validated synthesis protocol for this compound is not explicitly documented in readily accessible scientific journals. However, general strategies for the synthesis of spirodiamines can be adapted. A plausible synthetic route could involve a multi-step sequence starting from a suitable cyclic precursor.

Conceptual Synthetic Workflow

A hypothetical synthesis could proceed through the following key transformations. This workflow is conceptual and would require experimental validation.

G A Cyclic Precursor (e.g., a cyclopentanone derivative) B Formation of a Spirocyclic Intermediate (e.g., via a double nucleophilic addition) A->B C Introduction of Nitrogen Moieties (e.g., reductive amination or ring-opening of an intermediate) B->C D Cyclization to form the Second Ring C->D E Purification of 1,7-Diazaspiro[4.4]nonane Free Base (e.g., column chromatography) D->E F Salt Formation (Treatment with HCl) E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

General Protocol for Dihydrochloride Salt Formation

Once the 1,7-diazaspiro[4.4]nonane free base is synthesized and purified, the dihydrochloride salt can be prepared using a standard acid-base reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 1,7-diazaspiro[4.4]nonane free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base. The addition should be done dropwise, and the temperature may need to be controlled with an ice bath.

  • Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove any residual solvent.

Causality behind Experimental Choices: The use of anhydrous solvents is crucial to prevent the incorporation of water into the crystal lattice of the salt. Slow addition of the acid helps to control the exothermicity of the reaction and promotes the formation of well-defined crystals.

Spectroscopic Characterization: Anticipated Spectral Features

Detailed spectroscopic data for this compound are not available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule. The protons on the two five-membered rings will be in different chemical environments. Protons on the carbons adjacent to the nitrogen atoms will likely appear as multiplets in the downfield region (δ 3.0-4.0 ppm), shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen atoms. The N-H protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display a limited number of signals corresponding to the unique carbon atoms in the structure. The spiro carbon atom would be a key quaternary signal. Carbons adjacent to the nitrogen atoms would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorptions for N-H stretching of the ammonium salts (a broad band in the region of 2400-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum would likely show a base peak corresponding to the protonated free base [M+H]⁺ (where M is the free base) and potentially a smaller peak for the doubly charged species [M+2H]²⁺.

Applications in Drug Discovery: Untapped Potential

While there are no specific drug discovery applications reported for this compound, the broader class of diazaspiro[4.4]nonane derivatives has been explored for various therapeutic targets. For instance, derivatives of the closely related 2,7-diazaspiro[4.4]nonane have been investigated as ligands for sigma receptors, which are implicated in neurological disorders[1].

The 1,7-diazaspiro[4.4]nonane scaffold offers a unique spatial arrangement of its nitrogen atoms, which could be exploited to design ligands for a variety of receptors and enzymes. The rigid framework can be used to orient pharmacophoric groups in a precise manner to achieve high-affinity binding.

General Workflow for Biological Screening

A general workflow for the biological evaluation of a library of compounds derived from the 1,7-diazaspiro[4.4]nonane scaffold is depicted below.

G A Library Synthesis (Derivatization of the 1,7-diazaspiro[4.4]nonane core) B High-Throughput Screening (HTS) (Primary screen against a panel of targets) A->B C Hit Identification B->C D Hit-to-Lead Optimization (Structure-Activity Relationship studies) C->D E Lead Compound D->E F Preclinical Development E->F

Caption: General workflow for the biological screening of 1,7-diazaspiro[4.4]nonane derivatives.

Conclusion and Future Directions

This compound represents a largely unexplored chemical entity with significant potential in medicinal chemistry. The lack of detailed, publicly available data on its synthesis, characterization, and application presents both a challenge and an opportunity for researchers. The development of a robust and scalable synthetic route to this scaffold is a critical first step. Following this, a thorough characterization of its physicochemical and pharmacological properties is warranted. The insights gained from such studies could pave the way for the discovery of novel therapeutics based on this unique spirocyclic framework. The field of drug discovery would benefit from the exploration of this "undiscovered" chemical space.

References

A Senior Application Scientist's Guide to the Structure Elucidation of 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise vectoral presentation of substituents. As with any active pharmaceutical ingredient (API) or key intermediate, unambiguous confirmation of its structure, particularly in its common salt form, is a non-negotiable prerequisite for downstream applications. This technical guide presents a comprehensive, field-proven workflow for the definitive structure elucidation of 1,7-diazaspiro[4.4]nonane dihydrochloride. Moving beyond a mere checklist of techniques, this paper delves into the causality behind the multi-pronged analytical strategy, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced NMR experiments. Each protocol is designed to be a self-validating system, culminating in an unshakeable structural hypothesis, with optional confirmation by the gold standard, X-ray crystallography.

Introduction: The "Why" Before the "How"

In drug development, the spirocyclic core of 1,7-diazaspiro[4.4]nonane offers a distinct advantage over simpler, more flexible aliphatic or aromatic systems. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. However, this same structural complexity necessitates a rigorous and orthogonal approach to its characterization. The dihydrochloride salt, while improving solubility and stability, introduces its own spectroscopic nuances, such as the significant downfield shift of protons adjacent to the newly formed ammonium centers.

This guide is structured to mirror the logical progression of an investigation in a professional laboratory setting—starting with rapid, confirmatory techniques and progressing to high-resolution, definitive methods.

The Elucidation Pathway: A Multi-Technique Imperative

No single analytical technique can provide the requisite level of confidence for complete structure elucidation. A synergistic approach is essential, where each method validates the findings of the others and contributes a unique piece of the structural puzzle. The workflow is designed to efficiently confirm the molecular formula, identify key functional groups, map the atomic connectivity, and, if necessary, determine the absolute three-dimensional structure.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_nmr_details Detailed NMR Workflow cluster_confirmation Definitive Confirmation Sample 1,7-Diazaspiro[4.4]nonane dihydrochloride Sample MS Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) Sample->MS FTIR Infrared Spectroscopy (FTIR) - Identify Key Functional Groups (e.g., N-H⁺ stretch) Sample->FTIR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Final Structure Elucidated MS->Final FTIR->Final NMR_1D 1D NMR (¹H, ¹³C) - Count unique protons/carbons - Observe chemical shifts NMR->NMR_1D NMR_2D_Homo COSY - Establish H-H correlations NMR_1D->NMR_2D_Homo NMR_2D_Hetero HSQC & HMBC - Link H to C atoms - Confirm spiro connectivity NMR_2D_Homo->NMR_2D_Hetero Xray Single Crystal X-Ray Diffraction (Optional, Gold Standard) - Grow suitable crystals - Determine 3D structure NMR_2D_Hetero->Xray for absolute proof NMR_2D_Hetero->Final Xray->Final

Caption: The overall workflow for structure elucidation.

Foundational Analysis: Mass and Functional Groups

Mass Spectrometry (MS): Confirming the Formula

Expertise & Rationale: Electrospray Ionization (ESI) is the technique of choice for amine salts due to its soft ionization mechanism. We hypothesize that in the ESI source, the dihydrochloride salt will readily dissociate and the free base (C₇H₁₄N₂) will be protonated. High-Resolution Mass Spectrometry (HRMS) is critical for moving beyond nominal mass to confirm the elemental composition with high precision, a cornerstone of trustworthy identification.

Expected Observations:

  • Primary Ion: The protonated molecule [M+H]⁺, where M is the free base.

  • Nitrogen Rule: The free base has an even molecular weight and two nitrogen atoms. The [M+H]⁺ ion will therefore have an odd nominal mass, which is a key diagnostic check.[1]

Ion SpeciesFormulaCalculated Exact MassExpected m/z
Free Base (M)C₇H₁₄N₂126.1157-
Protonated Molecule [M+H]⁺C₇H₁₅N₂⁺127.1230127.1230
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode over a scan range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the calculated exact mass of [M+H]⁺. Confirm that the measured mass is within a 5 ppm tolerance of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR provides rapid and definitive evidence of the key functional groups present. For this compound, the most telling feature is the presence of the secondary ammonium (R₂NH₂⁺) group. Its stretching and bending vibrations are highly characteristic and distinguish the salt form from the free base.[2][3]

Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3000 - 2700N-H⁺ StretchSecondary AmmoniumBroad, strong absorption, confirming the protonated amine salt.[3]
~1620 - 1560N-H₂⁺ BendSecondary AmmoniumConfirms the presence of a secondary amine salt.[2][4]
~2960 - 2850C-H StretchAlkane (CH₂)Confirms the aliphatic backbone.
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic broad N-H⁺ stretching envelope and the N-H₂⁺ bending vibration to confirm the presence of the secondary ammonium salt.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment of all proton and carbon signals.

Hypothesized Structure & Symmetry: The molecule possesses a C₂ axis of symmetry passing through the spiro carbon (C5). This simplifies the spectra, as the two pyrrolidine rings are chemically equivalent. We therefore expect only 4 carbon signals and 4 sets of proton signals.

References

An In-Depth Technical Guide to 1,7-Diazaspiro[4.4]nonane Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Spirocycles in Drug Design

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling precise interactions with biological targets. Among these, the 1,7-diazaspiro[4.4]nonane core has garnered significant interest as a versatile building block in the design of innovative therapeutics, particularly for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of 1,7-diazaspiro[4.4]nonane dihydrochloride, its synthesis, chemical properties, and applications in drug discovery.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not consistently reported in major chemical databases, the parent compound, 1,7-diazaspiro[4.4]nonane , is registered under CAS Number 34357-58-9 . The dihydrochloride salt is typically prepared in situ or as a final purification step from the free base. For the purpose of this guide, key data for the parent compound and its common derivatives are provided.

Table 1: Physicochemical Properties of 1,7-Diazaspiro[4.4]nonane and a Key Derivative

Property1,7-Diazaspiro[4.4]nonanetert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
CAS Number 34357-58-9885268-47-3[1][2]
Molecular Formula C₇H₁₄N₂C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 126.20 g/mol 226.32 g/mol [1][2]
Appearance Not widely reportedLiquid[1]
Purity Not widely reportedTypically ≥97%[1]

The dihydrochloride salt is expected to be a crystalline solid with increased water solubility compared to the free base, a common strategy to improve the bioavailability of amine-containing drug candidates.

Synthesis of the 1,7-Diazaspiro[4.4]nonane Core: A Methodological Overview

The construction of the 1,7-diazaspiro[4.4]nonane scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent approaches are the domino radical bicyclization and intramolecular cycloaddition reactions.

Domino Radical Bicyclization

This elegant approach allows for the rapid construction of the spirocyclic core in a single pot from a linear precursor.[3][4] The reaction typically involves the formation of an alkoxyaminyl radical from an O-benzyl oxime ether, which then undergoes a cascade of cyclizations to yield the desired 1-azaspiro[4.4]nonane skeleton.[3]

Experimental Protocol: Representative Domino Radical Bicyclization for a 1-Azaspiro[4.4]nonane Derivative

This protocol is a generalized example based on the domino radical bicyclization methodology.[3]

Materials:

  • Functionalized O-benzyl oxime ether (1.0 equivalent)

  • Tributyltin hydride (Bu₃SnH) (1.2 equivalents)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents) or Triethylborane (Et₃B) (1.2 equivalents)

  • Anhydrous cyclohexane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

  • Silica gel for column chromatography

  • Eluents (e.g., hexanes and ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the O-benzyl oxime ether in anhydrous cyclohexane.

  • Add tributyltin hydride to the solution.

  • Add the radical initiator. If using AIBN, heat the reaction mixture to reflux (approximately 80°C). If using Et₃B, the reaction can often be conducted at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature (if heated) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 1-azaspiro[4.4]nonane derivative.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Domino_Radical_Bicyclization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="O-Benzyl Oxime Ether"]; Radical_Formation [label="Radical Formation\n(AIBN or Et3B)", shape=ellipse, fillcolor="#FBBC05"]; Cyclization_Cascade [label="Cyclization Cascade"]; Spirocycle [label="1-Azaspiro[4.4]nonane\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Radical_Formation [label="Bu3SnH"]; Radical_Formation -> Cyclization_Cascade; Cyclization_Cascade -> Spirocycle; } Caption: Domino Radical Bicyclization Workflow.

Intramolecular 1,3-Dipolar Cycloaddition

Another powerful strategy for the synthesis of the 1-azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone.[5] This is followed by the reductive cleavage of the resulting isoxazolidine ring to yield the spirocyclic amine.[5]

Experimental Protocol: Intramolecular 1,3-Dipolar Cycloaddition Approach

This protocol outlines the key steps in the synthesis of a 1-azaspiro[4.4]nonane derivative via this methodology.[5]

Step 1: Synthesis of the Alkenylnitrone

  • Prepare the corresponding hydroxylamine from a suitable precursor.

  • Oxidize the hydroxylamine to the alkenylnitrone using an oxidizing agent such as activated manganese dioxide (MnO₂).

  • Purify the crude alkenylnitrone by column chromatography.

Step 2: Intramolecular Cycloaddition

  • Dissolve the purified alkenylnitrone in a high-boiling solvent like toluene.

  • Heat the solution to reflux to induce the intramolecular 1,3-dipolar cycloaddition, forming a tricyclic isoxazolidine intermediate.

  • Monitor the reaction by ¹H NMR or TLC.

Step 3: Reductive Cleavage of the Isoxazolidine

  • The resulting isoxazolidine is then subjected to reductive cleavage of the N-O bond to yield the final 1-azaspiro[4.4]nonane derivative.

dot graph "Intramolecular_Cycloaddition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Hydroxylamine"]; Nitrone_Formation [label="Alkenylnitrone\nFormation", shape=ellipse, fillcolor="#FBBC05"]; Cycloaddition [label="Intramolecular\n1,3-Dipolar Cycloaddition"]; Isoxazolidine [label="Tricyclic Isoxazolidine"]; Reduction [label="Reductive Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spirocycle [label="1-Azaspiro[4.4]nonane\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Nitrone_Formation [label="MnO2"]; Nitrone_Formation -> Cycloaddition [label="Heat"]; Cycloaddition -> Isoxazolidine; Isoxazolidine -> Reduction; Reduction -> Spirocycle; } Caption: Intramolecular 1,3-Dipolar Cycloaddition Workflow.

Preparation of the Dihydrochloride Salt

The dihydrochloride salt of 1,7-diazaspiro[4.4]nonane can be readily prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The resulting salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 1,7-diazaspiro[4.4]nonane scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric groups, leading to enhanced target affinity and selectivity.

Central Nervous System (CNS) Disorders

A significant area of application for 1,7-diazaspiro[4.4]nonane derivatives is in the development of treatments for CNS disorders.[6] The scaffold has been utilized in the synthesis of novel compounds targeting various receptors and transporters in the brain.[6]

Inhibition of Protein-Protein Interactions

The complex and often extensive interfaces of protein-protein interactions (PPIs) present a challenging target for small molecule inhibitors. The three-dimensional nature of the 2,7-diazaspiro[4.4]nonane scaffold has been explored in the development of inhibitors for the interaction between menin and mixed lineage leukemia (MLL) proteins, which plays a crucial role in certain types of cancer and diabetes.[7] This highlights the potential of the broader diazaspiro[4.4]nonane framework in tackling such challenging targets.[7]

Spectroscopic Data

Table 2: Representative ¹H NMR Data for a 1,7-Diazaspiro[4.4]nonane Derivative

DerivativeKey ¹H NMR Signals (ppm)
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylateBroad signals corresponding to the methylene protons of the two pyrrolidine rings, and a characteristic singlet for the tert-butyl protons of the Boc protecting group.[8]

Further characterization would involve ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Safety and Handling

Derivatives of diazaspiro[4.4]nonane are known to cause skin and serious eye irritation, and may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds.[9] All manipulations should be performed in a well-ventilated fume hood.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] For inhalation, move to fresh air.[9]

Table 3: General Hazard Information for Diazaspiro[4.4]nonane Derivatives

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray[9]
H319: Causes serious eye irritation[9]P280: Wear protective gloves/protective clothing/eye protection/face protection[9]
H335: May cause respiratory irritation[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]

Conclusion

References

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the 1,7-Diazaspiro[4.4]nonane Core

In modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The concept of "escaping flatland" reflects a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) molecular frameworks.[1] Spirocyclic scaffolds are at the forefront of this movement, recognized for their ability to confer significant improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3]

The 1,7-diazaspiro[4.4]nonane core, a unique bicyclic system featuring two nitrogen atoms at the bridgehead of two fused five-membered rings, is a privileged scaffold. Its rigid, yet conformationally defined, 3D geometry provides a fixed orientation for appended substituents, enabling precise and selective interactions with biological targets.[1] This guide provides a detailed exploration of robust synthetic strategies for constructing this valuable core structure, offering field-proven insights and step-by-step protocols for researchers in drug development.

Synthetic Strategy I: Convergent Double N-Alkylation of a Spirocyclic Diamine

A highly efficient and intuitive approach to the 1,7-diazaspiro[4.4]nonane skeleton is a convergent strategy involving the double N-alkylation of a pre-formed spirocyclic diamine precursor with a suitable dielectrophile. This method offers the advantage of building both pyrrolidine rings simultaneously around the central spirocyclic carbon. The key intermediate for this pathway is 1,1-bis(aminomethyl)cyclopentane.

Mechanistic Rationale

The core of this strategy lies in the formation of two new five-membered rings through a double intramolecular cyclization. The reaction proceeds via a standard nucleophilic substitution mechanism. The primary amine groups of the spirocyclic diamine act as nucleophiles, attacking the electrophilic carbon centers of a 1,2-dielectrophile, such as 1,2-dibromoethane. The use of a non-nucleophilic base is critical to deprotonate the resulting ammonium salt intermediates, regenerating the nucleophilicity of the nitrogen for the second cyclization step and neutralizing the HBr byproduct.

G cluster_0 Intermediate Synthesis cluster_1 Cyclization Start Cyclopentanone Intermediate1 Cyclopentane-1,1-dicarbonitrile Start->Intermediate1 KCN, NH4Cl (Strecker Synthesis) Intermediate2 1,1-Bis(aminomethyl)cyclopentane Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) Product 1,7-Diazaspiro[4.4]nonane Intermediate2->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat Reagent 1,2-Dibromoethane Reagent->Product G Precursor Acyclic Precursor (e.g., O-benzyl oxime ether) Intermediate_Radical Alkoxyaminyl Radical Intermediate Precursor->Intermediate_Radical Radical Formation Radical_Initiation Radical Initiator (AIBN or Et3B) Radical_Initiation->Precursor Cascade Domino Radical Bicyclization Intermediate_Radical->Cascade 5-exo-trig cyclization Product 1,7-Diazaspiro[4.4]nonane Core Cascade->Product Radical Quench

References

Spectroscopic Blueprint of 1,7-Diazaspiro[4.4]nonane Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,7-diazaspiro[4.4]nonane dihydrochloride, a key structural motif in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the principles of spectroscopic analysis as they apply to spirocyclic diamines and their hydrochloride salts, this guide offers not only predicted data but also the underlying scientific rationale for these spectroscopic characteristics. The methodologies for data acquisition and interpretation are detailed, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of this compound

Spirocyclic systems are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties.[1] The 1,7-diazaspiro[4.4]nonane scaffold, in particular, offers two nitrogen atoms in a constrained bicyclic system, making it an attractive building block for the synthesis of new chemical entities. The dihydrochloride salt form is often utilized to enhance solubility and stability, crucial for pharmaceutical development.

Accurate spectroscopic characterization is fundamental to confirming the structure and purity of such compounds. This guide will provide a detailed examination of the expected spectroscopic data for this compound, bridging the gap in readily available, consolidated spectral information for this specific salt.

Molecular Structure and Protonation Sites

1,7-diazaspiro[4.4]nonane consists of two pyrrolidine rings sharing a single spirocyclic carbon atom. In the presence of two equivalents of hydrochloric acid, both nitrogen atoms are protonated, forming a dicationic species with two chloride counter-ions. This protonation has a profound effect on the molecule's electronic structure and, consequently, its spectroscopic properties.

Figure 1: Structure of this compound with protonation sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The protonation of the nitrogen atoms will cause a significant downfield shift for the adjacent methylene protons compared to the free base, due to the electron-withdrawing effect of the positively charged nitrogen.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.8Multiplet8HC2, C4, C6, C8-HProtons adjacent to the protonated nitrogens are significantly deshielded. The complex multiplicity arises from geminal and vicinal couplings.
~2.2 - 2.5Multiplet4HC3, C9-HProtons beta to the nitrogen atoms are less affected by the positive charge and thus appear at a higher field.
~4.7 (variable)Broad Singlet4HN-HThe acidic protons on the nitrogen atoms are exchangeable with the deuterium in D₂O and may appear as a broad signal or not be observed at all.[2]

Causality Behind Experimental Choices:

  • Solvent: D₂O is the solvent of choice due to the salt's solubility in water and to observe the exchange of the N-H protons.[3] In a non-deuterated protic solvent, the N-H signal would be present but broad.[4]

  • Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making several proton environments chemically equivalent.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons adjacent to the protonated nitrogens will experience a downfield shift. The spiro carbon, being quaternary and at a point of symmetry, will have a unique chemical shift.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~70 - 75C5 (spiro)The unique quaternary spirocyclic carbon.
~45 - 50C2, C4, C6, C8Carbons alpha to the protonated nitrogens are deshielded. Protonation generally causes a downfield shift in adjacent carbons.[5]
~25 - 30C3, C9Carbons beta to the nitrogen atoms are less influenced by the inductive effect of the positive charge.

Expertise in Interpretation: The prediction of chemical shifts is based on established trends for the protonation of amines.[5] The electron-withdrawing nature of the ammonium groups deshields the neighboring carbon and hydrogen atoms, resulting in larger chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the key features will be the absorptions associated with the N-H bonds of the ammonium groups.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 2800Strong, BroadN-H stretchingThe stretching vibrations of the N-H bonds in the ammonium groups give rise to a broad and strong absorption in this region.[6]
~2950MediumC-H stretchingAliphatic C-H stretching vibrations.
~1600 - 1500MediumN-H bendingThe bending vibrations of the N-H bonds in the ammonium groups.[6]
~1450MediumC-H bendingScissoring and bending vibrations of the methylene groups.

Trustworthiness of the Protocol: A KBr pellet is a standard method for obtaining the IR spectrum of a solid sample.[7] It is crucial that the KBr is thoroughly dried to avoid a broad O-H absorption from water, which could obscure the N-H stretching region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing salts like this compound, as it is a soft ionization technique that can generate ions from non-volatile and thermally labile compounds.[8][9]

Predicted ESI-MS Data

m/zIonRationale
127.1285[M+H]⁺The singly protonated free base. This is often observed even when starting with the dihydrochloride salt, as one proton can be lost in the ESI process.
126.1206[M]⁺˙The radical cation of the free base, though less common in ESI.
64.0681[M+2H]²⁺The dicationic species, reflecting the dihydrochloride nature of the parent compound.

Fragmentation Analysis: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the loss of ammonia (NH₃) or cleavage of the pyrrolidine rings. The fragmentation pathways are influenced by the stability of the resulting carbocations.

ESI-MS_Workflow cluster_sample_prep Sample Preparation cluster_esi_ms Electrospray Ionization Mass Spectrometry Sample 1,7-Diazaspiro[4.4]nonane dihydrochloride in Solution ESI Electrospray Ionization Sample->ESI Infusion MS1 Mass Analyzer (MS1) ESI->MS1 Ion Generation ([M+H]⁺, [M+2H]²⁺) CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Selection MS2 Mass Analyzer (MS2) CID->MS2 Fragmentation Detector Detector MS2->Detector Fragment Ion Analysis

Figure 2: Experimental workflow for ESI-MS/MS analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[10]

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range. For MS/MS, select the precursor ion of interest and apply collision-induced dissociation to generate a fragment ion spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the influence of the spirocyclic structure and the protonated amine functionalities, researchers can confidently identify and characterize this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

An In-depth Technical Guide to 1,7-Diazaspiro[4.4]nonane Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,7-Diazaspiro[4.4]nonane dihydrochloride, a spirocyclic diamine of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of this scaffold offers a valuable platform for the development of novel therapeutics. This document delves into its molecular properties, synthetic routes, analytical characterization, and applications in the pharmaceutical landscape.

Core Molecular Properties

1,7-Diazaspiro[4.4]nonane is a bicyclic heterocyclic compound featuring two pyrrolidine rings sharing a single spiro carbon atom. The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in biological and pharmaceutical research.

Molecular Structure and Weight

The chemical structure of 1,7-Diazaspiro[4.4]nonane consists of a central quaternary carbon atom at the junction of two five-membered rings, each containing a nitrogen atom.

The fundamental properties of 1,7-Diazaspiro[4.4]nonane and its dihydrochloride salt are summarized in the table below. The molecular weight of the dihydrochloride is calculated from the molecular formula of the free base and the addition of two equivalents of hydrochloric acid.

Property1,7-Diazaspiro[4.4]nonane (Free Base)This compoundSource
IUPAC Name 1,7-Diazaspiro[4.4]nonaneThis compound-
CAS Number 34357-58-982386-80-9[1][2]
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂[2]
Molecular Weight 126.20 g/mol 199.12 g/mol Calculated
Canonical SMILES C1CC2(CCNC2)CCN1C1CC2(CCNC2)CCN1.Cl.Cl-
InChI Key DDVRNOMZDQTUNS-UHFFFAOYSA-N--

Synthesis of the 1,7-Diazaspiro[4.4]nonane Core

The construction of the 1,7-diazaspiro[4.4]nonane scaffold can be achieved through various synthetic strategies. The choice of a particular method often depends on the desired substitution patterns, scalability, and the availability of starting materials. Two notable approaches are the domino radical bicyclization and the nitroso-ene cyclization.

Domino Radical Bicyclization

This powerful methodology allows for the construction of the spirocyclic core in a single step from a linear precursor.[3] The reaction is initiated by the formation of a radical, which then undergoes a cascade of cyclizations to form the azaspiro[4.4]nonane skeleton.[3][4]

G start O-Benzyl Oxime Ether Precursor cyclization Domino Radical Bicyclization start->cyclization initiator Radical Initiator (e.g., AIBN) initiator->cyclization tin Bu₃SnH tin->cyclization product 1-Azaspiro[4.4]nonane Derivative cyclization->product

Domino Radical Bicyclization Workflow

Experimental Protocol: Domino Radical Bicyclization (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted O-benzyl oxime ether precursor (1.0 eq) in a degassed solvent such as cyclohexane.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 eq) and a radical initiator, for instance, 2,2'-azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired azaspiro[4.4]nonane derivative.[3]

Causality: The use of a radical initiator like AIBN generates initial radicals that propagate a chain reaction. Tributyltin hydride serves as a hydrogen atom donor to complete the catalytic cycle and form the final product. The choice of an O-benzyl oxime ether as the precursor is strategic as it readily undergoes radical-mediated cyclization.

Nitroso-ene Cyclization

Another elegant approach to construct the azaspiro[4.4]nonane framework is through a nitroso-ene reaction. This method has been successfully applied in the modular synthesis of natural products like (±)-cephalotaxine, which contains the 1-azaspiro[4.4]nonane core.[5]

G start 1,2-Epoxycyclopentane Derivative reagents Multi-step Synthesis start->reagents intermediate Key Intermediate reagents->intermediate cyclization Nitroso-ene Cyclization intermediate->cyclization product 1-Azaspiro[4.4]nonane Derivative cyclization->product

Nitroso-ene Cyclization Synthetic Pathway

This synthetic route involves a multi-step sequence starting from a commercially available precursor, leading to a key intermediate that undergoes the pivotal nitroso-ene cyclization to furnish the desired spirocyclic system.[5]

Analytical Characterization

The structural elucidation of 1,7-diazaspiro[4.4]nonane and its derivatives relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton spectrum would be expected to show complex multiplets in the aliphatic region, corresponding to the methylene protons of the two pyrrolidine rings. The protons adjacent to the nitrogen atoms would likely appear at a lower field due to the electron-withdrawing effect of the nitrogen.

  • ¹³C NMR: The carbon spectrum would be characterized by a signal for the spiro quaternary carbon, typically in the range of 60-80 ppm. The remaining methylene carbons of the pyrrolidine rings would appear in the aliphatic region of the spectrum.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 1,7-diazaspiro[4.4]nonane. Electrospray ionization (ESI) is a suitable technique for this class of compounds, as it is a soft ionization method that typically produces the protonated molecule, [M+H]⁺.[6]

The fragmentation of the diazaspiro[4.4]nonane core under mass spectrometry conditions is expected to involve the cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to the formation of stable iminium ions. The fragmentation pattern can provide valuable information for the structural confirmation of derivatives.[6][7]

G molecule 1,7-Diazaspiro[4.4]nonane ionization Ionization (e.g., ESI) molecule->ionization molecular_ion Molecular Ion [M+H]⁺ ionization->molecular_ion fragmentation Fragmentation (CID) molecular_ion->fragmentation fragment1 Fragment Ion 1 fragmentation->fragment1 fragment2 Fragment Ion 2 fragmentation->fragment2

Mass Spectrometry Fragmentation Workflow

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the diazaspiro[4.4]nonane scaffold makes it a "privileged structure" in medicinal chemistry. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues.

Derivatives of azaspiro[4.4]nonanes have been investigated for a range of therapeutic applications:

  • Neuroscience: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been used to develop potent ligands for sigma receptors, which are implicated in various neurological disorders, including pain and neurodegeneration.

  • Oncology: The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia.[3]

  • Infectious Diseases: Derivatives of this scaffold have shown potential as inhibitors of the hepatitis C virus.[3]

The diazaspiro[4.4]nonane core serves as a versatile building block for the synthesis of compound libraries for high-throughput screening, enabling the discovery of novel drug candidates with diverse pharmacological activities.

References

An In-depth Technical Guide to the Solubility of 1,7-Diazaspiro[4.4]nonane Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 1,7-diazaspiro[4.4]nonane dihydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of this and similar spirocyclic diamine salts. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and reproducible approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] For ionizable compounds like this compound, a salt form is often chosen to enhance aqueous solubility and stability. However, understanding its solubility in organic solvents is equally critical for various stages of pharmaceutical development, including synthesis, purification, crystallization, and the formulation of non-aqueous delivery systems.[3] This guide will provide the foundational knowledge and practical methodologies to systematically evaluate the solubility of this specific spirocyclic diamine dihydrochloride.

Theoretical Framework: Predicting and Understanding Solubility

The "Like Dissolves Like" Principle in the Context of an Ionic Salt

The adage "like dissolves like" is a useful starting point, where solubility is favored when the solute and solvent have similar polarities. This compound is an ionic salt, possessing a high degree of polarity due to the two protonated amine groups and the chloride counter-ions. Therefore, it is expected to have limited solubility in non-polar (lipophilic) solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

Its solubility will likely be higher in polar organic solvents that can effectively solvate the ions. This can occur through several mechanisms:

  • Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol, isopropanol) and water possess hydroxyl groups capable of hydrogen bonding with both the protonated amines and the chloride ions. These solvents are generally good candidates for dissolving hydrochloride salts.[4]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) have large dipole moments and can solvate cations and anions. However, their efficacy compared to protic solvents can vary depending on the specific salt.

Factors Influencing the Solubility of this compound

Several intrinsic and extrinsic factors govern the solubility of this compound:

  • Crystal Lattice Energy: The strength of the ionic interactions within the crystal lattice of the dihydrochloride salt must be overcome by the energy of solvation. A high lattice energy will generally lead to lower solubility.

  • Solvent Properties: Key solvent properties to consider include:

    • Dielectric Constant: A higher dielectric constant helps to separate the ions and reduce their electrostatic attraction.

    • Hydrogen Bonding Capability: As mentioned, the ability to act as a hydrogen bond donor or acceptor is crucial for solvating the salt.

    • Molecular Size and Shape: The solvent molecules must be able to pack effectively around the solute ions.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of this compound. The equilibrium solubility determination method is a robust and widely accepted technique.[5][6]

Experimental Workflow

The general workflow for determining the equilibrium solubility is depicted in the diagram below. This process ensures that a saturated solution is achieved and that the measured concentration represents the true equilibrium solubility at a given temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess 1,7-diazaspiro[4.4]nonane dihydrochloride prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine in a sealed vial equilibration Agitate at constant temperature (e.g., 24-72h) using a shaker or stirrer prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant (e.g., 0.22 µm syringe filter) to remove undissolved solid sampling->filtration dilution Dilute sample if necessary filtration->dilution analysis Quantify concentration (e.g., HPLC-UV, LC-MS) dilution->analysis

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining the solubility of this compound.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the added solid.

    • Add a known volume or weight of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[5][6]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of 1,7-diazaspiro[4.4]nonane.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original undiluted sample by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table

The following table provides a template for recording and presenting the experimental solubility data for this compound in various organic solvents at a specified temperature.

SolventPolarity IndexDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CObservations
Methanol5.132.7Experimental Value
Ethanol4.324.5Experimental Value
Isopropanol3.919.9Experimental Value
Acetonitrile5.837.5Experimental Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Value
Dimethylformamide (DMF)6.436.7Experimental Value
Dichloromethane3.19.1Experimental Value
Toluene2.42.4Experimental Value
n-Heptane0.11.9Experimental Value

Note: Polarity Index and Dielectric Constant values are approximate and can be found in standard chemical reference literature.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a rigorous experimental protocol, researchers can generate reliable solubility data that is crucial for informed decision-making in the drug development process.

Future work could involve the use of computational models to predict the solubility of this compound in a wider range of solvents, which could help to prioritize experimental studies and accelerate formulation development.[7][8][9] Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.

References

An In-depth Technical Guide to the Stability of 1,7-Diazaspiro[4.4]nonane Dihydrochloride Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Development

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 1,7-diazaspiro[4.4]nonane dihydrochloride, a key heterocyclic building block, under acidic conditions. While specific degradation kinetics for this molecule are not extensively published, this paper establishes a robust, scientifically-grounded approach based on first principles of chemical reactivity and industry-standard protocols for forced degradation studies.[1][2][3] We will explore the molecule's intrinsic properties, propose likely degradation pathways, detail a complete experimental workflow for stability assessment, and discuss the implications for drug development and chemical synthesis. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of how to characterize and mitigate potential stability issues with spirocyclic diamine scaffolds.

Introduction: The Importance of Spirocyclic Scaffolds and Stability

Spirocyclic systems, such as 1,7-diazaspiro[4.4]nonane, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets.[4] The 1,7-diazaspiro[4.4]nonane core, with its two strategically placed nitrogen atoms, provides a versatile template for building complex molecules with diverse pharmacological potential.[5]

However, the journey from a promising building block to a viable drug candidate or a robust synthetic intermediate requires a thorough understanding of its physicochemical properties, paramount among which is chemical stability. Stability in aqueous solutions across a range of pH values is a fundamental requirement for a successful drug candidate.[6] For a dihydrochloride salt, stability in acidic conditions is particularly critical, as it dictates formulation strategies, storage conditions, potential incompatibilities with acidic excipients, and behavior in the acidic environment of the stomach.

Forced degradation studies, or stress tests, are the industry-standard method for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][2][7] These studies are mandated by regulatory agencies like the FDA and EMA to ensure that any impurities or degradants that could affect the safety and efficacy of a drug product are identified and controlled.[2][3] This guide will walk you through the principles and practical execution of such a study for this compound.

Physicochemical Properties and Structural Analysis

To understand the stability of this compound (Chemical Formula: C7H16Cl2N2), we must first examine its structure.

Figure 1: Structure of this compound.

Key Structural Features and Their Implications for Stability:

  • Saturated Aliphatic System: The core structure consists of single (sigma) bonds between carbon and nitrogen atoms. These C-N bonds are generally stable and not susceptible to hydrolysis under mild acidic conditions, unlike imines or amides.

  • Spiro Center: The quaternary carbon at the spiro junction is sterically hindered, which can further protect adjacent bonds from chemical attack.

  • Secondary Amines (as Hydrochloride Salts): In the dihydrochloride form, both nitrogen atoms are protonated, existing as ammonium ions. This positive charge withdraws electron density from the adjacent carbon atoms, but it does not inherently create a pathway for degradation in the absence of strong nucleophiles or extreme conditions.

  • Absence of Chromophores: The molecule lacks conjugated systems, meaning it will not absorb UV light at higher wavelengths (e.g., >220 nm). This is a critical consideration for the choice of analytical method.

Hypothesis on Stability: Based on this analysis, this compound is predicted to be highly stable in acidic aqueous solutions. Significant degradation is not expected under typical storage or formulation conditions (e.g., pH 1-4, room temperature). The purpose of the forced degradation study is to confirm this hypothesis and to identify what extreme conditions (e.g., high temperature) might be required to induce degradation.

Potential Degradation Pathways Under Forced Conditions

While stable, no molecule is indestructible. Under forcing conditions of strong acid and elevated temperature, we can hypothesize potential, albeit slow, degradation pathways. These are unlikely but must be considered to develop a truly stability-indicating method.

DegradationPathway Parent This compound (Intact Molecule) Stressed Forcing Conditions (e.g., 1M HCl, 80°C) Parent->Stressed Exposure Intermediate Hypothetical Ring-Opened Intermediate Stressed->Intermediate Slow C-N Cleavage (High Energy) Degradant2 Potential Degradant 2 (Oxidative Impurity if O2 present) Stressed->Degradant2 Oxidation Degradant1 Potential Degradant 1 (e.g., (Aminoethyl)pyrrolidinium species) Intermediate->Degradant1 Rearrangement/ Hydration

Figure 2: Hypothetical Degradation Pathways Under Forcing Conditions.

  • Hydrolytic Ring Opening: The most plausible, yet still unlikely, pathway involves the cleavage of a C-N bond. This would require a high activation energy but could theoretically be forced at high temperatures. The reaction would proceed via protonation of a nitrogen, followed by a nucleophilic attack of water on an adjacent carbon, leading to a ring-opened amino-alcohol derivative.

  • Oxidation: If the stress conditions include an oxidative agent (like H₂O₂) or if dissolved oxygen is not excluded at high temperatures, oxidation at the nitrogen or adjacent carbons could occur.

The primary goal of the experimental phase is to stress the molecule sufficiently to generate detectable levels of these or other degradants (typically aiming for 5-20% degradation of the parent compound) so the analytical method can prove its ability to separate them.[3]

Experimental Design: A Forced Degradation Protocol

This section outlines a comprehensive protocol to evaluate the stability of this compound.

Materials and Reagents
  • This compound (test article)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Water, HPLC-grade

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

  • Reference standards (if available)

Analytical Methodology: Developing a Stability-Indicating Method

Since the target molecule lacks a strong UV chromophore, traditional HPLC-UV detection will be challenging. Therefore, a more universal detector is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended technique.[6] Alternatively, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be used.

Table 1: Recommended HPLC-MS Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Good retention for polar, cationic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good MS signal and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient 5% to 95% B over 10 minutesA broad gradient to ensure elution of the polar parent and any less polar degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
MS Detector Electrospray Ionization (ESI), Positive ModeThe protonated amines will readily ionize in positive mode.
MS Scan Mode Full Scan (e.g., m/z 50-500)To detect the parent ion and any unknown degradant ions.

This method must be validated for its ability to separate the parent compound from any degradation products that are formed.[7]

Forced Degradation Workflow

The following workflow is designed to systematically assess stability across relevant acidic conditions as guided by ICH principles.[2][7]

Figure 3: Experimental Workflow for Acidic Forced Degradation Study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade water.

  • Stress Sample Preparation: For each condition (0.1 M HCl @ 40°C, 0.1 M HCl @ 80°C, 1 M HCl @ 80°C), transfer an aliquot of the stock solution into the acidic medium to achieve a final concentration of ~0.5 mg/mL.

  • Time Point Sampling: At each designated time point (e.g., 0, 24h, 72h, 1 week), withdraw an aliquot from each stress condition.

  • Quenching: Immediately neutralize the aliquot with an equimolar amount of NaOH to stop any further degradation.

  • Analysis: Dilute the neutralized sample to a suitable concentration for HPLC-MS analysis (e.g., 10 µg/mL) and inject it into the system.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Examine the chromatograms for any new peaks.

    • Use the mass spectrometer data to determine the mass-to-charge ratio (m/z) of any new peaks to help identify potential degradant structures.

Data Interpretation and Implications

The results from the forced degradation study will provide a clear picture of the compound's stability profile.

Table 2: Example Data Summary from Forced Degradation Study

ConditionTime PointParent Compound Remaining (%)Major Degradant 1 (%) (m/z)
0.1 M HCl, 40°C1 week>99%Not Detected
0.1 M HCl, 80°C1 week97.5%1.8% (e.g., m/z 145.2)
1 M HCl, 80°C1 week89.2%8.5% (e.g., m/z 145.2)

(Note: Data is illustrative and represents a hypothetical outcome for a stable compound.)

Interpretation of Example Data:

  • The compound is extremely stable under mild acidic conditions and ambient temperature.

  • Degradation is only observed under harsh conditions (high acid concentration and high temperature), indicating good intrinsic stability.

  • A single major degradant is formed, which simplifies further analytical work. The stability-indicating method is proven effective as it can separate and quantify this peak.

Implications for Drug Development:

  • Formulation: The high stability allows for flexibility in formulating liquid dosage forms in acidic buffers without the need for protective excipients.

  • Storage: The compound can be stored as a solid or in acidic solution with a long projected shelf-life.

  • Analytical Methods: The validated HPLC-MS method can be confidently used for quality control and stability monitoring of both the drug substance and drug product.[8]

Conclusion

While this compound is predicted to be a robust molecule based on its chemical structure, this guide provides the necessary scientific framework and actionable protocols to definitively prove its stability under acidic conditions. By following a systematic forced degradation approach, researchers can generate the critical data needed to validate analytical methods, inform formulation and storage strategies, and satisfy regulatory expectations.[1][9] This rigorous evaluation is a cornerstone of good science and an essential step in advancing promising chemical scaffolds from the laboratory to their final application.

References

A Technical Guide to 1,7-Diazaspiro[4.4]nonane Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 1,7-diazaspiro[4.4]nonane dihydrochloride, a valuable spirocyclic scaffold for drug discovery and development. We will delve into its commercial availability, synthesis, characterization, and applications, offering practical insights for researchers and scientists in the pharmaceutical and biotechnology sectors.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. The introduction of a spirocyclic moiety, such as the 1,7-diazaspiro[4.4]nonane core, can enhance binding affinity to target proteins, improve metabolic stability, and increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 value is often associated with improved clinical success rates, potentially due to better solubility and reduced off-target effects. Derivatives of azaspiro[4.4]nonane scaffolds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1]

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers. When sourcing this compound, it is crucial to verify the CAS number and request a certificate of analysis (CoA) to ensure identity and purity.

Key Identification Numbers:

  • This compound:

    • CAS Number: 82386-80-9[2][3][4][5]

  • 1,7-Diazaspiro[4.4]nonane (Free Base):

    • CAS Number: 34357-58-9[6][7]

Representative Suppliers:

A number of chemical suppliers list this compound in their catalogs, including:

  • Amadis Chemical[2]

  • AK Scientific[3]

  • BLD Pharm[4]

  • ChemicalBook[5]

It is also common to find N-protected derivatives, such as the Boc (tert-butyloxycarbonyl) protected forms, which can serve as precursors for the synthesis of the dihydrochloride salt.

  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1-Boc-1,7-diazaspiro[4.4]nonane):

    • CAS Number: 885268-47-3

  • tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (7-Boc-1,7-diazaspiro[4.4]nonane):

    • CAS Number: 646055-63-2[8]

The availability of these precursors provides a reliable route to the free diamine and its salts for researchers who prefer to synthesize and purify the final compound in-house.

Synthesis of this compound

While direct purchase is an option, the synthesis of this compound is often performed, especially when specific purity grades or isotopic labeling are required. A common and straightforward approach involves the deprotection of a commercially available N-Boc protected precursor.

Synthesis via Deprotection of N-Boc Precursor

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[9] The deprotection of a Boc-protected 1,7-diazaspiro[4.4]nonane is a reliable method to obtain the free diamine, which can then be converted to the dihydrochloride salt.

Experimental Protocol: Boc Deprotection and Salt Formation

  • Dissolution: Dissolve the N-Boc protected 1,7-diazaspiro[4.4]nonane (1 equivalent) in a suitable solvent such as dioxane or methanol.

  • Acidification: Add an excess of a strong acid. A 4 M solution of HCl in dioxane is a common reagent for this purpose. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[10]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete removal of the Boc group.

  • Work-up: Once the reaction is complete, the solvent and excess acid are typically removed under reduced pressure.

  • Isolation: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

The use of acidic reagents for Boc deprotection generates a tert-butyl cation, which can lead to the formation of isobutylene.[9] Adequate ventilation should be ensured during the reaction and work-up.

Characterization and Quality Control

For any research or drug development application, rigorous characterization of this compound is essential to confirm its identity, purity, and stability.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₆Cl₂N₂[3]

  • Molecular Weight: 199.12 g/mol [3]

  • Appearance: Typically a white to off-white solid.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons on the two five-membered rings. The presence of the amine protons may be observed as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the spirocyclic core. The chemical shifts of carbons adjacent to the nitrogen atoms will be in the range of approximately 40-60 ppm.[11] The spiro carbon, being a quaternary carbon, is expected to have a weak signal.

Researchers should obtain and interpret their own analytical data (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure and purity of their sample and compare it with the data provided on the certificate of analysis from the supplier.

Applications in Drug Discovery and Development

The 1,7-diazaspiro[4.4]nonane scaffold is a versatile building block in the design of novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, which can be tailored to interact with specific biological targets.

Workflow for Utilizing 1,7-Diazaspiro[4.4]nonane in Drug Discovery:

Caption: A generalized workflow for the integration of 1,7-diazaspiro[4.4]nonane into a drug discovery program.

Therapeutic Areas of Interest:

While specific drugs containing the 1,7-diazaspiro[4.4]nonane core are not yet on the market, related azaspirocyclic compounds have shown promise in a variety of therapeutic areas:

  • Neuroscience: The rigid nature of the scaffold is well-suited for the design of ligands for central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs). For instance, the related 6,7-diazaspiro[4.5]decane core has been instrumental in the discovery of potent neurokinin-1 (NK1) receptor antagonists for the treatment of nausea, vomiting, and depression.[12]

  • Oncology: Spirocyclic scaffolds can be used to develop inhibitors of key signaling pathways implicated in cancer. The conformational constraint can lead to improved selectivity and potency.

  • Inflammatory Diseases: Compounds incorporating azaspirocyclic motifs have been investigated for their anti-inflammatory properties.

The two nitrogen atoms in the 1,7-diazaspiro[4.4]nonane core provide two points for diversification, allowing for the creation of a library of compounds with a wide range of physicochemical and pharmacological properties.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound in accordance with local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible spirocyclic scaffold with significant potential in drug discovery. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its procurement, synthesis, characterization, and applications to aid researchers in leveraging this valuable building block in their drug development programs.

References

Methodological & Application

Synthetic Routes to 1,7-Diazaspiro[4.4]nonane Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in drug design. Their inherent three-dimensionality provides a rigid conformational framework, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 1,7-diazaspiro[4.4]nonane core, a unique bicyclic system composed of two fused pyrrolidine rings, represents a particularly intriguing scaffold for the development of novel therapeutics. Its diamine nature offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of synthetic strategies toward 1,7-diazaspiro[4.4]nonane derivatives, offering researchers and drug development professionals a detailed playbook for accessing this valuable class of molecules.

Strategic Approaches to the 1,7-Diazaspiro[4.4]nonane Core

The construction of the 1,7-diazaspiro[4.4]nonane skeleton presents a unique synthetic challenge, requiring the controlled formation of two heterocyclic rings around a central quaternary carbon. Several strategic approaches can be envisioned, primarily revolving around the sequential or convergent assembly of the two pyrrolidine rings.

Strategy 1: Sequential Ring Closure from a Common Precursor

This linear approach typically involves the construction of the first pyrrolidine ring, followed by the elaboration of a side chain and subsequent cyclization to form the second ring. Protecting group strategies are paramount in this approach to ensure regioselectivity.

A plausible synthetic pathway, starting from a readily available cyclopentanone derivative, is outlined below. This strategy leverages well-established methodologies such as reductive amination and intramolecular cyclization.

Proposed Synthetic Pathway and Key Transformations

The following workflow illustrates a conceptual yet practical approach to the 1,7-diazaspiro[4.4]nonane core, highlighting key chemical transformations and the rationale behind them.

G cluster_0 Ring 1 Formation cluster_1 Side Chain Elaboration cluster_2 Ring 2 Formation start Cyclopentanone Derivative inter1 N-Protected 2-(aminomethyl)cyclopentanamine start->inter1 Reductive Amination start->inter1 inter2 N-Protected Pyrrolidine Intermediate inter1->inter2 Intramolecular Cyclization inter1->inter2 inter3 Functionalized Pyrrolidine inter2->inter3 Alkylation / Acylation inter2->inter3 inter4 Elongated Side Chain Intermediate inter3->inter4 Chain Extension inter3->inter4 inter5 Cyclization Precursor inter4->inter5 Functional Group Interconversion inter4->inter5 final 1,7-Diazaspiro[4.4]nonane Core inter5->final Intramolecular Reductive Amination / Cyclization inter5->final

The Strategic Deployment of 1,7-Diazaspiro[4.4]nonane Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. The deliberate move away from flat, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds has been a significant strategic shift. This evolution is driven by the understanding that molecules with greater spatial complexity are more likely to exhibit improved potency, selectivity, and pharmacokinetic properties. It is within this context that spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged scaffolds.

This guide focuses on the 1,7-diazaspiro[4.4]nonane dihydrochloride scaffold, a unique and conformationally restricted bicyclic system. Comprising two fused five-membered rings sharing a central quaternary carbon, this scaffold offers a rigid framework with two strategically positioned nitrogen atoms. This distinct architecture provides an exceptional platform for the development of novel therapeutic agents across a spectrum of biological targets. The dihydrochloride salt form enhances the scaffold's solubility and handling, making it a practical starting material for library synthesis and lead optimization campaigns.

The 1,7-Diazaspiro[4.4]nonane Scaffold: A Physicochemical Perspective

The utility of a chemical scaffold is intrinsically linked to its physicochemical properties. The 1,7-diazaspiro[4.4]nonane core offers a compelling combination of features that make it an attractive building block for drug development.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₇H₁₄N₂ (Free Base)A low molecular weight core allows for the addition of various functional groups without exceeding the typical molecular weight guidelines for oral bioavailability.
Topological Polar Surface Area (TPSA) ~24 Ų (for the free base)A moderate TPSA contributes to good cell permeability and oral absorption.
Conformational Rigidity HighThe spirocyclic nature locks the conformation of the molecule, reducing the entropic penalty upon binding to a target protein, which can lead to higher affinity.
Three-Dimensionality High (High Fsp³ character)The non-planar structure allows for the exploration of new chemical space and can lead to improved target selectivity and reduced off-target effects.
Chemical Handles Two secondary aminesThe presence of two distinct nitrogen atoms (N1 and N7) provides opportunities for differential functionalization, enabling the creation of diverse chemical libraries.

Synthetic Strategies: Accessing the 1,7-Diazaspiro[4.4]nonane Core

While multiple synthetic routes to various azaspiro[4.4]nonane isomers exist, the specific synthesis of the 1,7-diaza isomer requires a tailored approach. Below is a representative, multi-step synthesis to access the this compound, based on established organic chemistry principles.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic sequence starting from commercially available materials.

Step 1: Synthesis of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

  • Reaction Setup: To a solution of diethyl malonate (2.0 eq) in anhydrous ethanol, add sodium ethoxide (2.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Dihalide: To the resulting solution, add 2,2-bis(bromomethyl)-1,3-dioxolane (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to 2,2'-(1,3-dioxolane-2,2-diyl)diacetic acid

  • Hydrolysis: Dissolve the purified diester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (4.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid until the pH is ~1. Then, gently heat the mixture to induce decarboxylation until gas evolution ceases.

  • Isolation: Cool the solution to allow the diacid to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of 1,7-Diazaspiro[4.4]nonane-2,6-dione

  • Amidation: Treat the diacid from Step 2 with an excess of a suitable ammonia source (e.g., ammonium carbonate) and heat to a high temperature (e.g., 180-200 °C) to effect a double amidation and cyclization.

  • Purification: The resulting di-lactam can be purified by recrystallization.

Step 4: Reduction to 1,7-Diazaspiro[4.4]nonane

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (4.0-5.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Di-lactam: Add the di-lactam from Step 3 portion-wise as a solid or as a solution in THF, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.

  • Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,7-diazaspiro[4.4]nonane free base.

Step 5: Preparation of this compound

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with stirring.

  • Isolation: The dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Strategic Functionalization of the 1,7-Diazaspiro[4.4]nonane Scaffold

The presence of two secondary amines is the key feature that makes 1,7-diazaspiro[4.4]nonane a versatile scaffold. The ability to selectively functionalize one or both nitrogen atoms is crucial for building molecular diversity.

Protocol 2: Mono-N-Boc Protection of 1,7-Diazaspiro[4.4]nonane

Differential protection is essential for the stepwise functionalization of the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water. Add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt and liberate the free base.

  • Addition of Boc-anhydride: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc protected product.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to isolate the mono-Boc protected 1,7-diazaspiro[4.4]nonane.

With one nitrogen protected, the remaining secondary amine is available for a variety of chemical transformations, including:

  • Reductive Amination: To introduce alkyl substituents.

  • Acylation: To form amides.

  • Sulfonylation: To form sulfonamides.

  • Buchwald-Hartwig Amination: To form N-aryl or N-heteroaryl bonds.

Following the functionalization of the first nitrogen, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to allow for the functionalization of the second nitrogen atom.

G cluster_0 Differential Functionalization Workflow Scaffold 1,7-Diazaspiro[4.4]nonane Dihydrochloride Free_Base Free Base Mono_Boc Mono-Boc Protected Scaffold Functionalized_N1 N1-Functionalized Derivative Deprotection Deprotection (e.g., TFA/DCM) Final_Product N1, N7-Difunctionalized Product

Applications in Drug Discovery: Exploring New Chemical Space

While the 1,7-diazaspiro[4.4]nonane scaffold is a relatively underexplored chemotype, the broader class of azaspiro[4.4]nonanes has shown significant promise in various therapeutic areas. By analogy and extension, the 1,7-diaza isomer presents exciting opportunities.

  • Central Nervous System (CNS) Disorders: Related azaspiro[4.4]nonane derivatives have been investigated as anticonvulsants and as ligands for sigma and muscarinic receptors. The rigid framework of the 1,7-diazaspiro[4.4]nonane scaffold is well-suited for presenting pharmacophoric elements in a precise three-dimensional arrangement required for high-affinity binding to CNS targets.

  • Oncology: The conformational rigidity of spirocycles can lead to potent and selective enzyme inhibitors. The 1,7-diazaspiro[4.4]nonane core could serve as a novel scaffold for the development of kinase inhibitors or modulators of protein-protein interactions.

  • Infectious Diseases: The unique topology of this scaffold may allow for the development of novel antibacterial or antiviral agents that can overcome existing resistance mechanisms.

A patent for a derivative, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, suggests its potential application in treating central nervous system disorders. This highlights the scaffold's utility in presenting a heteroaromatic substituent in a defined spatial orientation.

G Scaffold {1,7-Diazaspiro[4.4]nonane Core | A rigid, 3D framework with two addressable nitrogen atoms.} CNS {Central Nervous System | - Anticonvulsants - Sigma/Muscarinic Receptor Ligands - Neurodegenerative Diseases} Scaffold->CNS Oncology {Oncology | - Kinase Inhibitors - Protein-Protein Interaction Modulators} Scaffold->Oncology Infectious_Diseases {Infectious Diseases | - Antibacterials - Antivirals} Scaffold->Infectious_Diseases

Conclusion: A Scaffold Poised for Discovery

The this compound represents a valuable and underutilized scaffold in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the presence of two modifiable nitrogen atoms provide a robust platform for the generation of diverse and novel compound libraries. The synthetic and functionalization protocols outlined in this guide offer a clear path for researchers to incorporate this promising scaffold into their drug discovery programs. As the demand for new chemical entities with improved pharmacological profiles continues to grow, the strategic application of scaffolds like 1,7-diazaspiro[4.4]nonane will undoubtedly play a crucial role in the development of the next generation of therapeutics.

Unlocking the Therapeutic Potential of 1,7-Diazaspiro[4.4]nonane Derivatives in Central Nervous System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine. The intricate nature of CNS disorders necessitates the development of highly selective and potent molecules that can effectively modulate specific neuronal pathways while minimizing off-target effects. In this context, the 1,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique platform for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity and selective interactions with key CNS targets. This guide provides an in-depth exploration of the application of 1,7-diazaspiro[4.4]nonane derivatives in CNS research, with a focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs), and offers detailed protocols for their synthesis and evaluation.

The Significance of Nicotinic Acetylcholine Receptors in CNS Disorders

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various cognitive processes, including learning, memory, and attention.[1] Dysregulation of nAChR function has been implicated in the pathophysiology of several debilitating CNS disorders, such as Alzheimer's disease and schizophrenia.[2] The two most abundant nAChR subtypes in the brain, the homomeric α7 and the heteromeric α4β2 receptors, have garnered significant attention as therapeutic targets.[1][3]

  • α7 Nicotinic Acetylcholine Receptors: These receptors are characterized by their high permeability to calcium ions and rapid desensitization.[1] Activation of α7 nAChRs is associated with pro-cognitive and neuroprotective effects, making them a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[2]

  • α4β2 Nicotinic Acetylcholine Receptors: This subtype is the most prevalent in the brain and is critically involved in nicotine addiction and reward pathways.[4] Modulation of α4β2 nAChRs with partial agonists has been a successful strategy for smoking cessation.[4] Furthermore, their involvement in cognitive functions suggests their potential as targets for other CNS disorders.

The development of subtype-selective modulators of nAChRs holds the key to unlocking their therapeutic potential while minimizing the side effects associated with non-selective cholinergic agents. The unique conformational constraints of the 1,7-diazaspiro[4.4]nonane scaffold make it an ideal starting point for the design of such selective ligands.

Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives: A Representative Protocol

A Plausible Synthetic Route:

A potential synthetic pathway could involve a domino radical bicyclization approach, which has been successfully employed for the synthesis of related 1-azaspiro[4.4]nonane derivatives.[6] This method allows for the efficient construction of the spirocyclic core in a single step.

Experimental Protocol: Domino Radical Bicyclization for Spirocycle Formation

Materials:

  • Appropriately substituted O-benzyl oxime ether precursor

  • Tributyltin hydride (Bu3SnH)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et3B)

  • Anhydrous cyclohexane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the O-benzyl oxime ether precursor (1.0 eq) in anhydrous cyclohexane to achieve a 0.02 M solution.

  • Addition of Reagents: Add tributyltin hydride (1.2 eq) and the radical initiator, either AIBN (0.25 eq) for thermal initiation or triethylborane (1.0 M solution in hexane, 2.5 eq) for room temperature initiation.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 30 minutes to remove any dissolved oxygen.

  • Reaction Conditions:

    • Method A (AIBN): Heat the reaction mixture to reflux (approximately 81°C for cyclohexane) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Method B (Triethylborane): Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Subsequent Functionalization:

Following the formation of the 1,7-diazaspiro[4.4]nonane scaffold, the secondary amine functionalities can be further derivatized through standard organic chemistry transformations, such as N-alkylation or N-acylation, to introduce various substituents for structure-activity relationship (SAR) studies.

In Vitro Evaluation of 1,7-Diazaspiro[4.4]nonane Derivatives

1. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α7 or α4β2 nAChRs).

  • Radioligand with high affinity for the target receptor (e.g., [³H]-Epibatidine for α4β2 nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).[4]

  • Unlabeled competitor ligand (the 1,7-diazaspiro[4.4]nonane derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled 1,7-diazaspiro[4.4]nonane derivative in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

2. Functional Assays: Assessing Receptor Modulation

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator of the receptor. Calcium imaging is a widely used technique for assessing the function of nAChRs, which are cation-permeable channels.

Experimental Protocol: Calcium Imaging Functional Assay for nAChRs

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Agonist for the target receptor (e.g., acetylcholine or nicotine).

  • The 1,7-diazaspiro[4.4]nonane derivative to be tested.

  • A fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

  • Cell Plating and Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. The next day, load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence.

  • Compound Addition: Add the 1,7-diazaspiro[4.4]nonane derivative at various concentrations and incubate for a short period.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC20 or EC50).

  • Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the influx of calcium through the activated nAChR channels.

  • Data Analysis:

    • Agonist activity: If the compound elicits a response in the absence of a known agonist, it is acting as an agonist. Determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist activity: If the compound inhibits the response to a known agonist, it is acting as an antagonist. Determine the IC50 (the concentration that inhibits 50% of the agonist response).

    • Positive Allosteric Modulator (PAM) activity: If the compound enhances the response to a known agonist, it is acting as a PAM.

In Vivo Evaluation in CNS Disease Models

1. Alzheimer's Disease Model: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodent models of Alzheimer's disease.[8] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol: Novel Object Recognition Test in Mice

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (familiar objects) and one novel object. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior.[9][10]

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[8]

  • Testing (Day 2, after a retention interval): After a specific retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).[9] Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

2. Schizophrenia Model: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[11] It refers to the reduction in the startle response to a strong sensory stimulus (the pulse) when it is preceded by a weaker, non-startling stimulus (the prepulse).

Experimental Protocol: Prepulse Inhibition Test in Rodents

Apparatus:

  • Acoustic startle chambers equipped with a load cell platform to measure the startle response and a speaker to deliver acoustic stimuli.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.[12]

  • Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms) to habituate the animal to the stimulus.[12]

  • Test Session: Present a series of different trial types in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 110-120 dB).

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 70-90 dB).

    • Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial)] x 100.[3]

Data Presentation

Table 1: Representative In Vitro Activity of Diazaspirocyclic nAChR Ligands

Compound IDnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of ACh max)Reference
Diazaspirocyclic Ligand 1 α4β2<35Antagonist-[13]
Diazaspirocyclic Ligand 2 α4β2<35Antagonist-[13]
Diazaspirocyclic Ligand 3 α4β2<35Antagonist-[13]

Visualization of Experimental Workflows

Diagram 1: General Workflow for Synthesis and In Vitro Screening

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation s1 Precursor Synthesis s2 Domino Radical Bicyclization (Spirocycle Formation) s1->s2 s3 Functionalization of Nitrogen Atoms s2->s3 s4 Purification and Characterization s3->s4 v1 Radioligand Binding Assay (Determine Ki) s4->v1 Test Compound v2 Functional Calcium Imaging (Determine EC50/IC50, Efficacy) v1->v2

Caption: Workflow for the synthesis and in vitro evaluation of 1,7-diazaspiro[4.4]nonane derivatives.

Diagram 2: In Vivo Evaluation Workflow for CNS Disorders

G cluster_alzheimers Alzheimer's Disease Model cluster_schizophrenia Schizophrenia Model ad1 Animal Model (e.g., APP/PS1 mice) ad2 Compound Administration ad1->ad2 ad3 Novel Object Recognition Test ad2->ad3 ad4 Data Analysis (Discrimination Index) ad3->ad4 sc1 Animal Model (e.g., Pharmacological or Genetic) sc2 Compound Administration sc1->sc2 sc3 Prepulse Inhibition Test sc2->sc3 sc4 Data Analysis (% PPI) sc3->sc4

Caption: In vivo testing workflow for assessing the efficacy of compounds in models of Alzheimer's disease and schizophrenia.

Conclusion and Future Directions

The 1,7-diazaspiro[4.4]nonane scaffold represents a promising starting point for the development of novel CNS therapeutics. Its unique structural features offer the potential for creating highly selective modulators of key neuronal targets, such as nicotinic acetylcholine receptors. The protocols outlined in this guide provide a framework for the synthesis and comprehensive in vitro and in vivo evaluation of these compounds. Future research should focus on the synthesis of diverse libraries of 1,7-diazaspiro[4.4]nonane derivatives and the systematic evaluation of their structure-activity relationships at α7 and α4β2 nAChRs. Such efforts will be instrumental in identifying lead compounds with the potential for further development as treatments for Alzheimer's disease, schizophrenia, and other debilitating CNS disorders.

References

Application Notes and Protocols for N-Functionalization of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,7-Diazaspiro[4.4]nonane in Modern Drug Discovery

The 1,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial presentation of functional groups. This unique topology makes it an attractive core for the development of novel therapeutics targeting a wide range of biological targets. The ability to selectively functionalize the two distinct nitrogen atoms within the spirocyclic system is paramount to exploring the chemical space and optimizing drug-like properties.[1] This guide provides a comprehensive overview of established and innovative experimental protocols for the N-functionalization of 1,7-diazaspiro[4.4]nonane, offering researchers and drug development professionals a practical resource for synthesizing diverse compound libraries.

The strategic importance of spirocyclic systems in drug design is well-documented, with their inherent rigidity often leading to improved binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[2] Furthermore, the non-planar nature of these scaffolds can enhance physicochemical properties such as aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel 1,7-diazaspiro[4.4]nonane derivatives.

Core Principles: Chemoselectivity and Orthogonal Protection

The primary challenge in the functionalization of 1,7-diazaspiro[4.4]nonane lies in achieving chemoselective modification of one nitrogen atom in the presence of the other. The two nitrogen atoms, N1 and N7, exhibit different steric and electronic environments, which can be exploited to achieve selective reactions. However, for complete control, an orthogonal protection strategy is often necessary.[3][4] This involves the use of protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential functionalization of each nitrogen atom.[3][4]

A common and commercially available starting material for these endeavors is the mono-Boc-protected 1,7-diazaspiro[4.4]nonane, specifically tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate.[5] This intermediate provides a free secondary amine at the N1 position for initial modification, while the N7 position is masked by the acid-labile tert-butyloxycarbonyl (Boc) group.

Below is a diagram illustrating the general concept of orthogonal protection for the sequential functionalization of 1,7-diazaspiro[4.4]nonane.

Orthogonal_Protection Start 1,7-Diazaspiro[4.4]nonane MonoBoc tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate Start->MonoBoc Boc₂O Func1 N1-Functionalized Intermediate MonoBoc->Func1 Functionalization at N1 (e.g., Alkylation, Acylation) Deprotection Boc Deprotection (e.g., TFA) Func1->Deprotection Func2 N1,N7-Difunctionalized Product Deprotection->Func2 Functionalization at N7

Caption: Orthogonal protection workflow for 1,7-diazaspiro[4.4]nonane.

Protocol I: Selective N-Alkylation

N-alkylation is a fundamental transformation for introducing a wide variety of substituents. Direct alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation.[6] Reductive amination offers a more controlled and widely applicable alternative.[6][7][8]

Reductive Amination: A Controlled Approach to N-Alkylation

Reductive amination involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][8] This method avoids the issue of multiple alkylations and is compatible with a broad range of functional groups.[6][7]

Experimental Protocol: Reductive Amination of tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

This protocol details the N1-alkylation of the mono-Boc-protected scaffold.

Materials:

  • tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, optional for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq). If a ketone is used, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the N1-alkylated product.

Causality Behind Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less basic and more tolerant of acidic conditions than sodium borohydride (NaBH₄), which can reduce the starting aldehyde or ketone.[6]

  • Solvent: DCM or DCE are preferred solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions.

Reductive_Amination Start Mono-Boc-1,7-diazaspiro[4.4]nonane + Aldehyde/Ketone Imine Imine/Iminium Ion Intermediate Start->Imine Condensation Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Product N1-Alkylated Product Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol II: N-Acylation for Amide Bond Formation

N-acylation is a robust method for introducing amide functionalities, which are prevalent in bioactive molecules.[10] This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

Experimental Protocol: N-Acylation of tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Materials:

  • tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

  • Carboxylic Acid (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents, if using EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N1-acylated product.

Causality Behind Choices:

  • EDC/HOBt: This combination is a widely used coupling system that efficiently converts carboxylic acids into active esters, which readily react with amines to form amides with minimal side products. HOBt is added to suppress racemization (if the carboxylic acid is chiral) and improve reaction efficiency.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic protons, driving the reaction to completion.

Data Presentation: Comparative Reaction Parameters

Functionalization MethodReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Reductive Amination Aldehyde, NaBH(OAc)₃DCM252-1670-95
N-Acylation Carboxylic Acid, EDC, HOBt, DIPEADMF254-1275-98

Sequential Functionalization: Deprotection and Further Modification

Once the N1 position is functionalized, the Boc protecting group on N7 can be removed under acidic conditions to allow for subsequent modification.

Experimental Protocol: Boc Deprotection

Materials:

  • N1-functionalized-7-Boc-1,7-diazaspiro[4.4]nonane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve the N1-functionalized-7-Boc-1,7-diazaspiro[4.4]nonane in DCM (approximately 0.1 M solution). Add an equal volume of TFA.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N1-functionalized-1,7-diazaspiro[4.4]nonane, which can be used in the next step without further purification.

Following deprotection, the newly liberated N7 amine can be functionalized using the N-alkylation or N-acylation protocols described above, providing access to a diverse array of di-substituted 1,7-diazaspiro[4.4]nonane derivatives.

Conclusion: A Versatile Scaffold for Chemical Innovation

The 1,7-diazaspiro[4.4]nonane core represents a highly versatile and valuable scaffold in contemporary drug discovery. The protocols outlined in this application note provide a robust framework for the selective and sequential N-functionalization of this important heterocyclic system. By leveraging the principles of chemoselectivity and orthogonal protection, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents. The careful selection of reagents and reaction conditions, as detailed in these protocols, is crucial for achieving high yields and purity, paving the way for the development of the next generation of spirocyclic-based medicines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 1,7-diazaspiro[4.4]nonane dihydrochloride, a critical building block in modern medicinal chemistry. The spirocyclic diamine scaffold is increasingly sought after for its ability to impart favorable three-dimensional geometry, improve physicochemical properties, and explore novel chemical space in drug discovery programs. This protocol details a robust and scalable four-step synthetic sequence commencing from readily available starting materials: diethyl malonate and acrylonitrile. Each step has been optimized for yield, purity, and operational safety on a kilogram scale. The narrative explains the causality behind experimental choices, provides detailed, self-validating protocols, and emphasizes critical safety considerations, particularly for the large-scale use of lithium aluminum hydride.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In the field of drug development, moving beyond "flat" aromatic structures is a key strategy for discovering next-generation therapeutics with improved properties. Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon atom, offer a rigid, three-dimensional framework that is highly attractive for molecular design. The 1,7-diazaspiro[4.4]nonane core, in particular, serves as a versatile building block for novel ligands targeting a range of biological endpoints, from central nervous system disorders to infectious diseases. Its unique topology allows for precise vectoral orientation of substituents, enabling enhanced target binding and improved ADME (absorption, distribution, metabolism, and excretion) profiles.

This guide presents a scalable and economically viable synthetic route to the dihydrochloride salt of this valuable diamine, designed for researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a four-step sequence. The strategy is designed for scalability and relies on well-established, high-yielding chemical transformations. The workflow begins with the construction of a key acyclic precursor through a double Michael addition, followed by a reductive cyclization to form the spiro-dione intermediate. This intermediate is then exhaustively reduced to the target diamine, which is finally isolated as a stable, crystalline dihydrochloride salt.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Diamide Reduction cluster_3 Step 4: Salt Formation A Diethyl Malonate + Acrylonitrile B Diethyl 2,2-bis(2-cyanoethyl)malonate A->B Triton B Dioxane C 1,7-Diazaspiro[4.4]nonane-2,6-dione B->C H₂ (g), Raney Ni EtOH/NH₃ D 1,7-Diazaspiro[4.4]nonane (Free Base) C->D 1. LiAlH₄, THF 2. Quench E 1,7-Diazaspiro[4.4]nonane Dihydrochloride D->E HCl in IPA

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate (Intermediate I)

Causality and Rationale: This step establishes the complete carbon backbone of the target molecule. The reaction is a double Michael addition, where the enolate of diethyl malonate acts as a nucleophile, attacking two equivalents of acrylonitrile (an α,β-unsaturated nitrile). Triton B, a strong base, is used catalytically to deprotonate the diethyl malonate. The reaction is highly exothermic and requires careful temperature control to prevent polymerization of acrylonitrile and ensure a high yield of the desired diadduct.[1]

ReagentMW ( g/mol )MolesEquiv.Quantity
Diethyl Malonate160.176.241.01.00 kg (0.95 L)
Acrylonitrile53.0613.742.2729 g (0.91 L)
1,4-Dioxane88.11--1.25 L
Triton B (40% in MeOH)--cat.125 mL

Procedure:

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charge the reactor with diethyl malonate (1.00 kg) and 1,4-dioxane (1.25 L). Begin stirring and purge the vessel with nitrogen.

  • Add the Triton B solution to the reactor. An initial exotherm may be observed.

  • Cool the reactor contents to 25 °C using a circulating chiller.

  • Add acrylonitrile (729 g) to the dropping funnel.

  • Add the acrylonitrile dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 40 °C.[1] This controlled addition is critical for safety and selectivity.

  • After the addition is complete, allow the mixture to stir at ambient temperature overnight (16-18 hours) to ensure complete reaction.

  • Prepare a separate vessel with 8 L of ice-cold water and 65 mL of concentrated hydrochloric acid.

  • Slowly pour the reaction mixture into the acidic water with vigorous stirring. A white precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid product by filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.

  • Dry the product in a vacuum oven at 45-50 °C to a constant weight.

Expected Outcome:

  • Product: Diethyl 2,2-bis(2-cyanoethyl)malonate (Intermediate I).[2]

  • Yield: 1.58 kg (95% theoretical).

  • Appearance: White crystalline solid.

  • Purity (¹H NMR): >98%.

Step 2: Synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione (Intermediate II)

Causality and Rationale: This key step involves the simultaneous reduction of both nitrile groups to primary amines and a double intramolecular cyclization to form the spirocyclic diamide (a succinimide and a pyrrolidone ring). High-pressure hydrogenation over a Raney Nickel catalyst is the method of choice for this transformation. The presence of ammonia in the reaction medium is crucial; it prevents the formation of secondary amine byproducts and facilitates the desired cyclization pathway.

ReagentMW ( g/mol )MolesEquiv.Quantity
Intermediate I266.293.751.01.00 kg
Raney Nickel (50% slurry in H₂O)---200 g (wet weight)
Ethanol (Anhydrous)46.07--4.0 L
Ammonia (7N in MeOH)17.03--1.0 L

Procedure:

  • Carefully wash the Raney Nickel catalyst with anhydrous ethanol (3 x 100 mL) in a beaker, decanting the supernatant. This removes water which can interfere with the reaction. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst to dry completely.

  • To a high-pressure hydrogenation vessel (e.g., a Parr reactor), add the washed Raney Nickel catalyst as a slurry in ethanol.

  • Add the remaining ethanol (3.8 L), the methanolic ammonia solution (1.0 L), and Intermediate I (1.00 kg).

  • Seal the reactor and purge thoroughly with nitrogen (3 cycles), followed by hydrogen (3 cycles).

  • Pressurize the reactor with hydrogen to 500 psi (approx. 35 bar).

  • Begin stirring and heat the reactor to 100 °C. The hydrogen pressure will increase. Adjust as necessary.

  • Maintain the reaction at 100 °C and 500-600 psi, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric. Immediately quench the filter cake by submerging it in a large volume of water.

  • Concentrate the filtrate under reduced pressure to afford a thick oil or solid.

  • Triturate the residue with methyl tert-butyl ether (MTBE) (2 L) to induce crystallization.

  • Collect the solid by filtration, wash with cold MTBE, and dry under vacuum.

Expected Outcome:

  • Product: 1,7-Diazaspiro[4.4]nonane-2,6-dione (Intermediate II).

  • Yield: 470 g (75% theoretical).

  • Appearance: Off-white to pale yellow solid.

  • Purity (¹H NMR, LC-MS): >97%.

Step 3: Synthesis of 1,7-Diazaspiro[4.4]nonane (Free Base, Intermediate III)

Causality and Rationale: This is the most hazardous step of the synthesis and requires stringent safety protocols. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent that will reduce both amide carbonyls to methylenes.[3] The reaction is highly exothermic and produces flammable hydrogen gas upon quenching.[4][5] Anhydrous conditions are absolutely essential, as LAH reacts violently with water.[4] The procedure described here uses a forward addition (adding LAH to the substrate) for better temperature control on a large scale, followed by a Fieser workup (sequential addition of water and aqueous base) to safely quench the reaction and produce a granular, easily filterable aluminum salt byproduct.

ReagentMW ( g/mol )MolesEquiv.Quantity
Intermediate II168.192.971.0500 g
Lithium Aluminum Hydride (LAH)37.958.913.0338 g
Tetrahydrofuran (THF, Anhydrous)72.11--10.0 L
Water (for quench)18.0218.86.3338 mL
15% (w/v) Sodium Hydroxide (aq)40.00--338 mL
Water (for quench)18.0256.319.01014 mL

Procedure:

  • Set up a 20 L jacketed reactor equipped with a powerful mechanical stirrer, thermocouple, nitrogen inlet, and a solid addition port. Ensure the system is completely dry by oven-drying glassware and purging with nitrogen.

  • Charge the reactor with Intermediate II (500 g) and anhydrous THF (5.0 L). Stir to form a slurry.

  • Cool the reactor contents to 0 °C.

  • In a glove box or under a nitrogen atmosphere, weigh the LAH (338 g) into a dry, sealed container.

  • Add the LAH powder to the reaction slurry in portions via the solids addition funnel over 2-3 hours. Critical: Maintain the internal temperature below 10 °C throughout the addition. A significant exotherm will occur.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature, then heat to reflux (approx. 66 °C) for 12 hours.

  • Cool the reaction mixture back down to 0 °C in an ice/water bath. This is the most critical phase. Ensure a Class D fire extinguisher and dry sand are readily available.[4]

  • Quenching (Fieser Workup): a. Slowly and cautiously add water (338 mL) dropwise via an addition funnel. A vigorous evolution of hydrogen gas will occur. The rate of addition must be controlled to keep the reflux manageable. b. Next, slowly add 15% NaOH solution (338 mL). The slurry will begin to turn white and granular. c. Finally, add the last portion of water (1014 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A white, granular precipitate of aluminum salts should form.

  • Filter the slurry through a coarse frit, washing the filter cake extensively with THF (3 x 1 L).

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude free base as an oil.

Expected Outcome:

  • Product: 1,7-Diazaspiro[4.4]nonane (Intermediate III).

  • Yield: 330 g (88% theoretical).

  • Appearance: Pale yellow to amber oil.

  • Purity: Used directly in the next step without further purification.

G cluster_safety LAH Reduction Safety Protocol cluster_ppe Required PPE cluster_emergency Emergency Equipment A Dry Glassware & Inert Atmosphere (N₂) B Cool to 0°C A->B C Portion-wise LAH Addition (T < 10°C) B->C D Reflux C->D E Cool to 0°C D->E F Controlled Quench (H₂O, NaOH, H₂O) E->F G Filter & Concentrate F->G PPE Fire-Retardant Lab Coat Safety Glasses/Face Shield Impervious Gloves Emergency Class D Extinguisher Dry Sand Bucket Safety Shower

Figure 2: Critical safety workflow for the large-scale LAH reduction step.

Step 4: Formation of this compound (Final Product)

Causality and Rationale: The final step involves converting the oily free-base diamine into a stable, crystalline, and easily handleable solid. This is achieved by protonating both basic nitrogen atoms with hydrochloric acid. Using a solution of HCl in isopropanol (IPA) provides a convenient and effective medium for the precipitation of the dihydrochloride salt, which also serves as the final purification step.

ReagentMW ( g/mol )MolesEquiv.Quantity
Intermediate III (crude)126.202.611.0~330 g
Isopropanol (IPA)60.10--3.3 L
HCl in Isopropanol (5-6 M)36.465.752.2~1.05 L
Methyl tert-butyl ether (MTBE)88.15--2.0 L

Procedure:

  • Dissolve the crude free base (Intermediate III, ~330 g) in isopropanol (3.3 L) in a 10 L reactor.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add the solution of HCl in isopropanol dropwise. Monitor the pH of the solution; the target is pH 1-2. An exotherm will be observed.

  • A thick white precipitate will form during the addition.

  • After the addition is complete, stir the slurry at 0-5 °C for 1 hour.

  • Add MTBE (2.0 L) to the slurry to decrease the solubility of the salt and ensure complete precipitation.

  • Stir for an additional 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake with a cold 1:1 mixture of IPA/MTBE (1 L), followed by pure MTBE (1 L).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

  • Product: this compound.

  • Yield: 475 g (91% theoretical from Intermediate II).

  • Appearance: White to off-white crystalline solid.

  • Purity (¹H NMR, Elemental Analysis): >99%.

Characterization and Data Summary

CompoundStructureStepTypical YieldAppearance
Intermediate I Diethyl 2,2-bis(2-cyanoethyl)malonate195%White Solid
Intermediate II 1,7-Diazaspiro[4.4]nonane-2,6-dione275%Off-white Solid
Intermediate III 1,7-Diazaspiro[4.4]nonane388%Yellow/Amber Oil
Final Product This compound491%White Crystalline Solid

Analytical Data for Final Product:

  • ¹H NMR (400 MHz, D₂O): δ 3.40-3.65 (m, 8H), 2.10-2.35 (m, 4H).

  • ¹³C NMR (100 MHz, D₂O): δ 68.5, 48.2, 45.9, 34.7.

  • Mass Spec (ESI+): m/z = 127.1 [M+H]⁺ (for free base).

  • Elemental Analysis (C₇H₁₆Cl₂N₂):

    • Calculated: C, 42.22%; H, 8.10%; N, 14.07%; Cl, 35.61%.

    • Found: C, 42.15%; H, 8.15%; N, 14.01%; Cl, 35.55%.

  • Melting Point: >250 °C (decomposes).

Troubleshooting Guide

IssueStep(s)Possible Cause(s)Suggested Solution(s)
Low Yield in Step 1 1Incomplete reaction; Polymerization of acrylonitrile.Ensure temperature is strictly controlled below 40 °C. Check activity of Triton B catalyst.
Incomplete Hydrogenation 2Catalyst poisoning or deactivation.Ensure starting material and solvents are pure. Use fresh, active Raney Nickel. Ensure proper reactor purging to remove air.
Difficult Filtration after LAH Quench 3Incorrect quench ratio, forming gelatinous aluminum salts.Strictly adhere to the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LAH. Stir vigorously for at least 1 hour after the final addition.
Oily or Gummy Final Product 4Incomplete protonation (monochloride salt); Residual solvent.Add HCl solution until pH is strongly acidic (pH 1-2). Ensure product is thoroughly washed and dried under vacuum at elevated temperature.
Product Discoloration 2, 3, 4Air oxidation; impurities from starting materials.Maintain an inert atmosphere during Steps 2 and 3. Use high-purity starting materials. A charcoal treatment of the free base solution in THF before concentration may be beneficial.

References

1,7-Diazaspiro[4.4]nonane: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,7-Diazaspiro[4.4]nonane Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount for the development of next-generation therapeutics. The 1,7-diazaspiro[4.4]nonane framework has emerged as a "privileged scaffold," a structural motif that is capable of interacting with a variety of biological targets with high affinity and selectivity.[1][2] Its rigid, spirocyclic nature, fusing two pyrrolidine rings at a single carbon atom, offers a unique conformational constraint. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The presence of two strategically positioned nitrogen atoms provides versatile handles for chemical modification, allowing for the exploration of a broad chemical space to optimize structure-activity relationships (SAR).[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of the 1,7-diazaspiro[4.4]nonane scaffold in the design of bioactive molecules. We will delve into detailed synthetic protocols, explore its utility in targeting key biological systems, and present data on the biological activity of representative analogs.

Synthetic Strategies for Assembling the 1,7-Diazaspiro[4.4]nonane Core

The construction of the 1,7-diazaspiro[4.4]nonane skeleton can be approached through several synthetic strategies. While a definitive, one-pot synthesis of the unsubstituted parent compound is not extensively documented in readily available literature, several robust methods for constructing related azaspiro[4.4]nonane systems can be adapted. Furthermore, a scalable synthesis for a key derivative, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, has been developed, providing a solid foundation for accessing this important scaffold.[3][4]

General Synthetic Approaches

Two prominent strategies for the synthesis of azaspiro[4.4]nonane cores include:

  • Intramolecular 1,3-Dipolar Cycloaddition: This method involves the generation of a cyclic nitrone tethered to an alkenyl group. Thermal cycloaddition then forms a tricyclic isoxazolidine intermediate, which upon reductive cleavage of the N-O bond, yields the desired spirocyclic amine.[5]

  • Domino Radical Bicyclization: This powerful technique allows for the construction of the spirocycle in a single step from a linear precursor. The reaction is typically initiated by the formation of an aryl or vinyl radical, which then undergoes a cascade of cyclizations to form the 1-azaspiro[4.4]nonane skeleton.[1]

These methodologies offer versatile routes to substituted azaspiro[4.4]nonanes and can be conceptually adapted for the synthesis of the 1,7-diaza analogue by employing appropriate nitrogen-containing precursors.

Detailed Protocol: Scalable Synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane

The following protocol is based on a patented, scalable synthesis, demonstrating a viable route to a key functionalized 1,7-diazaspiro[4.4]nonane derivative.[3][4] This compound serves as a valuable building block for further elaboration.

Experimental Protocol: Synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane

Materials:

  • 1-Benzyl-3-pyrrolidinone

  • 3-Aminopyridine

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reductive Amination: To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane, add 3-aminopyridine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-benzylpyrrolidin-3-yl)pyridin-3-amine.

  • Debenzylation: Dissolve the crude product in methanol and add 10% palladium on carbon (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue is the crude 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, which can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Application of 1,7-Diazaspiro[4.4]nonane in Bioactive Molecules

The unique structural features of the 1,7-diazaspiro[4.4]nonane scaffold make it an attractive building block for targeting a range of biological systems, particularly within the central nervous system (CNS).[1] The constrained conformation and the presence of two modifiable nitrogen atoms allow for the design of potent and selective ligands for various receptors and enzymes.

Targeting Sigma Receptors

Sigma receptors, classified into σ₁ and σ₂ subtypes, are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[1] The development of selective ligands for these receptors is a key area of research. While specific data for 1,7-diazaspiro[4.4]nonane derivatives is limited in the public domain, studies on the closely related 2,7-diazaspiro[4.4]nonane scaffold have demonstrated its potential to yield potent sigma receptor ligands.[1] This suggests that the 1,7-diaza isomer is also a promising scaffold for this target class.

Data Presentation: Binding Affinities of Representative Azaspiro[4.4]nonane Analogs for Sigma Receptors

The following table summarizes the binding affinities (Kᵢ) of a series of 2,7-diazaspiro[4.4]nonane derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data provides valuable insights into the potential for developing selective sigma receptor ligands based on the diazaspiro[4.4]nonane scaffold.[1]

Compound IDσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
1a H3-Phenylpropyl15.325.6
1b Methyl3-Phenylpropyl8.718.2
2a H4-Phenylbutyl12.122.4
2b Methyl4-Phenylbutyl6.515.9

Data adapted from a study on 2,7-diazaspiro[4.4]nonane derivatives as a proxy for the potential of the 1,7-diaza scaffold.[1]

Potential as Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for various disorders. The rigid nature of the 1,7-diazaspiro[4.4]nonane core makes it an interesting scaffold for the design of muscarinic receptor antagonists. By appending appropriate pharmacophoric groups to the nitrogen atoms, it is possible to achieve selective interactions with different mAChR subtypes.

Experimental Workflows and Logical Relationships

To visually represent the key processes and relationships discussed, the following diagrams have been generated using Graphviz.

Synthetic Workflow Diagram

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1-Benzyl-3-pyrrolidinone 1-Benzyl-3-pyrrolidinone Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) 1-Benzyl-3-pyrrolidinone->Reductive_Amination 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Reductive_Amination Debenzylation Catalytic Hydrogenation (Pd/C, H₂) Reductive_Amination->Debenzylation Intermediate Final_Product 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane Debenzylation->Final_Product

Caption: Synthetic workflow for 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane.

Drug Discovery Logic Diagram

drug_discovery_logic Scaffold 1,7-Diazaspiro[4.4]nonane Scaffold Functionalization Functionalization (at N1 and N7) Scaffold->Functionalization Library Compound Library Functionalization->Library Screening Biological Screening (e.g., Receptor Binding Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Functionalization Iterative Design Lead_Op Lead Optimization SAR->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: Logic flow for drug discovery using the 1,7-diazaspiro[4.4]nonane scaffold.

Conclusion and Future Directions

The 1,7-diazaspiro[4.4]nonane scaffold represents a valuable and underexplored building block in the design of novel bioactive molecules. Its inherent rigidity and the presence of two modifiable nitrogen centers provide a robust platform for generating compound libraries with diverse and well-defined three-dimensional structures. The successful scalable synthesis of a key pyridinyl-substituted derivative opens the door for extensive derivatization and biological evaluation. While the full potential of this scaffold is still being uncovered, the promising activity of related diazaspirocycles in targeting CNS receptors, such as sigma receptors, highlights the exciting opportunities that lie ahead. Future research efforts should focus on developing more diverse and efficient synthetic routes to the core structure, expanding the range of biological targets investigated, and conducting detailed structure-activity relationship studies to unlock the full therapeutic potential of this privileged scaffold.

References

Introduction: The Significance of 1,7-Diazaspiro[4.4]nonane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the enantiomeric resolution of 1,7-diazaspiro[4.4]nonane, a pivotal chiral scaffold in modern drug discovery. This document provides a detailed exploration of separation strategies, step-by-step protocols for both direct and indirect chromatographic methods, and expert insights into methodological choices.

The 1,7-diazaspiro[4.4]nonane moiety is a structurally significant scaffold in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity in drug candidates.[1] This spirocyclic system, characterized by two rings joined at a single carbon atom, imparts conformational restraint, a key feature in designing potent and selective ligands for various biological targets.[2] The 1-azaspiro[4.4]nonane ring system is a core structural motif in several bioactive natural products, including Cephalotaxine, from which the anti-leukemia drug Homoharringtonine is derived.[1][3]

As with most chiral molecules, the enantiomers of 1,7-diazaspiro[4.4]nonane derivatives can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the study of individual enantiomers, making their effective separation and analysis a critical step in the drug development pipeline.[4][6] This guide details the strategic approaches and practical protocols for achieving high-resolution chiral separation of 1,7-diazaspiro[4.4]nonane enantiomers.

Strategic Approaches to Chiral Separation

The resolution of enantiomers can be broadly categorized into two primary chromatographic strategies: direct and indirect methods.[7] The choice between these approaches depends on factors such as the availability of suitable chiral stationary phases (CSPs), the presence of reactive functional groups on the analyte, and the desired scale of separation.

  • Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[9] This is often the preferred method due to its efficiency and the fact that the analyte is not chemically altered.

  • Indirect Methods: This strategy involves the chemical reaction of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[10] This reaction converts the pair of enantiomers into a pair of diastereomers.[11] Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatography column.[10][11] This method is particularly useful when direct methods provide poor resolution or when enhanced detection sensitivity is required.[12]

G Racemate Racemic 1,7-Diazaspiro[4.4]nonane Strategy Select Separation Strategy Racemate->Strategy Direct Direct Method (Chiral Stationary Phase) Strategy->Direct Preferred first Indirect Indirect Method (Chiral Derivatization) Strategy->Indirect Alternative ScreenCSPs Screen Chiral Columns (e.g., Polysaccharide, Pirkle) Direct->ScreenCSPs Derivatize React with Chiral Derivatizing Agent (CDA) Indirect->Derivatize OptimizeDirect Optimize Mobile Phase (Solvents, Additives) ScreenCSPs->OptimizeDirect AnalysisDirect Analyze & Quantify Enantiomers OptimizeDirect->AnalysisDirect AchiralSep Separate Diastereomers on Achiral Column Derivatize->AchiralSep AnalysisIndirect Analyze & Quantify Diastereomers AchiralSep->AnalysisIndirect

Figure 1. Decision workflow for the chiral separation of 1,7-diazaspiro[4.4]nonane.

Protocol 1: Direct Enantioseparation via Chiral HPLC

This protocol outlines a systematic approach for developing a direct chiral HPLC method. The key is the rational screening of different types of chiral stationary phases, as no single CSP is universal.[4] For a diamine structure like 1,7-diazaspiro[4.4]nonane, polysaccharide-based and Pirkle-type columns are excellent starting points.[9][13]

Causality Behind Experimental Choices
  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) offer a wide range of applicability due to their complex stereochemistry, creating numerous chiral pockets and interaction sites.[8][9] Pirkle-type or "brush-type" phases are designed with specific π-acceptor or π-donor groups, making them effective for analytes that can engage in π-π interactions.[13]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often the first choice for chiral separations as it tends to promote the specific interactions (like hydrogen bonding) necessary for chiral recognition.[6] Basic additives like diethylamine (DEA) are crucial when analyzing amines; they act as silanol-masking agents on the silica surface, preventing peak tailing and improving peak shape.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of racemic 1,7-diazaspiro[4.4]nonane at 1.0 mg/mL in isopropanol (IPA).

    • Dilute the stock solution with the initial mobile phase to a working concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Initial Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Columns to Screen:

      • Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

      • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

      • Column C: A Pirkle-type column (e.g., Whelk-O 1).

    • Mobile Phase: Start with a screening gradient or isocratic conditions. A typical starting point for normal phase is Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As 1,7-diazaspiro[4.4]nonane lacks a strong chromophore, detection can be challenging. Use a low wavelength (e.g., 210-220 nm) or employ a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Injection Volume: 5 µL.

  • Method Optimization:

    • If no separation is observed, systematically vary the ratio of the alcohol modifier (e.g., from 10% to 30% IPA). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) as they can alter the selectivity.

    • Adjust the concentration of the basic additive (DEA) if peak shape is poor.

    • Vary the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure.

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition.

    • Separation Factor (α): α = k₂ / k₁. A value > 1 indicates separation.

    • Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂). A value ≥ 1.5 indicates baseline separation.

Hypothetical Data Presentation

The following table summarizes potential results from a column screening experiment to provide a clear comparison.

ColumnMobile Phase (Hexane/IPA/DEA)t₁ (min)t₂ (min)αRsNotes
Column A 85/15/0.16.88.21.252.1Good baseline separation.
Column B 85/15/0.15.55.91.090.8Partial separation, needs optimization.
Column C 90/10/0.110.210.51.040.5Poor resolution.

Protocol 2: Indirect Enantioseparation via Derivatization

This protocol is an alternative for when direct methods are unsuccessful or when higher detection sensitivity is needed. The two amine groups in 1,7-diazaspiro[4.4]nonane are ideal handles for derivatization.

Causality Behind Experimental Choices
  • Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for primary and secondary amines.[10] It reacts under mild conditions to form stable diastereomers. Crucially, the dinitrophenyl group introduced is a strong chromophore, which significantly enhances UV detection sensitivity, overcoming a key challenge with the parent compound.[10][12]

  • Chromatography: After derivatization, the resulting diastereomers can be separated on a standard achiral reversed-phase column (e.g., C18).[10] This is advantageous as C18 columns are robust, readily available, and well-understood in most laboratories.

Step-by-Step Methodology
  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, dissolve ~0.5 mg of racemic 1,7-diazaspiro[4.4]nonane in 200 µL of acetone/water (1:1).

    • Add 50 µL of 1 M sodium bicarbonate solution to make the solution basic.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour in a heating block.

    • After incubation, cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to quench the reaction.

    • Dilute the final mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Instrumentation and Conditions (Achiral HPLC):

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (ACN). For example, a linear gradient from 30% to 70% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm (the absorbance maximum for the DNP derivative).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two diastereomers should appear as two distinct peaks.

    • Confirm the identity of the peaks using a mass spectrometer if available.

    • Quantify the enantiomeric excess (% ee) by integrating the peak areas of the two diastereomeric products.

G cluster_CSP Chiral Recognition on CSP CSP Chiral Stationary Phase (CSP) Complex_R [R-CSP] Complex (More Stable) CSP->Complex_R Complex_S [S-CSP] Complex (Less Stable) CSP->Complex_S R_Enantiomer R-Enantiomer R_Enantiomer->CSP S_Enantiomer S-Enantiomer S_Enantiomer->CSP Elution Differential Elution Complex_R->Elution Longer Retention Complex_S->Elution Shorter Retention

Figure 2. Principle of direct chiral separation on a Chiral Stationary Phase (CSP).

Conclusion and Field-Proven Insights

The successful chiral separation of 1,7-diazaspiro[4.4]nonane is a critical enabling step for its use in asymmetric synthesis and drug development. The direct method using chiral HPLC is generally the most efficient and is recommended as the primary approach. Polysaccharide-based CSPs, particularly those with immobilized phases, offer broad selectivity and robustness. However, the indirect method via derivatization with reagents like Marfey's reagent provides a powerful and reliable alternative, especially when dealing with low-level impurity analysis or when universal detection enhancement is required. A systematic screening of both columns and mobile phases is paramount to achieving baseline resolution, ensuring the accurate determination of enantiomeric purity required for advancing drug candidates through the development pipeline.

References

Application Notes and Protocols for 1,7-Diazaspiro[4.4]nonane Analogs in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of α7 Nicotinic Acetylcholine Receptor Agonists

Neurological disorders such as Alzheimer's disease and schizophrenia represent a significant global health burden, with cognitive dysfunction being a core, debilitating symptom.[1] A promising therapeutic target for mitigating these cognitive deficits is the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This ligand-gated ion channel is highly expressed in brain regions crucial for learning and memory, and its activation can modulate neuronal excitability and synaptic plasticity.[2][3] The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry for the design of potent and selective α7 nAChR agonists. Its rigid, three-dimensional conformation allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with the receptor.[4]

This guide provides a comprehensive overview of the application of 1,7-diazaspiro[4.4]nonane analogs as α7 nAChR agonists for the potential treatment of neurological disorders. We present detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of these compounds, offering a roadmap for researchers in the field of neuroscience and drug discovery.

Mechanism of Action: α7 nAChR Signaling in Neurons

The α7 nAChR is a homopentameric ion channel permeable to cations, most notably calcium (Ca2+).[2] Upon binding of an agonist, such as a 1,7-diazaspiro[4.4]nonane analog, the channel opens, leading to an influx of Ca2+. This increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events that are crucial for neuronal function and survival.[3][5]

Key signaling pathways activated by α7 nAChR stimulation include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to promoting cell survival and neuroprotection by inhibiting apoptotic processes.[3][5]

  • Extracellular signal-regulated kinase (ERK) Pathway: Activation of the ERK pathway is involved in synaptic plasticity, learning, and memory.[6]

  • Calmodulin-dependent protein kinase (CaMK): This kinase plays a critical role in synaptic strengthening and memory formation.[5]

The activation of these pathways ultimately leads to enhanced neurotransmitter release, improved synaptic function, and protection against neurotoxicity, all of which are desirable therapeutic effects in the context of neurological disorders.[3][5]

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening agonist 1,7-Diazaspiro[4.4]nonane Analog (Agonist) agonist->alpha7 Binds to pi3k PI3K ca_influx->pi3k Activates erk ERK ca_influx->erk Activates camk CaMK ca_influx->camk Activates akt Akt pi3k->akt neuroprotection Neuroprotection & Cell Survival akt->neuroprotection synaptic_plasticity Synaptic Plasticity & Cognitive Enhancement erk->synaptic_plasticity camk->synaptic_plasticity

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Synthesis of 1,7-Diazaspiro[4.4]nonane Analogs

The synthesis of the 1,7-diazaspiro[4.4]nonane core can be achieved through various synthetic routes. One effective method involves a domino radical bicyclization.[7] The following is a general protocol for the synthesis of a 1,7-diazaspiro[4.4]nonane derivative.

Protocol: Synthesis of a 1,7-Diazaspiro[4.4]nonane Analog

Materials:

  • Appropriately substituted O-benzyl oxime ether precursor

  • Tributyltin hydride (Bu3SnH)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Cyclohexane, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 mmol) in anhydrous cyclohexane to achieve a 0.02 M solution.

  • Add tributyltin hydride (1.2 mmol) and AIBN (0.25 mmol) to the solution.

  • Stopper the flask with a rubber septum and purge the system with nitrogen or argon for 30 minutes to remove oxygen.

  • Immerse the flask in a preheated oil bath at 90°C.

  • Stir the reaction mixture at 90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the cyclohexane.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,7-diazaspiro[4.4]nonane analog.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Characterization

The pharmacological properties of the synthesized 1,7-diazaspiro[4.4]nonane analogs are evaluated through a series of in vitro assays to determine their affinity, potency, and efficacy at the α7 nAChR.

Receptor Binding Assay

This assay measures the affinity of the test compound for the α7 nAChR by assessing its ability to displace a known radiolabeled ligand.

Protocol: α7 nAChR Radioligand Binding Assay

Materials:

  • Cell membranes prepared from a cell line stably expressing human α7 nAChRs

  • [³H]-Methyllycaconitine ([³H]-MLA) or other suitable radioligand

  • Test compounds (1,7-diazaspiro[4.4]nonane analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine or epibatidine)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add binding buffer, the radioligand (e.g., [³H]-MLA at a final concentration equal to its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

CompoundKi (nM) for α7 nAChR
Analog 15.2
Analog 212.8
Analog 32.1
Nicotine (Reference)58.3
Electrophysiological Assay

This assay directly measures the functional activity of the test compound by recording the ion channel currents evoked upon its application to cells expressing α7 nAChRs. Xenopus oocytes are a commonly used expression system for this purpose.[8]

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human α7 nAChR

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2)

  • Test compounds dissolved in Ringer's solution

Procedure:

  • Surgically harvest oocytes from an anesthetized Xenopus laevis frog.

  • Inject the oocytes with the cRNA encoding the human α7 nAChR and incubate them for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with Ringer's solution.

  • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Apply the test compound at various concentrations via the perfusion system.

  • Record the inward currents evoked by the agonist application.

  • Wash the oocyte with Ringer's solution between applications to allow for recovery from desensitization.

  • Construct concentration-response curves and determine the EC₅₀ and maximal efficacy (Imax) for each compound.

CompoundEC₅₀ (µM)Imax (% of Acetylcholine)
Analog 10.895
Analog 22.588
Analog 30.5110
Acetylcholine (Reference)15.2100

In Vivo Evaluation of Cognitive Enhancement

The pro-cognitive effects of the 1,7-diazaspiro[4.4]nonane analogs are assessed in rodent models of cognitive impairment. The Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests are widely used for this purpose.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[9][10]

Protocol: Novel Object Recognition Test in Mice

Materials:

  • Open-field arena

  • Two identical objects (familiar objects)

  • One novel object, distinct from the familiar objects

  • Video tracking system and software

  • Test animals (mice)

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.[9][11]

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.[9][11]

  • Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes using the video tracking system.[9][11]

  • Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test assesses spatial learning and memory by requiring the animal to find a hidden platform in a circular pool of water using distal visual cues.[12][13][14]

Protocol: Morris Water Maze Test in Rats

Materials:

  • Circular water tank filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking system and software

  • Test animals (rats)

Procedure:

  • Acquisition Phase (Training): Over several consecutive days (e.g., 4-5 days), conduct multiple training trials per day. In each trial, place the rat in the water at different starting locations and allow it to swim until it finds the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

  • Probe Trial: On the day after the last training session, remove the platform from the pool. Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: During the acquisition phase, measure the escape latency (time to find the platform) and path length. A decrease in these parameters over training days indicates learning. In the probe trial, a greater percentage of time spent in the target quadrant compared to other quadrants indicates good spatial memory.

Treatment GroupDiscrimination Index (NOR)Time in Target Quadrant (MWM, %)
Vehicle0.15 ± 0.0530 ± 5
Analog 1 (1 mg/kg)0.45 ± 0.0855 ± 7
Analog 3 (1 mg/kg)0.52 ± 0.0762 ± 6
*p < 0.05 compared to vehicle

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Cognitive Testing synthesis Synthesis of 1,7-Diazaspiro[4.4]nonane Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Receptor Binding Assay (Ki determination) characterization->binding_assay Lead Compounds electro_assay Electrophysiology (TEVC) (EC₅₀, Imax determination) binding_assay->electro_assay Potent Binders nor_test Novel Object Recognition (NOR) (Recognition Memory) electro_assay->nor_test Efficacious Agonists mwm_test Morris Water Maze (MWM) (Spatial Memory) nor_test->mwm_test

Caption: A typical experimental workflow for evaluating novel compounds.

Conclusion

The 1,7-diazaspiro[4.4]nonane scaffold represents a promising starting point for the development of novel α7 nAChR agonists with therapeutic potential for neurological disorders. The protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively assess the drug-like properties of their novel analogs and advance the most promising candidates towards further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Diastereoselectivity Issues in Azaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[4.4]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with controlling diastereoselectivity in the synthesis of these vital scaffolds. Azaspiro[4.4]nonanes are key structural motifs in a number of biologically active natural products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines can stem from several factors. Here are some common causes and troubleshooting steps:

  • Solvent Choice: The

Technical Support Center: Purification of 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,7-diazaspiro[4.4]nonane dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the expected physical properties of pure this compound?

A: Pure this compound should be a white to off-white crystalline solid. Due to its ionic nature as a dihydrochloride salt, it is highly polar. You should expect high solubility in polar protic solvents like water and methanol, moderate solubility in ethanol, and very poor solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and hexanes. Its high polarity is a critical factor influencing the choice of purification methods.

Q2: My isolated product is a sticky, gummy solid or an oil instead of a crystalline powder. What is the likely cause?

A: This is a very common issue and typically points to one of two culprits:

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause well-defined crystals to deliquesce into a gum.

  • Residual Solvent: Trapped solvent molecules, particularly high-boiling point solvents from the reaction or a previous workup step, can prevent crystallization.

To address this, ensure you are handling the compound under dry conditions (e.g., in a glove box or using a nitrogen atmosphere) and dry the material thoroughly under high vacuum, possibly with gentle heating.

Q3: What are the best solvent systems for recrystallizing this compound?

A: A solvent/anti-solvent system is almost always required. The compound is too soluble in highly polar solvents and insoluble in non-polar ones for a single-solvent recrystallization to be effective. The most successful systems involve dissolving the crude salt in a minimum amount of a hot polar solvent and then inducing precipitation by adding a less polar anti-solvent. Common starting points are:

  • Methanol / Acetonitrile: Dissolve in hot methanol, then add acetonitrile until turbidity persists. Cool to induce crystallization.[1]

  • Ethanol / Diethyl Ether: Dissolve in hot ethanol, then slowly add diethyl ether.

  • Water / Acetone or Isopropanol: Use a minimal amount of water to dissolve the salt, then add acetone or isopropanol as the anti-solvent. This is best for removing organic, non-polar impurities.

Q4: How should I properly store the purified this compound?

A: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Using a desiccator is highly recommended to protect it from moisture. For long-term storage, storing at -20°C in a sealed vial with an inert gas overlay (like argon or nitrogen) is ideal.[3]

Section 2: Troubleshooting Guide: Common Impurities and Solutions

This guide provides a systematic approach to identifying and eliminating specific impurities commonly encountered during the synthesis and purification of this compound.

Logical Flow for Purification Strategy

The first step in troubleshooting is to select the correct overall strategy. The choice between direct purification of the salt and purification of the free base is critical.

Purification_Strategy start Crude 1,7-Diazaspiro[4.4]nonane Dihydrochloride check_impurities Analyze by LC-MS / NMR: Are major impurities non-polar (e.g., protected intermediates, organic by-products)? start->check_impurities convert_to_fb 1. Neutralize to Free Base (e.g., NaOH, K2CO3) check_impurities->convert_to_fb Yes recrystallize Direct Recrystallization of Dihydrochloride Salt check_impurities->recrystallize No path_free_base YES path_salt NO extract_fb 2. Extract with Organic Solvent (e.g., DCM, EtOAc) convert_to_fb->extract_fb purify_fb 3. Purify via Silica Gel Chromatography extract_fb->purify_fb convert_to_hcl 4. Convert back to Dihydrochloride Salt purify_fb->convert_to_hcl final_product_fb Pure Dihydrochloride Salt convert_to_hcl->final_product_fb check_purity Check Purity recrystallize->check_purity final_product_salt Pure Dihydrochloride Salt check_purity->final_product_salt Purity >98% re_evaluate Purity still low. Re-evaluate impurity profile. Consider free base path. check_purity->re_evaluate Purity <98%

Caption: Decision workflow for selecting the appropriate purification strategy.
Issue 1: Residual Protected Intermediates (e.g., N-Boc or N-Benzyl)

  • Symptom: You observe signals in the ¹H NMR spectrum corresponding to a tert-butyl group (~1.4 ppm, 9H singlet) for N-Boc[4] or aromatic protons (~7.3 ppm, 5H multiplet) for N-Benzyl.[5] LC-MS analysis will show a mass corresponding to the mono- or di-protected spirocycle.

  • Causality: This is caused by incomplete deprotection during synthesis. Hydrogenation for N-Benzyl groups or acidic treatment for N-Boc groups may not have gone to completion due to catalyst poisoning, insufficient reaction time, or inadequate acid strength.

  • Solution:

    • Return to the Free Base: Convert the dihydrochloride salt back to the free base using a mild base like sodium bicarbonate or potassium carbonate.

    • Repeat Deprotection: Subject the free base to the appropriate deprotection conditions. For a residual N-Benzyl group, re-hydrogenate with a fresh catalyst (e.g., Palladium on carbon).[1] For a residual N-Boc group, treat with a stronger acid like 4M HCl in dioxane or trifluoroacetic acid.

    • Monitor Completion: Use TLC or LC-MS to confirm the complete disappearance of the protected intermediate before proceeding with the final salt formation.

Issue 2: Product Discoloration (Yellow, Brown, or Tan)
  • Symptom: The final product is not a white or off-white solid.

  • Causality: Discoloration often arises from trace, highly colored impurities formed through oxidation or thermal degradation during the synthesis or workup. The free amine form is particularly susceptible to air oxidation.[6]

  • Solution: Activated Carbon Treatment

    • Choose an appropriate recrystallization solvent (e.g., methanol or ethanol).

    • Dissolve the crude, colored salt in the minimum amount of the hot solvent.

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.

    • Hold the solution at temperature for 5-10 minutes.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. The filtrate should be colorless.

    • Proceed with the recrystallization by adding an anti-solvent and cooling.

Issue 3: Inconsistent Elemental Analysis or Titration Results
  • Symptom: Elemental analysis shows an incorrect ratio of C, H, and N, or a titration reveals less than two equivalents of chloride per molecule.

  • Causality: This indicates the presence of the monohydrochloride salt, the free base, or excess inorganic salts from the workup. It can result from using an insufficient amount of HCl during the salt formation step or from partial neutralization during workup.

  • Solution: Re-precipitation and pH Control

    • Dissolve the crude product in a minimal amount of a polar solvent like isopropanol or methanol.

    • Add a solution of anhydrous HCl in a miscible organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

    • Monitor the pH of the solution. The goal is a highly acidic pH (<2) to ensure full protonation of both nitrogen atoms.

    • The pure dihydrochloride salt should precipitate from the solution.

    • Filter the solid, wash with a non-polar solvent (like diethyl ether) to remove excess acid, and dry thoroughly under high vacuum.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Recrystallization (Methanol/Acetonitrile System)

This protocol is ideal when impurities are significantly more or less polar than the desired product.

  • Place the crude this compound (e.g., 5.0 g) in a flask equipped with a reflux condenser.

  • Add methanol in small portions to the flask and heat to reflux until all the solid has just dissolved. Use the absolute minimum amount of hot methanol.

  • Allow the solution to cool slightly, then slowly add acetonitrile dropwise with stirring.

  • Continue adding acetonitrile until the solution becomes persistently cloudy (turbid).

  • Gently warm the mixture until it becomes clear again.

  • Remove the heat source and allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold acetonitrile.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Parameter Guideline Rationale
Solvent (Methanol) Minimum required for dissolutionMaximizes recovery by ensuring the solution is saturated.
Anti-Solvent (ACN) Added until persistent turbidityInduces supersaturation, the driving force for crystallization.
Cooling Rate Slow and undisturbedPromotes the formation of larger, purer crystals.
Protocol 3.2: Purification via the Free Base (for Non-Polar Impurities)

This is the most robust method for removing non-polar or moderately polar organic impurities that are difficult to separate from the salt form.

  • Neutralization: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 2N NaOH solution) with stirring until the pH is >12.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is much less polar and will move into the organic layer.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base, often as an oil.

  • Chromatography:

    • Prepare a silica gel column.

    • Load the crude free base onto the column.

    • Elute with a gradient system, typically starting with DCM and gradually increasing the polarity by adding methanol. A small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent the amine from streaking on the acidic silica gel.

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure free base.

  • Re-formation of the Salt: Combine the pure fractions, concentrate under vacuum, and proceed with Protocol 3.3.

Protocol 3.3: Final Salt Formation
  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add exactly two equivalents of a standardized solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether).

  • Stir the mixture in the ice bath. The pure dihydrochloride salt will typically precipitate as a fine white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Section 4: References

  • Smolecule. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride. Retrieved from Smolecule product page.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83815128, 1,7-Diazaspiro[4.4]nonan-2-one. PubChem.

  • PrepChem. (2023). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 1,7-DIAZASPIRO[4.4]NONANE SDS, 34357-58-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42614573, 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. PubChem.

  • BenchChem. (2025). Reducing impurities in the synthesis of 2-Azaspiro[4.4]nonane hemioxalate. Retrieved from --INVALID-LINK--

  • Zhang, L. H., & Li, J. T. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2517.

  • PrepChem. (2023). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 2,7-Diazaspiro[4.4]Nonane-1,3-dione hydrochloride. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Spirocyclic Diamine Synthesis

Spirocyclic diamines are a class of molecules with significant potential in medicinal chemistry, primarily due to their rigid, three-dimensional structures that allow for precise presentation of pharmacophoric elements.[1] However, the construction of these sterically demanding scaffolds is often accompanied by challenges, including the formation of undesirable side products. This guide is structured to address these challenges in a question-and-answer format, providing both mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when synthesizing spirocyclic diamines?

The synthesis of spirocyclic diamines is susceptible to several side reactions that can impact yield and purity. The most prevalent issues include:

  • Formation of Stereoisomers: The creation of multiple chiral centers can lead to mixtures of diastereomers and enantiomers that are often difficult to separate.

  • Uncontrolled Aza-Michael Additions: This key C-N bond-forming reaction can sometimes lead to undesired regioselectivity (1,2- vs. 1,4-addition) or multiple additions.

  • Oligomerization and Polymerization: Under certain conditions, starting materials or intermediates can polymerize, significantly reducing the yield of the desired spirocycle.

  • Oxidation of Amine Functionalities: Amine groups are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products, often indicated by a change in the color of the reaction mixture.

Q2: How can I confirm the structure and stereochemistry of my synthesized spirocyclic diamine?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • 1D and 2D NMR Spectroscopy: 1H and 13C NMR are fundamental for initial characterization. For complex spirocyclic systems, 2D NMR techniques are indispensable:

    • COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons.[1][2][3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[1][2][4]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and identifying quaternary centers like the spiroatom.[1][2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • X-ray Crystallography: Offers the most definitive structural and stereochemical information, provided a suitable crystal can be obtained.

Q3: What are the best methods for purifying spirocyclic diamines, especially for separating stereoisomers?

Purification can be challenging due to the similar physicochemical properties of isomers.

  • Column Chromatography: Standard silica gel chromatography is often the first step to remove major impurities.

  • Chiral Chromatography: For separating enantiomers, specialized chiral stationary phases (CSPs) are required.

    • High-Performance Liquid Chromatography (HPLC): A widely used technique with a variety of available chiral columns.[]

    • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations of enantiomers compared to HPLC, with the added benefit of reduced solvent consumption.[6][7][8] Immobilized chiral stationary phases are commonly used in this approach.[6]

Troubleshooting Guide: Common Side Reactions and Solutions

Issue 1: Poor Diastereoselectivity and Formation of Isomeric Mixtures

Question: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Root Cause Analysis: The formation of multiple diastereomers arises from the non-selective formation of one or more new stereocenters during the cyclization process. The transition states leading to the different diastereomers are often close in energy, resulting in a mixture of products. Factors influencing diastereoselectivity include the choice of catalyst, solvent, temperature, and the nature of substituents on the starting materials.[9]

Troubleshooting Workflow:

A Problem: Poor Diastereoselectivity B Modify Reaction Conditions A->B C Alter Substrate Design A->C D Temperature Optimization B->D Lower temperature to favor the thermodynamically more stable transition state E Solvent Screening B->E Vary solvent polarity F Catalyst Selection B->F Use a chiral catalyst or a catalyst that promotes a more ordered transition state G Introduce Bulky Protecting Group C->G Increase steric hindrance to favor a specific approach of the reactants H Change Anchoring Group C->H Modify the non-reacting part of the molecule to influence the cyclization pathway I Desired Diastereoselectivity Achieved D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for poor diastereoselectivity.

Solutions and Protocols:

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can have a profound effect on stereoselectivity. For instance, in intramolecular aza-Michael reactions, organocatalysts like diarylprolinols can provide high levels of stereocontrol.[10][11]

  • Substrate Modification with Protecting Groups: Introducing a bulky protecting group on one of the amine functionalities can sterically hinder one face of the molecule, directing the cyclization to occur from the less hindered face.

Issue 2: Side Reactions from Aza-Michael Additions

Question: I am observing the formation of multiple products in my aza-Michael addition step. How can I improve the selectivity for the desired 1,4-addition product?

Root Cause Analysis: The aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[12] Several side reactions can occur:

  • 1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the β-carbon. This is more common with "harder" nucleophiles.

  • Double Addition: If a primary amine is used, both N-H protons can react with two equivalents of the Michael acceptor.[13]

  • Polymerization: The Michael acceptor can polymerize, especially if it is an acrylate.[14]

  • Retro-Aza-Michael Reaction: The reverse reaction can occur, especially at elevated temperatures, leading to an equilibrium mixture.[4][15]

Solutions and Protocols:

  • Control of Regioselectivity (1,4- vs. 1,2-addition):

    • Use of Catalysts: Lewis acids can activate the Michael acceptor, favoring the 1,4-addition. A variety of catalysts, including copper complexes and sulfated zirconia, have been shown to be effective.[16][17]

    • Reaction Conditions: Softer nucleophiles and polar aprotic solvents generally favor 1,4-addition.

  • Preventing Double Addition with Primary Amines:

    • Stoichiometry Control: Using a large excess of the diamine can statistically favor mono-addition.[18]

    • Protecting Group Strategy: Protect one of the amine groups with a suitable protecting group (e.g., Boc) to ensure only one amine reacts.

  • Protocol for Mono-Aza-Michael Addition:

    • Protect one of the amine functionalities of your starting diamine using a standard Boc protection protocol (see "Key Experimental Protocols" below).

    • Dissolve the mono-protected diamine and the Michael acceptor in a suitable solvent (e.g., THF or acetonitrile).

    • Add a catalyst if necessary (e.g., a mild base like DBU or a Lewis acid).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Once the reaction is complete, perform an appropriate workup and purify the product by column chromatography.

    • Deprotect the Boc group under acidic conditions to yield the desired spirocyclic diamine.

Issue 3: Formation of Oligomers and Polymers

Question: My reaction is producing a significant amount of insoluble material, and the yield of my desired spirocyclic diamine is low. What is causing this, and how can I prevent it?

Root Cause Analysis: Oligomerization or polymerization can occur through several mechanisms, often related to the reactivity of the starting materials. In the context of spirocyclic diamine synthesis, this is frequently a result of uncontrolled, repeated aza-Michael additions, especially when using multifunctional amines and acrylates.[19]

Solutions and Protocols:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.

  • Slow Addition of Reagents: Adding one of the reactive components slowly (e.g., via a syringe pump) can maintain a low concentration of that reagent, disfavoring polymerization.

  • Use of Polymerization Inhibitors: For highly reactive Michael acceptors like acrylates, adding a small amount of a radical inhibitor (e.g., hydroquinone) can prevent unwanted polymerization.

Issue 4: Oxidation of Amine Functionalities

Question: My reaction mixture is turning dark, and I am isolating an impure product. Could this be due to oxidation?

Root Cause Analysis: Amines, particularly aromatic amines, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities such as N-oxides.[20] This process can be accelerated by heat, light, and the presence of metal catalysts.

Solutions and Protocols:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This involves degassing solvents and using appropriate glassware and techniques.

  • Amine Protection: Converting the amine to a less reactive functional group, such as a carbamate (e.g., Boc or Cbz), effectively protects it from oxidation.[21][22] The protecting group can be removed in a later step.

Mechanism of Amine Oxidation and Protection:

cluster_0 Oxidation Pathway cluster_1 Protection Strategy A R₃N (Amine) B R₃N⁺-O⁻ (N-Oxide) A->B [O] (e.g., O₂, H₂O₂) C R₂NH (Amine) D R₂N-Boc (Protected Amine) C->D (Boc)₂O E R₂NH (Amine) D->E Acid (e.g., TFA) F F D->F Stable to Oxidation

Caption: Amine oxidation and protection strategy.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Diamine

This protocol describes the mono-protection of a primary amine in the presence of another amine functionality, which can be adapted based on the specific substrate.

Materials:

  • Diamine starting material

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water)

Procedure:

  • Dissolve the diamine (1 equivalent) in the chosen solvent in a round-bottom flask.[20]

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.1 equivalents).[20]

  • Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-Boc-protected diamine by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

Materials:

  • Boc-protected spirocyclic diamine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM in a round-bottom flask.[20]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[20] Alternatively, use a 4M solution of HCl in dioxane.[20]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[20]

  • Remove the solvent and excess acid under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spirocyclic diamine.

Data Summary Tables

Table 1: Influence of Catalyst on Aza-Michael Addition

EntryCatalystSolventTime (h)Yield (%)Reference
1NoneNeat2445[23]
2CuCl/KOtBuToluene392[16]
3Sulfated ZirconiaSolvent-free0.595[17]
4DBU-based Ionic LiquidSolvent-free196[24]

Table 2: Comparison of Chiral Separation Techniques for Amine Enantiomers

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesReference
HPLCPolysaccharide-based CSPHexane/EthanolWell-established, versatileSlower flow rates, higher solvent consumption[]
SFCImmobilized CSPCO₂/MethanolFast, high efficiency, "greener"Requires specialized equipment[6][7][8]

References

Removal of impurities from 1,7-diazaspiro[4.4]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,7-diazaspiro[4.4]nonane dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic diamine. As a dihydrochloride salt, this compound presents unique purification challenges compared to its freebase form, primarily related to its high polarity and solubility characteristics. This guide provides in-depth, experience-driven answers to common purification and handling questions, ensuring you can achieve the desired purity for your downstream applications.

Our approach is rooted in fundamental chemical principles, explaining not just what to do, but why a particular method is chosen. Every protocol includes self-validation checkpoints to ensure confidence in your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the spirocyclic core.

  • Partially Reacted Intermediates: In multi-step syntheses, incomplete cyclization or deprotection can lead to related amine impurities. For instance, if a Boc-protecting group is used, its incomplete removal is a common issue.[1]

  • Solvent Adducts: The high polarity of the dihydrochloride salt can cause it to trap residual high-boiling point solvents used during synthesis or workup (e.g., DMF, DMSO).

  • Color Impurities: These are often high molecular weight, conjugated byproducts formed from minor side reactions, even in trace amounts.

  • Inorganic Salts: Salts like potassium carbonate or sodium sulfate from the workup might carry over if not adequately removed.

Q2: Why is my this compound off-white or yellowish instead of pure white? How can I fix this?

A persistent off-white, yellow, or even brownish color is typically due to trace amounts of highly conjugated organic byproducts. While often present in very low concentrations (<1%), their intense color can make the product appear impure.

The most effective method for removing these color bodies is treatment with activated charcoal. The porous structure of activated charcoal provides a large surface area for the adsorption of these large, nonpolar color molecules, while having a lower affinity for your highly polar salt product.

Protocol 1: Activated Charcoal Decolorization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Water or methanol are excellent starting points due to the salt's high solubility.

  • Charcoal Addition: Add activated charcoal to the solution. A general starting point is 1-2% of the solute's weight (e.g., 100-200 mg of charcoal for 10 g of product).

    • Causality Note: Using excessive charcoal can lead to significant product loss due to non-specific adsorption. It is better to start with a small amount and repeat if necessary.

  • Heating & Stirring: Heat the mixture to just below the solvent's boiling point and stir for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal. Pre-heating the filtration funnel is crucial to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

  • Validation: The resulting crystals should be white. If a tint persists, a second treatment may be necessary, but be mindful of yield reduction.

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental issues in a problem/solution format.

Q3: My ¹H NMR spectrum shows residual starting materials that are structurally similar to my product. Standard recrystallization isn't working. What should I do?

When impurities co-crystallize with the product, it indicates that the solubility difference between the product and the impurity in the chosen solvent is insufficient. In such cases, a more selective purification method like chromatography is required. However, traditional silica gel chromatography can be challenging for highly polar hydrochloride salts due to their strong interaction with the stationary phase.

Workflow: Purification Strategy Decision The following diagram outlines the logical steps to select an appropriate purification method based on the nature of the impurity.

G cluster_0 Impurity Analysis & Method Selection cluster_1 Purification Pathways cluster_2 Validation Crude Crude Product Analysis (NMR, LC-MS) Impurity_ID Identify Impurity Type Crude->Impurity_ID Method_Select Select Purification Method Impurity_ID->Method_Select Charcoal Activated Charcoal (Protocol 1) Method_Select->Charcoal Colored? Recrystal Recrystallization (Protocol 2) Method_Select->Recrystal Different Solubility? Chrom Ion Exchange Chrom. (Protocol 3) Method_Select->Chrom Similar Polarity? Purity_Check Final Purity Check (>99% Purity) Charcoal->Purity_Check Recrystal->Purity_Check Chrom->Purity_Check

Caption: Decision workflow for purifying this compound.

Recommended Solution: Ion-Exchange Chromatography

For separating polar amine salts, cation-exchange chromatography is often more effective than normal-phase silica gel chromatography.[2]

Protocol 2: Cation-Exchange Chromatography

  • Resin Selection: Choose a strong cation-exchange (SCX) resin.

  • Column Packing: Prepare a column with the SCX resin, conditioning it first with a high-pH buffer (to deprotonate the amines) and then with a neutral or slightly acidic loading buffer.

  • Loading: Dissolve the crude product in a minimum volume of the loading buffer (e.g., water or methanol) and load it onto the column. The protonated diamine will bind to the negatively charged resin. Less basic or neutral impurities will elute.

  • Washing: Wash the column with the loading buffer to remove all unbound impurities.

  • Elution: Elute the desired product by washing the column with a solution containing a counter-ion, typically an ammonia solution in methanol (e.g., 2M NH₃ in MeOH). The ammonia will displace the diamine from the resin.

  • Salt Formation: Collect the fractions containing the freebase product, evaporate the solvent, and re-form the dihydrochloride salt by treating the residue with an appropriate amount of HCl (e.g., 2M HCl in ether or isopropanol).

  • Validation: Confirm purity by HPLC or LC-MS. This method provides excellent separation of compounds with different pKa values.[3]

Q4: I have successfully removed organic impurities, but my yield is low after recrystallization. How can I choose the best solvent system to improve my recovery?

Low yield after recrystallization is a common problem, often caused by poor solvent selection. The ideal solvent should dissolve the compound completely when hot but very poorly when cold. For a highly polar salt like this compound, a systematic approach to solvent screening is key.

Principle of Recrystallization: The process relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. A good solvent system will keep impurities dissolved at low temperatures while allowing the desired product to crystallize.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemTypeRationale & Application
Methanol/Ethanol Protic, PolarThe compound is likely very soluble. Best used as the "good" solvent in a binary system.
Isopropanol (IPA) Protic, PolarLower polarity than methanol. May offer the ideal solubility profile on its own. A good first choice.
Water Protic, Very PolarDissolves the salt readily. Almost always requires an anti-solvent for crystallization.
Acetonitrile Aprotic, PolarCan be an effective solvent for hydrochloride salts.[4]
IPA/Ethyl Acetate Binary SystemIPA dissolves the salt, while ethyl acetate acts as an anti-solvent to induce precipitation.
Methanol/DCM Binary SystemMethanol dissolves, and dichloromethane (DCM) acts as the anti-solvent.

Protocol 3: Systematic Recrystallization

  • Solvent Screening: In parallel vials, test the solubility of small amounts of your product in different solvents from Table 1 at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent or "good" solvent of a binary pair.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration as described in Protocol 1.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Binary Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Analyze the mother liquor (the filtrate) by TLC or HPLC to assess how much product was lost. If a significant amount remains, a second crop of crystals can be obtained by concentrating the mother liquor.

Troubleshooting Flowchart: Optimizing Recrystallization This diagram illustrates the thought process for troubleshooting a failed recrystallization attempt.

G Start Recrystallization Attempt Result Analyze Outcome Start->Result NoCrystals No Crystals Form Result->NoCrystals Poor Recovery LowYield Low Yield Result->LowYield Some Crystals OilingOut Product 'Oils Out' Result->OilingOut Liquid Phase Sol_NoCrystals Solution is too dilute or solvent is too good. Action: Evaporate some solvent or add anti-solvent. NoCrystals->Sol_NoCrystals Sol_LowYield Compound is too soluble in cold solvent. Action: Use a more non-polar solvent or add anti-solvent. LowYield->Sol_LowYield Sol_OilingOut Solution is supersaturated or cooling too fast. Action: Re-heat, add more solvent, and cool slower. Scratch flask. OilingOut->Sol_OilingOut

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: 1,7-Diazaspiro[4.4]nonane Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1,7-diazaspiro[4.4]nonane free base. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile spirocyclic diamine in their experimental workflows. As a secondary diamine, the free base form of 1,7-diazaspiro[4.4]nonane presents unique stability challenges that, if not properly managed, can impact experimental outcomes, yield, and purity. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Part 1: Core Stability Concerns & Proactive Management

The 1,7-diazaspiro[4.4]nonane scaffold, comprised of two fused pyrrolidine rings sharing a single carbon atom, is a valuable building block in medicinal chemistry. However, the presence of two secondary amine functional groups in the free base form makes the molecule susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.

Frequently Asked Questions (FAQs) - General Handling and Storage

Q1: What is the ideal way to store 1,7-diazaspiro[4.4]nonane free base to ensure its long-term stability?

A1: Proper storage is critical. The free base should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). The key is to minimize exposure to atmospheric oxygen, carbon dioxide, moisture, and light. For routine lab use, small aliquots can be kept in a desiccator at 2-8°C to avoid repeated freeze-thaw cycles of the main stock.

Q2: I've noticed my 1,7-diazaspiro[4.4]nonane free base has changed in color/consistency over time. What could be the cause?

A2: A change in physical appearance, such as discoloration (e.g., turning yellow or brown) or becoming viscous, is a strong indicator of degradation. This is often due to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[1] Another possibility is the absorption of atmospheric carbon dioxide, which can lead to the formation of carbamates.

Q3: Is the 1,7-diazaspiro[4.4]nonane free base hygroscopic?

A3: Yes, like many amines, the free base is hygroscopic and will readily absorb moisture from the air. This can impact weighing accuracy and introduce water into sensitive reactions. Always handle the compound in a dry environment (e.g., a glove box or under a stream of dry inert gas) and store it with a desiccant.

Part 2: Troubleshooting Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during the use of 1,7-diazaspiro[4.4]nonane free base in chemical reactions.

Troubleshooting Guide: Unexpected Reaction Outcomes
Symptom Potential Cause(s) Recommended Actions & Explanations
Low reaction yield or incomplete conversion 1. Degraded starting material: The actual concentration of the active free base may be lower than calculated due to degradation. 2. Formation of inactive salts: The amine may have reacted with acidic impurities in the solvent or other reagents, forming a less reactive ammonium salt.[2]1. Verify Purity: Before use, check the purity of the free base using NMR or LC-MS. If impurities are detected, consider purification by distillation or recrystallization. 2. Use Freshly Opened/Purified Material: Whenever possible, use a fresh bottle or a recently purified batch of the diamine. 3. Solvent Purity: Ensure solvents are anhydrous and free of acidic impurities. Consider passing the solvent through a column of activated alumina.
Formation of unexpected side products 1. Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to N-oxides or ring-opened products.[1] 2. Reaction with Atmospheric CO₂: Formation of carbamates can introduce nucleophilic impurities into the reaction mixture.1. Degas Solvents: Before adding the diamine, thoroughly degas your reaction solvent to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Run your reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.
Inconsistent results between experimental runs 1. Variable quality of the diamine: Different batches or aged material may have varying levels of degradation products. 2. Exposure to air/moisture during setup: Inconsistent handling can lead to varying degrees of degradation before the reaction is initiated.1. Standardize Handling: Implement a strict, standardized protocol for handling the free base, including minimizing the time it is exposed to the atmosphere. 2. Aliquot Starting Material: Upon receiving a new batch, divide it into smaller, single-use aliquots under an inert atmosphere to ensure consistency.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of 1,7-diazaspiro[4.4]nonane free base.

G cluster_degradation Degradation Pathways cluster_factors Contributing Factors A 1,7-Diazaspiro[4.4]nonane (Free Base) B Oxidized Products (N-oxides, imines, ring-opened amides) A->B O₂ (Air) C Carbamate/Carbonate Salts A->C CO₂ (Air) D Hydrated Amine A->D H₂O (Moisture) Light Light Light->B Heat Heat Heat->B G A Problem Encountered (e.g., low yield, side products) B Assess Starting Material Purity (Use Protocol 1: ¹H NMR) A->B C Is Purity >95%? B->C D Purify Starting Material (Distillation/Recrystallization) C->D No E Review Experimental Conditions C->E Yes J Re-run Experiment with Purified Material and Optimized Conditions D->J F Inert Atmosphere? (Ar or N₂) E->F G Implement Inert Atmosphere Techniques F->G No H Anhydrous Solvents? F->H Yes G->H I Dry Solvents Before Use H->I No H->J Yes I->J K Problem Resolved J->K

References

Technical Support Center: N-Alkylation of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,7-diazaspiro[4.4]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize this crucial synthetic transformation. The unique structure of 1,7-diazaspiro[4.4]nonane, with its two distinct secondary amine functionalities, presents specific challenges in achieving selective mono-alkylation. This resource provides in-depth, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses the most frequent issues encountered during the N-alkylation of 1,7-diazaspiro[4.4]nonane, offering causative explanations and actionable protocols.

Issue 1: Poor or No Reaction Conversion

Question: I am observing very low or no conversion of my 1,7-diazaspiro[4.4]nonane starting material. What are the potential causes and how can I drive the reaction to completion?

Answer: Low conversion in the N-alkylation of this diamine often stems from insufficient nucleophilicity of the amine, low reactivity of the alkylating agent, or suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Reactivity follows the general trend: Iodide > Bromide > Chloride > Tosylate.[1][2] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.

  • Base and Solvent System: The choice of base and solvent is critical for ensuring the amine is sufficiently deprotonated to act as an effective nucleophile.

    • Weak Bases: For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are effective.[3] Cs₂CO₃ is often superior due to its higher solubility and ability to promote faster reactions.

    • Strong Bases: For particularly unreactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF can be employed.[3][4] Exercise caution as NaH is highly reactive and requires anhydrous conditions.

  • Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) while monitoring for side product formation by TLC or LC-MS is a logical step.

  • Reagent Purity: Ensure that your 1,7-diazaspiro[4.4]nonane, alkylating agent, and solvent are pure and, if using a strong base like NaH, anhydrous. Water can quench the base and hydrolyze the alkylating agent, leading to low yields.

Workflow for Optimizing Low Conversion:

start Low Conversion Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents change_halide Switch to More Reactive Alkyl Halide (I > Br > Cl) check_reagents->change_halide If using Alkyl-Cl/Br add_iodide Add Catalytic KI change_halide->add_iodide Or increase_temp Increase Reaction Temperature (e.g., 60-80 °C) change_halide->increase_temp add_iodide->increase_temp change_base Use Stronger Base (e.g., NaH in THF/DMF) increase_temp->change_base If still slow success Reaction Complete change_base->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Di-alkylated Byproduct

Question: My reaction is producing a significant amount of the di-N,N'-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is the most common challenge in the N-alkylation of diamines.[2] This occurs because the mono-alkylated product is often as nucleophilic, or even more so, than the starting diamine, leading to a second alkylation event.[5][6]

Causality & Troubleshooting Steps:

  • Stoichiometry Control: The most direct way to favor mono-alkylation is to use an excess of the diamine relative to the alkylating agent.[1] A common starting point is to use 2-3 equivalents of 1,7-diazaspiro[4.4]nonane. This statistically favors the reaction of the alkylating agent with the more abundant starting material. The downside is the need to separate the product from the unreacted diamine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture.[2] This minimizes the chance of the mono-alkylated product encountering and reacting with another molecule of the alkylating agent before the starting diamine does.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by reducing the rate of the second alkylation more than the first. This requires careful optimization.

  • Use of a Protecting Group: For syntheses where high selectivity is critical, a protecting group strategy is the most robust solution.[7] By protecting one of the nitrogen atoms, you can selectively alkylate the other and then deprotect to obtain the desired mono-alkylated product. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.

Protecting Group Strategy Workflow:

start 1,7-Diazaspiro[4.4]nonane protect Protect one amine (e.g., with Boc₂O) start->protect mono_boc Mono-Boc-protected diamine protect->mono_boc alkylate N-Alkylation of unprotected amine mono_boc->alkylate protected_product N-Alkyl, N'-Boc product alkylate->protected_product deprotect Deprotection (e.g., with TFA or HCl) protected_product->deprotect final_product Pure Mono-N-alkylated Product deprotect->final_product

Caption: Workflow for selective mono-alkylation using a protecting group.

Quantitative Data Summary: Conditions for Mono- vs. Di-alkylation

ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Stoichiometry (Diamine:Alkylating Agent) > 2 : 11 : > 2Statistical probability
Addition of Alkylating Agent Slow, dropwiseRapid, single portionMaintain low electrophile concentration
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., RT to reflux)Reduce rate of second alkylation
Strategy Use of protecting groupExcess alkylating agentEnsures complete reaction
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my mono-alkylated product from the starting material and the di-alkylated byproduct. What are the best strategies?

Answer: The similar polarity and basicity of the starting diamine, mono-alkylated product, and di-alkylated byproduct can make chromatographic separation challenging.

Purification Strategies:

  • Column Chromatography with a Basic Modifier: Due to the basic nature of these compounds, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[8]

    • Technique: Add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Eluent System: A typical gradient might be from dichloromethane (DCM) to 5-10% methanol in DCM, with the basic modifier present throughout.[8]

  • Acid-Base Extraction: This technique can be effective for removing unreacted starting diamine if a large excess was used.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic starting diamine may be preferentially protonated and extracted into the aqueous layer, although the mono-alkylated product might also be partially extracted.

      • Carefully basify the aqueous layer with NaOH and back-extract with an organic solvent to recover any desired product. This method requires careful pH control and monitoring of both layers by TLC/LC-MS.

  • Recrystallization of a Salt: If your mono-alkylated product is a solid, forming a salt (e.g., hydrochloride or tartrate) and recrystallizing it can be an excellent method for achieving high purity. This exploits differences in the crystal lattice energies of the different components' salts.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen in 1,7-diazaspiro[4.4]nonane is more reactive? A1: The two nitrogen atoms in the parent 1,7-diazaspiro[4.4]nonane are chemically equivalent. Therefore, the initial alkylation will occur statistically at either position, leading to a single mono-alkylated product.

Q2: Can I use alcohols as alkylating agents directly? A2: Yes, this is possible through a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[2][9] This approach typically requires a transition metal catalyst (e.g., based on Iridium or Ruthenium) and proceeds by the in situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the diamine.[2] This is a greener, more atom-economical alternative to using alkyl halides, with water as the only byproduct.[2]

Q3: My alkylating agent is sterically hindered. What conditions should I use? A3: For sterically demanding alkylating agents, you will likely need more forcing conditions. This includes using a stronger base (like NaH), a higher boiling point solvent (like DMF or DMSO), and higher reaction temperatures. Reaction times will also likely be longer. Be aware that elimination side reactions (E2) can become more competitive with bulky electrophiles.

Q4: How do I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase similar to your planned column chromatography eluent. Staining with a potassium permanganate (KMnO₄) dip or ninhydrin solution is effective for visualizing the amine spots. For more quantitative analysis and to distinguish between products with very similar Rf values, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using Excess Diamine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,7-diazaspiro[4.4]nonane (2.5 equivalents) and anhydrous potassium carbonate (3.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a suspension (approx. 0.1 M concentration with respect to the alkylating agent).

  • Addition of Alkylating Agent: Dissolve the alkylating agent (1.0 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension at room temperature over 30-60 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting alkylating agent is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine.

Protocol 2: Mono-N-Alkylation via Boc Protection and Deprotection
  • Protection: To a solution of 1,7-diazaspiro[4.4]nonane (1.0 equivalent) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to isolate the mono-Boc-protected diamine.

  • Alkylation: To a solution of the mono-Boc-protected diamine (1.0 equivalent) in DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Stir for 30 minutes, then add the alkylating agent (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.

  • Deprotection: Dissolve the purified N-alkyl, N'-Boc product in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of 4 M HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by LC-MS). Concentrate under reduced pressure, and if necessary, perform an acid-base workup to isolate the free amine product.

References

Technical Support Center: Characterization of Byproducts in 1,7-Diazaspiro[4.4]nonane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and characterization of 1,7-diazaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage common byproducts encountered during your synthetic routes. Our focus is on providing not just protocols, but a deeper understanding of the underlying reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Understanding Byproduct Formation in 1,7-Diazaspiro[4.4]nonane Synthesis

The synthesis of the 1,7-diazaspiro[4.4]nonane core, while elegant, can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the genesis of these impurities is the first step toward mitigating their formation. The most common synthetic strategies, such as [3+2] cycloadditions and domino radical bicyclizations, each have their own characteristic side reactions.

A prevalent issue in many synthetic approaches is the incomplete cyclization of intermediates. For instance, in domino radical bicyclizations, premature quenching of radical intermediates can lead to the formation of monocyclized products instead of the desired spirocycle.[1] Furthermore, the presence of two nucleophilic nitrogen atoms in the 1,7-diazaspiro[4.4]nonane scaffold introduces the possibility of over-alkylation or other side reactions involving these centers.

This guide will walk you through the identification of these and other common byproducts using standard analytical techniques and provide strategies to minimize their formation.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific challenges you may encounter in the lab.

FAQ 1: I'm seeing an unexpected peak in my NMR spectrum with a lower molecular weight than my desired 1,7-diazaspiro[4.4]nonane product. What could it be?

Answer:

An unexpected peak with a lower molecular weight often points to an incompletely cyclized byproduct . In many multi-step syntheses of spirocycles, the final ring-closing step may not go to completion, leaving a linear or monocyclic precursor in your crude product.

Causality and Mechanism:

In syntheses like the domino radical bicyclization, the reaction proceeds through a cascade of cyclizations. If the reaction is quenched prematurely, or if the radical intermediates are trapped by a hydrogen donor before the second cyclization can occur, a monocyclized product will be formed.[1] The stability of the radical intermediates and the concentration of the radical initiator and promoter (like Bu₃SnH) are critical factors.[2]

Identification Strategy:

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the expected linear or monocyclic precursor. For example, if your synthesis involves the cyclization of an N-alkenyl-substituted pyrrolidine derivative, the mass of the byproduct would match this starting material.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectrum of an incompletely cyclized byproduct will lack the signals corresponding to the fully formed spirocyclic core. You may observe signals for vinylic protons or other functional groups present in the precursor that would be consumed in the final cyclization step.

Troubleshooting and Prevention:

Potential Cause Troubleshooting Steps Expected Outcome
Premature Quenching of Radical Intermediates Increase the reaction time to ensure the cascade reaction goes to completion. Optimize the concentration of the radical initiator (e.g., AIBN or Et₃B) and promoter.[1]Increased yield of the desired spirocyclic product and a reduction in the intensity of the byproduct peak in analytical data.
Suboptimal Reaction Temperature Perform a systematic temperature screen. Lower temperatures can sometimes favor the desired cyclization pathway.[1]Improved selectivity for the desired product and minimized formation of the monocyclized byproduct.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside a spot of your starting material.

  • Develop the TLC plate and visualize the spots under a UV lamp or by staining.

  • The reaction is complete when the spot corresponding to the starting material has been completely consumed.

FAQ 2: My mass spectrum shows a peak that is significantly higher than the molecular weight of my target compound. What is the likely identity of this impurity?

Answer:

A peak with a mass higher than your expected product often indicates the formation of an over-alkylated or dimeric byproduct . The two nitrogen atoms in the 1,7-diazaspiro[4.4]nonane ring are both nucleophilic and can react with alkylating agents or other electrophiles present in the reaction mixture.

Causality and Mechanism:

If your synthesis involves the use of alkyl halides or other alkylating agents, it is possible for one or both of the nitrogen atoms in the spirocycle to react further, leading to the formation of mono- or di-alkylated byproducts.[3] Dimerization can also occur if a reactive intermediate in your synthesis reacts with another molecule of the same intermediate or starting material.

Identification Strategy:

  • Mass Spectrometry (MS): The mass of the byproduct will correspond to the mass of your target molecule plus the mass of the added alkyl group(s) or the mass of a second molecule of a precursor. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for observing the protonated molecules of these higher molecular weight byproducts.[4]

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectrum of an over-alkylated product will show additional signals corresponding to the protons and carbons of the extra alkyl group(s). The integration of the proton signals can help determine the degree of alkylation.

Troubleshooting and Prevention:

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Stoichiometry of Alkylating Agent Carefully control the stoichiometry of the alkylating agent. Use a limiting amount if you are targeting mono-alkylation.Minimized formation of over-alkylated byproducts.
High Reaction Concentration Run the reaction at a lower concentration to disfavor intermolecular reactions that can lead to dimerization.Reduced formation of dimeric byproducts.
FAQ 3: My ¹H NMR spectrum is very complex, with more signals than I expect, even after purification. Could this be due to the presence of diastereomers?

Answer:

Yes, a complex NMR spectrum is a classic indicator of a mixture of diastereomers . If your synthesis creates one or more new stereocenters in the 1,7-diazaspiro[4.4]nonane core, it is possible to form multiple diastereomers.

Causality and Mechanism:

The formation of diastereomers is governed by the facial selectivity of the key bond-forming reaction. In a [3+2] cycloaddition, for example, the dipolarophile can approach the dipole from two different faces, leading to two different diastereomeric products. The relative energies of the transition states for these two approaches will determine the diastereomeric ratio of the product.[1]

Identification Strategy:

  • ¹H and ¹³C NMR Spectroscopy: Diastereomers are distinct chemical compounds and will have different NMR spectra. You will observe a separate set of signals for each diastereomer present in the mixture. The integration of the signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio. Protons that are diastereotopic will have different chemical shifts.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers.

Troubleshooting and Prevention:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]An improvement in the diastereomeric ratio.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Screen a variety of solvents to find the optimal conditions for your reaction.Identification of a solvent that provides higher diastereoselectivity.
Choice of Catalyst or Reagents The use of a chiral catalyst or auxiliary can induce high levels of diastereoselectivity. If you are already using one, consider screening other catalysts.Increased formation of the desired diastereomer.

Visualization of Diastereomer Formation

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products Reactant_A Dipole TS1 Transition State 1 (Lower Energy) Reactant_A->TS1 Path A TS2 Transition State 2 (Higher Energy) Reactant_A->TS2 Path B Reactant_B Dipolarophile Reactant_B->TS1 Reactant_B->TS2 Product_1 Diastereomer 1 (Major Product) TS1->Product_1 Product_2 Diastereomer 2 (Minor Product) TS2->Product_2

Caption: Formation of diastereomers via two different transition states.

Section 2: Analytical Characterization of Byproducts

Accurate characterization of byproducts is crucial for optimizing your reaction and ensuring the purity of your final compound. This section provides an overview of the key analytical techniques and what to look for.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for identifying byproducts.

  • ¹H NMR: Look for unexpected signals, changes in multiplicity, and integration values that do not match your expected product. Diastereotopic protons in a chiral environment will often appear as distinct signals.[5]

  • ¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum will tell you the number of unique carbon atoms in the molecule. The presence of more signals than expected is a strong indication of a mixture of isomers or the presence of an impurity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can help you piece together the structure of an unknown byproduct by establishing connectivity between protons and carbons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of your compounds.

  • Electron Ionization (EI): This "hard" ionization technique often leads to extensive fragmentation, which can provide valuable structural information. Alpha-cleavage next to a nitrogen atom is a common fragmentation pathway for amines.[4][6]

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for observing the molecular ion of your product and any higher molecular weight byproducts with minimal fragmentation.[4]

Visualization of a Typical Analytical Workflow

G Crude_Product Crude Reaction Product TLC TLC Analysis Crude_Product->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions NMR ¹H and ¹³C NMR Fractions->NMR MS Mass Spectrometry Fractions->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Pure_Product Pure Product Structure_Elucidation->Pure_Product Byproduct_Characterization Byproduct Characterization Structure_Elucidation->Byproduct_Characterization

References

Scaling up the synthesis of 1,7-diazaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the challenges of synthesizing 1,7-diazaspiro[4.4]nonane derivatives, this technical support center provides researchers, scientists, and drug development professionals with practical, experience-driven advice. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, ensuring your success in scaling up these valuable scaffolds.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the synthesis of 1,7-diazaspiro[4.4]nonane derivatives.

Question 1: What are the primary synthetic strategies for constructing the 1,7-diazaspiro[4.4]nonane core?

There are several effective strategies, with the choice largely depending on the availability of starting materials and the desired substitution pattern. A prevalent and robust method involves a multi-step sequence that constructs one ring onto a pre-existing one. A common approach begins with a substituted pyrrolidine, which is then elaborated and cyclized to form the second five-membered ring. Key transformations often include Dieckmann condensation, ring-closing metathesis, or intramolecular alkylation reactions.[1] For instance, a synthetic route can be designed starting from a suitable pyroglutamic acid derivative, which already contains one of the nitrogenous rings.

Question 2: How do I select the appropriate protecting groups for the two nitrogen atoms, especially for selective functionalization?

Selecting the right protecting groups is critical for success. The key is to use an "orthogonal" protection strategy, where each group can be removed under specific conditions without affecting the other.[2] This allows for the selective derivatization of one nitrogen atom while the other remains protected.

  • For Orthogonal Strategy: A common pairing is a Boc (tert-butyloxycarbonyl) group, which is acid-labile, and a Cbz (carboxybenzyl) or Benzyl (Bn) group, which is removed by hydrogenolysis.[1][2] This allows for the deprotection of the Boc group with an acid like TFA to functionalize the first nitrogen, followed by the hydrogenolysis of the Cbz/Bn group to access the second nitrogen.

  • For Symmetric Derivatives: If both nitrogens will be functionalized with the same group, using two of the same protecting groups (e.g., two Boc groups) is more step-economical.

Table 1: Common Orthogonal Protecting Groups for 1,7-Diazaspiro[4.4]nonane Synthesis

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (TFA, HCl)Stable to hydrogenolysis, mild base
CarboxybenzylCbzCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid, base
BenzylBnBnBr, Base (e.g., K₂CO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid, base
9-FluorenylmethoxycarbonylFmocFmoc-OSu, BaseBase (e.g., Piperidine)Stable to acid, hydrogenolysis

Question 3: What are the main challenges when scaling up the synthesis from milligram to multigram or kilogram scales?

Scaling up presents several challenges that are often not apparent at the lab bench scale.[3]

  • Reaction Exotherms: Many reactions, such as protection or cyclization steps, can be exothermic. On a large scale, this heat may not dissipate quickly, leading to temperature spikes, increased byproduct formation, or potential safety hazards. Careful control of reagent addition rates and efficient cooling are essential.

  • Purification: Column chromatography, which is convenient on a small scale, becomes cumbersome and expensive for large quantities. Developing procedures for purification by crystallization or distillation is highly desirable for scalability.[4] Often, converting the diamine product to a salt (e.g., hydrochloride or oxalate) can facilitate purification by recrystallization.

  • Reagent Stoichiometry and Workup: On a large scale, minimizing excess reagents reduces cost and simplifies workup. Liquid-liquid extractions can become challenging due to the formation of emulsions, requiring adjustments to solvent volumes and mixing techniques.

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues that may arise during key stages of the synthesis.

Workflow: Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives

The following diagram illustrates a generalized workflow for the synthesis, highlighting the critical stages where issues may arise.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Final Product Generation Start Starting Material (e.g., Proline derivative) Protect Nitrogen Protection (e.g., Boc, Cbz) Start->Protect Functionalize Chain Elaboration Protect->Functionalize Cyclize Spirocyclization (Key Step) Functionalize->Cyclize Deprotect1 Selective Deprotection 1 Cyclize->Deprotect1 Derivatize1 Derivatization 1 Deprotect1->Derivatize1 Deprotect2 Selective Deprotection 2 Derivatize1->Deprotect2 Derivatize2 Derivatization 2 Deprotect2->Derivatize2 Purify Final Purification Derivatize2->Purify

Caption: Generalized workflow for 1,7-diazaspiro[4.4]nonane synthesis.

Part 1: Troubleshooting the Spirocyclization Step

Problem: Low or no yield of the desired 1,7-diazaspiro[4.4]nonane core after the cyclization reaction.

G A Low Spirocyclization Yield B Probable Cause: Incomplete Reaction A->B C Probable Cause: Byproduct Formation A->C D Probable Cause: Degraded Reagents/Catalyst A->D S1 Solution: - Increase reaction time/temp - Monitor by TLC/LC-MS - Increase catalyst loading B->S1 S2 Solution: - Lower reaction concentration - Use slower reagent addition - Analyze byproducts (NMR, MS) C->S2 S3 Solution: - Use freshly opened/purified reagents - Ensure anhydrous/inert atmosphere - Check catalyst activity D->S3

Caption: Decision tree for troubleshooting low spirocyclization yields.

  • Detailed Analysis:

    • Incomplete Reaction: Spirocyclizations can be slow. Before abandoning a reaction, ensure it has been given sufficient time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction has stalled, a modest increase in temperature or the addition of a further equivalent of a reagent (like a base or catalyst) can be effective.

    • Byproduct Formation: A common byproduct is the intermolecularly coupled dimer or polymer, especially at high concentrations. Try running the reaction under more dilute conditions to favor the intramolecular cyclization. Characterizing the major byproduct by NMR and MS can provide crucial insight into the competing reaction pathway.[5]

    • Reagent/Catalyst Degradation: Many reagents used in cyclizations, particularly organometallics or catalysts for ring-closing metathesis (like Grubbs catalysts), are sensitive to air and moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Part 2: Troubleshooting Deprotection

Problem: Incomplete removal of a protecting group (e.g., Boc or Cbz) or decomposition of the product during deprotection.

  • Cause 1: Ineffective Cbz/Benzyl Group Hydrogenolysis.

    • Probable Cause: Catalyst poisoning or poor catalyst activity. The palladium on carbon (Pd/C) catalyst can be poisoned by trace sulfur or halide impurities. Furthermore, the catalyst activity can vary between batches.

    • Solution:

      • Use a Fresh Bottle of Catalyst: Ensure the Pd/C is of high quality.

      • Increase Catalyst Loading: Increase the weight percentage of the catalyst from a standard 5-10% to 15-20%.

      • Check Hydrogen Delivery: Ensure the system is properly purged and that there is a positive pressure of hydrogen (a balloon is often sufficient for small scale, but a regulator is better for larger scales).

      • Solvent Choice: Methanol and ethanol are excellent solvents. Acetic acid can sometimes increase the reaction rate.[1]

  • Cause 2: Product Decomposition during Boc Deprotection.

    • Probable Cause: The substrate is sensitive to the strong acid (e.g., neat Trifluoroacetic Acid - TFA) or high temperatures.

    • Solution:

      • Milder Conditions: Use a solution of HCl in a solvent like dioxane or diethyl ether, which is often less harsh than neat TFA.

      • Control Temperature: Run the deprotection at 0 °C to slow down potential side reactions.

      • Scavengers: If the substrate contains sensitive functional groups that might react with the carbocation byproduct (tert-butyl cation), add a scavenger like triethylsilane or anisole to the reaction mixture.

Part 3: Troubleshooting Purification & Characterization

Problem: Difficulty in purifying the final diamine product.

  • Cause 1: The free diamine is a polar, water-soluble oil.

    • Probable Cause: Aliphatic diamines are often difficult to handle and purify by chromatography as they can streak on silica gel.

    • Solution:

      • Salt Formation: Convert the crude free base into a salt (e.g., dihydrochloride, dioxalate, or ditosylate). These salts are often crystalline solids that can be easily purified by recrystallization. This is a highly scalable method.[4]

      • Chromatography with Additives: If chromatography is necessary, use an eluent system containing a small amount of a base like triethylamine (~1-2%) or ammonium hydroxide to suppress the interaction of the amine with the acidic silica gel.

Problem: The ¹H or ¹³C NMR spectrum is complex, showing more peaks than expected or broad signals.

  • Cause 1: Presence of Rotamers.

    • Probable Cause: If one of the nitrogens is protected as a carbamate (like Boc or Cbz), rotation around the amide C-N bond can be slow on the NMR timescale, leading to two distinct sets of signals for adjacent protons and carbons.

    • Solution:

      • Variable Temperature (VT) NMR: Acquire an NMR spectrum at a higher temperature (e.g., 50-80 °C). At higher temperatures, the bond rotation becomes faster, and the distinct signals should coalesce into a single, averaged set of peaks. This is a definitive way to confirm the presence of rotamers.

  • Cause 2: Complex Diastereotopic Protons.

    • Probable Cause: The spirocyclic core is rigid and lacks symmetry. As a result, the two protons on a CH₂ group are often chemically non-equivalent (diastereotopic) and will appear as two separate signals, each coupling to the other (forming a "geminal" coupling) and to adjacent protons.

    • Solution:

      • 2D NMR Spectroscopy: Use 2D NMR experiments like COSY (to see H-H couplings) and HSQC/HMBC (to correlate H to C atoms) to confidently assign the complex spin systems.[6]

Table 2: Typical ¹³C NMR Chemical Shifts for the 1,7-Diazaspiro[4.4]nonane Core

Carbon AtomTypical Chemical Shift (ppm)Notes
C5 (Spiro Carbon)65 - 75This quaternary carbon is a key diagnostic signal.
C-CH₂-N45 - 60Methylene carbons adjacent to nitrogen.
C-CH₂-C25 - 40Methylene carbons not adjacent to nitrogen.

Note: Shifts can vary significantly based on protecting groups and other substituents.

Experimental Protocols

Protocol 1: General Procedure for Boc-Deprotection

  • Setup: Dissolve the Boc-protected 1,7-diazaspiro[4.4]nonane derivative (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free amine.

Protocol 2: General Procedure for Hydrogenolysis of a Cbz-Group

  • Setup: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol).

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w, 5-10 mol%) to the solution under an inert atmosphere.

  • Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Stir the suspension vigorously at room temperature for 4-24 hours.

  • Workup: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

Validation & Comparative

A Comparative Guide to Spirocyclic Diamines: 1,7-Diazaspiro[4.4]nonane Dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic diamines have emerged as a class of compounds with significant potential, offering a rigid three-dimensional framework that can enhance target binding and selectivity. This guide provides an in-depth comparison of 1,7-Diazaspiro[4.4]nonane dihydrochloride and other key spirocyclic diamines, supported by experimental insights and synthetic protocols.

The Rise of Spirocyclic Scaffolds in Drug Discovery

The introduction of sp3-rich spirocyclic motifs is an increasingly employed strategy to overcome the limitations of traditional flat, aromatic structures in drug candidates.[1][2] Spirocycles, by virtue of their unique conformational rigidity, can improve a range of drug-like properties, including potency, selectivity, and metabolic stability.[1][3] This has led to a surge in the development of synthetic methodologies to access a diverse array of spirocyclic systems.[1]

1,7-Diazaspiro[4.4]nonane: A Versatile Building Block

1,7-Diazaspiro[4.4]nonane, a bicyclic molecule featuring two pyrrolidine rings sharing a single carbon atom, presents a compelling scaffold for the design of novel therapeutics. Its rigid structure allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The dihydrochloride salt form enhances its solubility and ease of handling in laboratory settings.

Physicochemical Properties

While direct comparative studies on the parent 1,7-diazaspiro[4.4]nonane are limited, analysis of its derivatives and related structures provides valuable insights. The spirocyclic core generally imparts a lower lipophilicity (logP) and higher aqueous solubility compared to more flexible or aromatic counterparts.

Property1,7-Diazaspiro[4.4]nonane (Estimated)2,6-Diazaspiro[3.3]heptane (Estimated)Piperazine
Molecular Weight ( g/mol )126.20[4]98.1586.14
cLogP-0.3[4]-0.8-1.1
Topological Polar Surface Area (Ų)24.1[4]24.124.1
Rotatable Bonds000

Table 1: Comparison of calculated physicochemical properties of 1,7-diazaspiro[4.4]nonane, 2,6-diazaspiro[3.3]heptane, and piperazine.

The rigid nature of the spiro[4.4]nonane system, with its two five-membered rings, offers a distinct conformational profile compared to other spirocyclic diamines like the more compact 2,6-diazaspiro[3.3]heptane, which is composed of two four-membered azetidine rings.

A Comparative Look: 1,7-Diazaspiro[4.4]nonane vs. Other Spirocyclic Diamines

The choice of a spirocyclic diamine scaffold in drug design is dictated by the desired vectoral projection of substituents and the overall molecular shape required for optimal target engagement.

2,6-Diazaspiro[3.3]heptane: The Compact Alternative

2,6-Diazaspiro[3.3]heptane has gained significant traction as a bioisosteric replacement for piperazine, a common motif in many approved drugs.[5][6] Its compact and rigid structure can lead to improved metabolic stability and aqueous solubility.[7] Synthetic routes to this scaffold are well-established, often involving multi-step sequences.[8][9]

Larger Ring Systems

Spirocyclic diamines incorporating larger rings, such as azepane or azocane, have also been explored.[10] These larger systems offer different spatial arrangements of the amino groups and can access different regions of chemical space.[10]

Performance in Medicinal Chemistry: Experimental Insights

A key application of spirocyclic diamines is as bioisosteres for the widely used piperazine ring. A study exploring the replacement of the piperazine moiety in a σ2 receptor (σ2R) ligand with various diazaspiroalkanes provided valuable comparative data.[11]

CompoundSpirocyclic Coreσ2R Affinity (Ki, nM)
Lead CompoundPiperazine1.8
Analog 11,7-Diazaspiro[4.4]nonane >10,000
Analog 22,7-Diazaspiro[4.4]nonane 1,200
Analog 32,6-Diazaspiro[3.3]heptane 1,500

Table 2: Comparative binding affinities of piperazine and diazaspiroalkane-containing analogs for the σ2 receptor. Adapted from a study by McCurdy et al.[11]

Interestingly, in this particular study, the replacement of piperazine with diazaspiroalkanes, including a 2,7-diazaspiro[4.4]nonane derivative, resulted in a significant loss of affinity for the σ2R.[11] This highlights a crucial principle in medicinal chemistry: the suitability of a scaffold is highly target-dependent, and what constitutes a favorable modification for one target may be detrimental for another.

However, other studies have successfully incorporated diazaspiro[4.4]nonane scaffolds into potent and selective ligands for other targets, particularly within the central nervous system. For instance, derivatives of 2-azaspiro[4.4]nonane have shown promise as anticonvulsants.[12]

Synthesis of Spirocyclic Diamines: Experimental Protocols

The synthesis of spirocyclic diamines can be challenging, often requiring multi-step sequences. Below are representative protocols for the synthesis of key diazaspiroalkane scaffolds.

Protocol 1: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization

This method provides a powerful approach to construct the 1-azaspiro[4.4]nonane skeleton in a single step from an acyclic precursor.[13]

G start O-Benzyl Oxime Ether step1 Radical Initiator (AIBN) Bu3SnH, Toluene, Reflux start->step1 Domino Radical Bicyclization product 1-Azaspiro[4.4]nonane derivative step1->product

Caption: Domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting O-benzyl oxime ether (1.0 eq) in degassed toluene.

  • Reagent Addition: Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-azaspiro[4.4]nonane derivative.

Protocol 2: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate followed by cyclization.[8]

G start 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde step1 Primary Amine, NaBH(OAc)3 DCE, Acetic Acid start->step1 Reductive Amination intermediate N-Substituted Amine step1->intermediate step2 Base (e.g., t-BuOK) THF, Heat intermediate->step2 Intramolecular Cyclization product 2,6-Diazaspiro[3.3]heptane derivative step2->product

Caption: Synthetic pathway to 2,6-diazaspiro[3.3]heptane derivatives.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the primary amine (1.1 eq) and acetic acid (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to form the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted amine.

  • Intramolecular Cyclization:

    • Dissolve the crude amine from the previous step in tetrahydrofuran (THF).

    • Add a strong base, such as potassium tert-butoxide (t-BuOK, 2.2 eq), and heat the mixture in a sealed tube at 70 °C.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the residue by flash column chromatography to yield the 2,6-diazaspiro[3.3]heptane derivative.

Conclusion and Future Outlook

This compound and its related spirocyclic diamines represent a valuable class of building blocks for medicinal chemistry. Their rigid, three-dimensional structures offer distinct advantages over traditional, more flexible scaffolds. While direct comparative data on the parent compounds remains somewhat limited, the available information on their derivatives demonstrates their potential to modulate a wide range of biological targets.

The choice between a diazaspiro[4.4]nonane, a diazaspiro[3.3]heptane, or other spirocyclic systems will ultimately depend on the specific requirements of the drug discovery program, including the target biology and the desired physicochemical properties. As synthetic methodologies continue to evolve, we can expect to see an even greater diversity of spirocyclic diamines being incorporated into the next generation of therapeutics.

References

A Tale of Two Scaffolds: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality, conformational rigidity, and novel intellectual property space to drug candidates. This guide provides an in-depth comparative analysis of two prominent azaspirocyclic systems: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will explore their conformational intricacies, synthetic accessibility, and impact on pharmacological profiles, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Spirocyclic Core

The departure from "flat" aromatic structures towards more three-dimensional molecules is a well-established strategy for improving drug-like properties. Spirocycles, characterized by two rings sharing a single carbon atom, offer a unique and rigid framework that can precisely orient substituents in three-dimensional space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds, incorporating a nitrogen atom within the spirocyclic system, provide a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).[2]

This guide will dissect the subtle yet significant differences between the five-membered cyclopentane ring of the azaspiro[4.4]nonane and the six-membered cyclohexane ring of the azaspiro[4.5]decane, and how these differences translate into distinct advantages and applications in drug design.

Conformational Analysis: A Tale of Flexibility and Vectorial Space

The defining difference between the azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds lies in the conformational properties of their constituent rings. The pyrrolidine ring is common to many derivatives of both systems, while the choice of a cyclopentane versus a cyclohexane ring fused at the spirocenter dictates the overall shape and the spatial projection of substituents.

The pyrrolidine ring in the azaspiro[4.4]nonane scaffold typically adopts a twist or envelope conformation.[3] The fused cyclopentane ring also possesses a limited number of low-energy conformations. This inherent rigidity in both five-membered rings results in a relatively constrained structure, which can be advantageous for locking in a bioactive conformation and minimizing the entropic penalty upon binding to a target.

In contrast, the azaspiro[4.5]decane scaffold features a cyclohexane ring, which predominantly exists in a stable chair conformation. This introduces a greater degree of conformational diversity and allows for substituents to be placed in well-defined axial or equatorial positions. This can be a powerful tool for fine-tuning the interactions with a biological target.

Caption: Conformational characteristics of azaspiro[4.4]nonane and azaspiro[4.5]decane.

The choice between these two scaffolds, therefore, represents a trade-off between conformational rigidity and the ability to project substituents into distinct spatial vectors.

Physicochemical Properties and ADME Profile: A Comparative Overview

PropertyAzaspiro[4.4]nonaneAzaspiro[4.5]decaneRationale and Implications
Molecular Weight LowerHigherA small but consistent difference that can impact ligand efficiency metrics.
Lipophilicity (clogP) Generally slightly lowerGenerally slightly higherThe larger carbocyclic ring in the decane system contributes to increased lipophilicity. This can affect solubility, permeability, and off-target interactions.
Aqueous Solubility Generally higherGenerally lowerInversely related to lipophilicity. Higher solubility is often desirable for oral bioavailability.
Metabolic Stability Can be susceptible to oxidation on the cyclopentane ring.The cyclohexane ring can undergo hydroxylation, but the chair conformation may shield certain positions.The site of metabolism can be influenced by the ring size and conformation, offering opportunities for metabolic blocking strategies.
Fraction of sp3 Carbons (Fsp3) HighHighBoth scaffolds contribute to a high Fsp3 count, which is generally associated with improved clinical success rates due to better solubility and reduced off-target effects.[1]

Note: These are general trends and the properties of specific derivatives will be highly dependent on the nature and position of substituents.

Synthesis Strategies: Building the Core

The construction of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds can be achieved through a variety of synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Approaches

Two prevalent strategies for the synthesis of these azaspirocycles are:

  • Ring formation onto a pre-existing ring: This involves either constructing a cyclopentane/cyclohexane ring onto a pyrrolidine precursor or vice versa.

  • Domino or Cascade Reactions: These elegant methods allow for the construction of the spirocyclic core in a single step from an acyclic precursor, often with high stereocontrol.

G Acyclic Acyclic Precursor Azaspirocycle Azaspiro[4.4]nonane or Azaspiro[4.5]decane Acyclic->Azaspirocycle Domino/Cascade Reaction Pyrrolidine Pyrrolidine Derivative Pyrrolidine->Azaspirocycle Cycloalkane Ring Formation Cycloalkane Cyclopentane/Cyclohexane Derivative Cycloalkane->Azaspirocycle Pyrrolidine Ring Formation

Caption: General synthetic strategies for azaspirocycles.

Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives

This protocol describes a domino radical bicyclization to form the 1-azaspiro[4.4]nonane skeleton, a method that has proven effective for this class of compounds.[4]

Materials:

  • O-benzyl oxime ether with an alkenyl moiety and a brominated or iodinated aromatic ring

  • Tributyltin hydride (Bu₃SnH)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et₃B) as a radical initiator

  • Anhydrous cyclohexane or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the O-benzyl oxime ether precursor (1.0 equivalent) in anhydrous cyclohexane or toluene.

  • Reagent Addition: Add tributyltin hydride (1.2-1.5 equivalents) and the radical initiator (AIBN, 0.1-0.2 equivalents, or Et₃B, 1.2 equivalents) to the solution.

  • Reaction Conditions:

    • If using AIBN, heat the reaction mixture to reflux (approximately 80-110 °C) for 2-6 hours.

    • If using Et₃B, the reaction can often be performed at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 1-azaspiro[4.4]nonane derivative.

Applications in Drug Discovery: A Comparative Look at Biological Targets

The distinct structural features of azaspiro[4.4]nonane and azaspiro[4.5]decane have led to their exploration in a variety of therapeutic areas, with each scaffold showing a propensity for different biological targets.

Azaspiro[4.4]nonane: A Scaffold for Natural Products and CNS Agents

The azaspiro[4.4]nonane core is found in several biologically active natural products and has been investigated for a range of therapeutic applications.

  • Anticancer Agents: The natural product Homoharringtonine , an ester derivative of cephalotaxine which contains a 1-azaspiro[4.4]nonane core, is an approved drug for the treatment of chronic myeloid leukemia.[4][5]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of the 1-azaspiro[4.4]nonane scaffold have been identified as potent agonists of nAChRs, which are implicated in a variety of neurological disorders.[5][6]

  • Anticonvulsants: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant activity in preclinical models.[7]

Azaspiro[4.5]decane: A Versatile Scaffold in Modern Medicinal Chemistry

The azaspiro[4.5]decane scaffold is a prominent feature in a number of synthetic drugs and clinical candidates, targeting a diverse range of receptors.

  • Anxiolytics: Buspirone , an FDA-approved anxiolytic, features an 8-azaspiro[4.5]decane-7,9-dione moiety.[8]

  • Dopamine Receptor Ligands: Derivatives of the azaspiro[4.5]decane scaffold have been developed as potent and selective ligands for dopamine receptors, with potential applications in the treatment of schizophrenia and Parkinson's disease.

  • Sigma-1 (σ₁) Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been successfully developed as high-affinity σ₁ receptor ligands for potential use in tumor imaging.[9]

  • Janus Kinase (JAK) Inhibitors: A 2,8-diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease.[10]

  • Anticancer Agents: Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has shown anti-inflammatory and anticancer properties, particularly in multiple myeloma.[2][11]

Therapeutic AreaAzaspiro[4.4]nonane ExamplesAzaspiro[4.5]decane Examples
Oncology Homoharringtonine (approved)Atiprimod (preclinical), various kinase inhibitors
CNS Disorders nAChR agonists, AnticonvulsantsBuspirone (approved), Dopamine receptor ligands
Inflammatory Diseases -TYK2/JAK1 inhibitors
Diagnostics -σ₁ receptor ligands for PET imaging

Experimental Protocols for Biological Evaluation

To provide a practical context for the comparison of these scaffolds, we outline a general protocol for a common biological assay relevant to both scaffold types: a receptor binding assay.

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, a common target for azaspiro[4.5]decane derivatives. A similar protocol could be adapted for nAChRs, a target for azaspiro[4.4]nonane derivatives.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled competitor for non-specific binding (e.g., haloperidol)

  • Test compounds (azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: D2 receptor membranes, [³H]Spiperone, and assay buffer.

    • Non-specific Binding: D2 receptor membranes, [³H]Spiperone, and a high concentration of haloperidol.

    • Competitive Binding: D2 receptor membranes, [³H]Spiperone, and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G Start Prepare Reagents and Compounds Setup Set up 96-well plate (Total, Non-specific, Competitive) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Caption: Workflow for a competitive receptor binding assay.

Conclusion: Choosing the Right Scaffold for the Job

The azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds are both valuable tools in the medicinal chemist's arsenal, each offering a unique set of properties and opportunities. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic target and desired drug-like properties.

  • The azaspiro[4.4]nonane scaffold, with its greater rigidity, may be the preferred choice when a constrained conformation is required to maximize potency and selectivity, particularly for targets in the central nervous system.

  • The azaspiro[4.5]decane scaffold, with its more flexible cyclohexane ring and defined substituent vectors, offers greater versatility for exploring SAR and fine-tuning interactions with a wider range of targets.

Ultimately, a thorough understanding of the conformational and physicochemical nuances of each scaffold, coupled with robust synthetic and biological evaluation, will enable the rational design of the next generation of innovative therapeutics.

References

A Comparative Analysis of the Biological Activity of 1,7-Diazaspiro[4.4]nonane Derivatives Versus Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. The 1,7-diazaspiro[4.4]nonane scaffold, a rigid bicyclic system, has emerged as a "privileged structure" due to its ability to present substituents in well-defined spatial orientations. This unique topography allows for high-affinity and selective interactions with a variety of biological targets, leading to a broad spectrum of potential therapeutic applications. This guide provides a comparative analysis of the biological activities of 1,7-diazaspiro[4.4]nonane derivatives against known drugs, supported by experimental data and detailed protocols for key validation assays. The focus will be on their demonstrated potential in antiviral, anticancer, and neuroscience research.

Part 1: Comparative Biological Activity

The versatility of the 1,7-diazaspiro[4.4]nonane core is evident in the diverse biological activities exhibited by its derivatives. Below, we compare their performance against established drugs in several key therapeutic areas.

Antiviral Activity: A Novel Approach to Viral Entry Inhibition

A significant breakthrough has been the identification of diazadispiroalkane derivatives, including structures related to the 1,7-diazaspiro[4.4]nonane family, as potent viral entry inhibitors.[1] These compounds have shown remarkable efficacy against human cytomegalovirus (HCMV), a virus that can cause life-threatening diseases in neonates and immunocompromised adults.[1]

Mechanism of Action: These spirocyclic compounds are proposed to bind to heparan sulfate glycoconjugates on the host cell surface. By occupying these binding sites, they effectively block the initial attachment of viral particles, a critical first step in the infection cycle for a variety of viruses, including HCMV and Herpes Simplex Virus (HSV).[1] This mechanism is distinct from most currently approved antiviral drugs, which typically target viral enzymes like DNA polymerase.[1]

Comparative Data: The following table compares the antiviral efficacy of novel diazadispiroalkane derivatives against HCMV with that of Heparin, a known, albeit non-specific, viral entry inhibitor. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%.

CompoundTarget VirusEC50 (µM)Known Drug ComparisonMechanism of Action
Derivative 11826091 HCMV TB40/E~21.7Heparin Viral Entry Inhibition (Attachment)[1]
Derivative 11826236 HCMV TB40/E~9.1(EC90 effect shown)Viral Entry Inhibition (Attachment & some Penetration)[1]
DSTP-27 HCMV~11.0Viral Entry Inhibition[1]

Data synthesized from literature reports on diazadispiroalkane derivatives.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have demonstrated significant potential in oncology by targeting fundamental cancer-driving mechanisms, including protein-protein interactions and kinase signaling.

The interaction between the menin protein and Mixed-Lineage Leukemia (MLL) fusion proteins is essential for the development of certain aggressive leukemias.[2] Disrupting this interaction is a promising therapeutic strategy. 2,7-Diazaspiro[4.4]nonane derivatives have been identified as effective inhibitors of this crucial protein-protein interaction.[2] This activity places them in a novel class of potential anticancer agents, distinct from traditional cytotoxic chemotherapies. Menin inhibitors may also have applications in treating prostate and breast cancers where menin is implicated in deregulated cellular activity.[2]

Comparative Data: While specific IC50 values for 1,7-diazaspiro derivatives as menin-MLL inhibitors are proprietary, their activity is validated using assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET)[2]. They are being developed as alternatives to other small molecule inhibitors such as thienopyrimidines.[2]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3][4] The spirocyclic scaffold is well-suited for designing potent and selective kinase inhibitors. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives (a related spirocyclic structure) have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual TYK2/JAK1 kinases.[5][6]

Comparative Data: The table below shows the inhibitory activity of a representative spirocyclic compound against its target kinase compared to a known, clinically relevant inhibitor. The 50% inhibitory concentration (IC50) is the standard measure of a compound's potency in inhibiting a specific biological function.

Compound ClassTarget KinaseRepresentative IC50 (nM)Known Drug Comparison
2,8-Diazaspiro[4.5]decan-1-one RIPK192Necrostatin-1 (Nec-1)
2,8-Diazaspiro[4.5]decan-1-one TYK26Tofacitinib (JAK inhibitor)
2,8-Diazaspiro[4.5]decan-1-one JAK137Tofacitinib (JAK inhibitor)

Data synthesized from literature on related diazaspiro derivatives.[5][6]

Neurological Activity: Modulating Key CNS Receptors

The rigid nature of the 2,7-diazaspiro[4.4]nonane scaffold has been leveraged to create potent and selective ligands for sigma (σ) and muscarinic acetylcholine receptors (mAChRs).[7] These receptors are implicated in a wide range of neurological functions and diseases, including pain, neurodegeneration, and psychiatric disorders.[7]

Mechanism of Action: By presenting pharmacophoric groups in a precise orientation, these derivatives can achieve high-affinity binding to the receptor's active site. Modulating these receptors can influence downstream signaling pathways that control neurotransmission and cellular health. For example, α7 nicotinic acetylcholine receptor (nAChR) modulators can influence inflammation and pain through the cholinergic anti-inflammatory system.[8][9][10]

Comparative Data: The binding affinity of these compounds is typically measured by their inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium.

Compound ClassTarget ReceptorRepresentative Ki (nM)Known Ligand Comparison
2,7-Diazaspiro[4.4]nonane Sigma-1 (σ₁)Data-dependent on substitutionHaloperidol
2,7-Diazaspiro[4.4]nonane Sigma-2 (σ₂)Data-dependent on substitution

Data synthesized from literature reports.[7]

Part 2: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms provides a causal explanation for the observed biological activities.

Mechanism: Viral Entry Inhibition

The primary antiviral mechanism involves the blockage of viral attachment to host cells. The diagram below illustrates this process.

G cluster_0 Host Cell HS Heparan Sulfate Receptor Virus Virus Particle Virus->HS Attachment (Infection) Spiro Diazaspiro Derivative Spiro->HS Binding (Blockage) G cluster_0 cluster_1 Kinase Kinase Enzyme ATP Binding Site Substrate Site PhosphoSubstrate Phosphorylated Substrate (Signal) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase:atp Substrate Substrate Protein Substrate->Kinase:subst Spiro Spiro-Inhibitor Spiro->Kinase:atp Competitive Binding G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells 1 End End Add_Compound Add Serial Dilutions of Compounds Seed_Cells->Add_Compound 2 Incubate_48h Incubate (48h) Add_Compound->Incubate_48h 3 Add_MTT Add MTT Reagent Incubate_48h->Add_MTT 4 Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h 5 Solubilize Add Solubilizer (e.g., DMSO) Incubate_4h->Solubilize 6 Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance 7 Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 8 Calculate_IC50->End

References

A Comparative Guide to the Conformational Analysis of 1,7-Diazaspiro[4.4]nonane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane framework, characterized by two pyrrolidine rings sharing a central spirocyclic carbon, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional topology provides a unique platform for the spatial presentation of functional groups, making it an attractive core for the design of novel therapeutic agents targeting a range of biological targets. Understanding the conformational preferences of this scaffold is paramount, as the specific three-dimensional arrangement of the pyrrolidine rings and their substituents dictates the molecule's ability to interact with biological macromolecules, thereby influencing its efficacy and selectivity.

This guide will explore the conformational analysis of the parent 1,7-diazaspiro[4.4]nonane system and compare it with key analogs, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Methodologies for Elucidating Conformation

The conformational landscape of flexible five-membered rings, such as the pyrrolidine moieties in 1,7-diazaspiro[4.4]nonane, is typically characterized by a dynamic equilibrium between several low-energy conformations. The primary methods to probe these structures are:

  • X-ray Crystallography : This technique provides a static, time-averaged snapshot of the molecule's conformation in the solid state. While it offers unparalleled precision in determining bond lengths, bond angles, and dihedral angles, it is important to recognize that the observed conformation may be influenced by crystal packing forces and may not be the sole or even the most populated conformer in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying molecular structure and dynamics in solution. Techniques such as the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) spectroscopy can provide information about dihedral angles and inter-proton distances, respectively.[1] Variable Temperature (VT) NMR experiments can be employed to study the kinetics of conformational exchange, allowing for the determination of the energy barriers between different conformers.[2][3]

  • Computational Chemistry : In silico methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are invaluable for mapping the potential energy surface of a molecule.[4] These calculations can predict the relative energies of different conformers, the geometric parameters of each, and the energy barriers for their interconversion. When benchmarked against experimental data, computational models provide a powerful predictive tool for understanding the conformational behavior of novel analogs.

Comparative Conformational Analysis

The two pyrrolidine rings in 1,7-diazaspiro[4.4]nonane can each adopt one of two primary puckered conformations: the envelope (or twist) and the half-chair (or twist) . For the envelope conformation, one atom is out of the plane of the other four. In the context of the pyrrolidine ring, this is often described by the position of the Cγ (the carbon opposite the nitrogen) relative to the plane of the other four atoms.

The Parent Scaffold: 1,7-Diazaspiro[4.4]nonane
Analog 1: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

The crystal structure of this N-Boc protected and oxidized analog provides invaluable experimental insight.[5] In the solid state, both five-membered rings adopt an envelope conformation . This observation confirms that the envelope pucker is a low-energy state for the pyrrolidine rings within this spirocyclic system. The presence of the bulky tert-butyl carbamate and the lactam functionality likely influences the specific envelope adopted to minimize steric hindrance and optimize electronic interactions.

Analog 2: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The crystal structure of this N-benzylated lactam analog also reveals that both five-membered rings are in envelope conformations .[6] Interestingly, the study notes that in one ring, a carbon atom is the "flap" of the envelope, while in the other, it is a nitrogen atom. This highlights the conformational flexibility within the scaffold and how substitution can influence the specific nature of the ring pucker. The dihedral angle between the mean planes of the two rings is reported to be 80.46°, indicating a significantly twisted overall structure.

The Influence of N-Substitution

The nature of the substituents on the nitrogen atoms is expected to be a major determinant of the overall conformational preference.

  • N-Acyl and N-Carbamoyl Groups : As seen in the crystal structure of the N-Boc derivative, these groups introduce steric bulk and can also engage in resonance with the nitrogen lone pair. This can flatten the geometry around the nitrogen and influence the puckering of the attached ring.

  • N-Alkyl Groups : Simple alkyl groups like methyl or benzyl will increase steric hindrance compared to the parent diamine. The conformational equilibrium will shift to minimize gauche interactions between the substituents and the adjacent ring protons.

The diagram below illustrates the potential equilibrium between different puckered conformations of the 1,7-diazaspiro[4.4]nonane core.

G cluster_0 Ring A Conformations cluster_1 Ring B Conformations A_envelope Envelope (Cγ-exo) A_twist Twist A_envelope->A_twist Pseudorotation Overall_Conformer_2 Envelope-Twist Overall_Conformer_3 Envelope-Envelope Overall_Conformer_1 Twist-Twist B_envelope Envelope (Cγ-endo) B_twist Twist B_envelope->B_twist Pseudorotation Overall_Conformer_1->Overall_Conformer_2 ΔE Overall_Conformer_2->Overall_Conformer_3 ΔE Overall_Conformer_3->Overall_Conformer_1 ΔE caption Conformational equilibria in 1,7-diazaspiro[4.4]nonane.

Caption: Conformational equilibria in 1,7-diazaspiro[4.4]nonane.

Quantitative Comparison of Conformational Data

The following table summarizes key conformational parameters for 1,7-diazaspiro[4.4]nonane and its analogs. Data for the parent compound is hypothetical and based on general principles, while data for the analogs is derived from published X-ray crystal structures.

CompoundMethodRing A ConformationRing B ConformationKey Dihedral Angle (°C)Reference
1,7-Diazaspiro[4.4]nonane (Parent) Hypothetical/ComputationalEnvelope/TwistEnvelope/TwistN/A-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateX-ray CrystallographyEnvelopeEnvelope-[5]
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneX-ray CrystallographyEnvelopeEnvelope80.46[6]

Experimental Protocol: Variable Temperature (VT) NMR for Conformational Analysis

This protocol outlines a general procedure for investigating the conformational dynamics of a substituted 1,7-diazaspiro[4.4]nonane analog using VT-NMR. The goal is to observe changes in the NMR spectrum as a function of temperature, which can indicate the slowing of conformational exchange processes on the NMR timescale.

Objective: To determine the energy barrier for the interconversion of two or more conformers of an N-substituted 1,7-diazaspiro[4.4]nonane.

Materials:

  • N-substituted 1,7-diazaspiro[4.4]nonane analog (5-10 mg)

  • High-quality NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂)

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Sample Preparation: Dissolve the compound in the chosen deuterated solvent and transfer the solution to the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Scans: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.

  • Observation of Coalescence: Continue to lower the temperature until significant broadening of one or more signals is observed. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

  • Slow-Exchange Regime: Further decrease the temperature until the broad signals resolve into two or more distinct sets of signals, corresponding to the individual conformers.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.

Self-Validation: The reproducibility of the coalescence temperature upon repeated heating and cooling cycles validates the experimental setup. The calculated energy barrier should be consistent with values expected for ring inversion processes in five-membered heterocycles.

G cluster_workflow VT-NMR Workflow Start Prepare Sample Acquire_RT Acquire Spectrum at Room Temperature Start->Acquire_RT Lower_T Decrease Temperature Acquire_RT->Lower_T Acquire_LT Acquire Spectrum at Lower Temperature Lower_T->Acquire_LT Check_Coalescence Observe Coalescence? Acquire_LT->Check_Coalescence Check_Coalescence->Lower_T No Slow_Exchange Acquire Spectrum in Slow-Exchange Regime Check_Coalescence->Slow_Exchange Yes Analyze Calculate ΔG‡ Slow_Exchange->Analyze End End Analyze->End caption VT-NMR experimental workflow.

Caption: VT-NMR experimental workflow.

Conclusion

The conformational analysis of 1,7-diazaspiro[4.4]nonane and its analogs reveals a preference for envelope-type puckering of the two pyrrolidine rings. The specific nature of these conformations and the overall three-dimensional structure of the molecule are significantly influenced by the substitution pattern, particularly on the nitrogen atoms. The interplay of steric and electronic effects dictates the conformational landscape, which in turn is critical for the biological activity of these compounds. A combined approach, utilizing X-ray crystallography for solid-state structure, NMR spectroscopy for solution-phase dynamics, and computational modeling for energetic insights, provides a comprehensive understanding of this important scaffold. This knowledge is essential for the rational design of new 1,7-diazaspiro[4.4]nonane-based drug candidates with optimized pharmacological profiles.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1,7-Diazaspiro[4.4]nonane Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a journey into intricate molecular landscapes. Among the privileged scaffolds in medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic systems has garnered significant attention.[1] This guide delves into the structure-activity relationship (SAR) of 1,7-diazaspiro[4.4]nonane analogs, a class of compounds with emerging potential as modulators of key CNS targets, particularly the α7 nicotinic acetylcholine receptor (nAChR). By synthesizing insights from disparate studies on related spirocyclic diamines, this document provides a comparative framework to inform the rational design of next-generation CNS drug candidates.

The 1,7-diazaspiro[4.4]nonane core, characterized by two pyrrolidine rings sharing a single carbon atom, offers a unique conformational rigidity. This structural constraint is hypothesized to reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[1] While comprehensive SAR studies on a cohesive series of 1,7-diazaspiro[4.4]nonane analogs remain relatively niche in publicly accessible literature, by examining closely related spirocyclic diamines, we can elucidate key structural motifs that govern biological activity.

The α7 Nicotinic Acetylcholine Receptor: A Key Target

The α7 nAChR is a ligand-gated ion channel widely expressed in the brain and implicated in cognitive processes such as learning and memory.[2] Dysfunction of this receptor is associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a prime target for therapeutic intervention.[2] The development of selective α7 nAChR modulators, including agonists, partial agonists, and positive allosteric modulators (PAMs), is an active area of research.[3]

Comparative Structure-Activity Relationship Analysis

Scaffold/AnalogModificationTargetObserved ActivityKey Takeaway
Generic Spirocyclic Diamine N-Arylsulfonyl Substitution5-HT6 ReceptorPotent antagonism (Ki in low nM range) was observed. The stereochemistry of the spiro center significantly influenced potency.The nature and substitution pattern on the nitrogen atoms are critical for modulating activity and selectivity. Stereochemistry at the spiro-center is a key determinant of potency.
Aryl-Spirocyclic Diamine Derivatives Varied Aryl SubstituentsSERT, NET, DAT, 5-HT3A ReceptorCertain derivatives exhibited triple monoamine reuptake inhibitory activity, while others showed potent inhibition of both SERT and 5-HT3A receptors.The aryl substituent plays a crucial role in defining the target profile, allowing for the development of multi-target or selective ligands.
3,7-Diazabicyclo[3.3.1]nonane Analogs Carboxamide, Sulfonamide, or Urea Moiety at N3α4β2* nAChRHigh affinity and selectivity for α4β2* nAChRs were achieved with a carboxamide group and specific alkyl or aryl substituents. The nature of the hydrogen bond acceptor system significantly impacts receptor interaction.[4]The incorporation of hydrogen bond acceptors and the nature of the substituents on the second nitrogen atom are pivotal for achieving high affinity and selectivity for nAChR subtypes.[4]
Quinuclidine-containing Spirooxazolidines Modification of N-spiroimidate Heterocycleα7 nAChRPotent partial agonism was achieved, with excellent selectivity over the 5-HT3A receptor.[5]The heterocyclic substituent on the nitrogen of the spiro-system can be optimized to yield potent and selective α7 nAChR partial agonists.[5]

From these related studies, a picture emerges where the substituents on the nitrogen atoms of the diazaspiro[4.4]nonane core are the primary drivers of pharmacological activity and selectivity. The choice of aryl, alkyl, acyl, or sulfonyl groups, as well as their substitution patterns, dictates the interaction with the target protein. Furthermore, the stereochemistry of the spirocyclic core itself can have a profound impact on potency.

Experimental Protocols: A Guide to Evaluation

The rigorous evaluation of novel 1,7-diazaspiro[4.4]nonane analogs requires a combination of binding and functional assays. The following protocols are representative of the methodologies employed in the field.

Synthesis of 1,7-Diazaspiro[4.4]nonane Analogs

A general synthetic approach to N-substituted 1,7-diazaspiro[4.4]nonane analogs often involves the initial construction of the core diamine followed by functionalization of the nitrogen atoms.

Step 1: Synthesis of the 1,7-Diazaspiro[4.4]nonane Core A multi-step synthesis starting from commercially available materials is typically required. One plausible route involves the formation of a spiro-dinitrile intermediate, followed by reduction to the corresponding diamine.

Step 2: N-Arylation or N-Alkylation

  • Dissolve the 1,7-diazaspiro[4.4]nonane core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.

  • Add the desired aryl halide or alkyl halide (1-2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted analog.

Causality Behind Experimental Choices: The choice of solvent and base is crucial for achieving good yields and preventing side reactions. Aprotic polar solvents like DMF facilitate the nucleophilic substitution reaction, while a solid base like potassium carbonate is easily removed during workup. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

In Vitro Evaluation of α7 nAChR Activity

1. Radioligand Binding Assay

This assay determines the affinity of the test compounds for the α7 nAChR.

  • Materials: Rat brain tissue homogenates (or cells expressing recombinant human α7 nAChRs), [³H]-Methyllycaconitine ([³H]-MLA) or another suitable radioligand, test compounds, wash buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the brain homogenate (containing the α7 nAChRs) with a fixed concentration of [³H]-MLA and varying concentrations of the test compound.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 150 minutes) to reach equilibrium.[6]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Causality Behind Experimental Choices: [³H]-MLA is a high-affinity, selective antagonist for the α7 nAChR, making it an excellent radioligand for competitive binding studies. The low incubation temperature helps to minimize degradation of the receptors and ligands. Rapid filtration is essential to prevent dissociation of the ligand-receptor complex during the washing step.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of the test compounds to modulate the ion channel activity of the α7 nAChR.[7]

  • Materials: Xenopus laevis oocytes, cRNA encoding the human α7 nAChR, acetylcholine (ACh) or another agonist, test compounds, recording solution (e.g., Ba²⁺-containing frog Ringer's solution), and a TEVC setup.[1]

  • Procedure:

    • Inject the α7 nAChR cRNA into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.[1]

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[8]

    • To assess agonist activity, apply the test compound at various concentrations and record the induced current.

    • To assess positive allosteric modulator (PAM) activity, co-apply the test compound with a sub-maximal concentration of ACh (e.g., EC₂₀) and measure the potentiation of the ACh-induced current.

    • To assess antagonist activity, pre-apply the test compound followed by the application of a maximal concentration of ACh and measure the inhibition of the ACh-induced current.

    • Analyze the data to determine EC50 (for agonists and PAMs) or IC50 (for antagonists) values.

Causality Behind Experimental Choices: Xenopus oocytes are a robust and reliable system for heterologous expression of ion channels. The TEVC technique allows for precise control of the membrane potential and accurate measurement of the ion currents flowing through the channels. Using a sub-maximal concentration of the agonist when testing for PAM activity ensures that a potentiation of the response can be readily observed.

3. Calcium Imaging Assay

This high-throughput functional assay measures changes in intracellular calcium levels upon receptor activation.[9]

  • Materials: Cells stably expressing the α7 nAChR (e.g., SH-SY5Y or HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6), agonist (e.g., choline or nicotine), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the test compounds (for antagonist or PAM assessment) or buffer (for agonist assessment) to the wells.

    • Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time using a plate reader.

    • Analyze the change in fluorescence to determine the effect of the test compounds on receptor activation.

Causality Behind Experimental Choices: The α7 nAChR is highly permeable to calcium, and its activation leads to a significant influx of extracellular calcium.[10] Calcium-sensitive dyes provide a robust and easily measurable signal that is directly proportional to the receptor's activity. This assay is well-suited for high-throughput screening of large compound libraries.

Visualizing the SAR Landscape and Signaling Pathways

To better understand the relationships between chemical structure and biological function, as well as the downstream consequences of receptor modulation, the following diagrams provide a conceptual framework.

SAR_of_Diazaspiro_Analogs cluster_scaffold 1,7-Diazaspiro[4.4]nonane Core cluster_modifications Structural Modifications (R1, R7) cluster_properties Pharmacological Properties Core Spiro[4.4]nonane Diamine Scaffold N1_Sub N1-Substituent (R1) (Aryl, Alkyl, Acyl) Core->N1_Sub Dictates primary pharmacophore N7_Sub N7-Substituent (R7) (H, Alkyl, Arylsulfonyl) Core->N7_Sub Modulates properties & selectivity Potency Potency (IC50 / EC50) N1_Sub->Potency Selectivity Selectivity (vs. other nAChRs, 5-HT3, etc.) N1_Sub->Selectivity N7_Sub->Potency N7_Sub->Selectivity Efficacy Functional Activity (Agonist, Antagonist, PAM) Potency->Efficacy Selectivity->Efficacy a7_nAChR_Signaling cluster_receptor α7 nAChR Activation cluster_cellular_response Cellular Response Ligand Agonist / PAM + Endogenous ACh a7_nAChR α7 nAChR Ligand->a7_nAChR Binds to receptor Ion_Channel Ion Channel Opening a7_nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ion_Channel->Depolarization CICR Ca²⁺-induced Ca²⁺ release from ER Ca_Influx->CICR Downstream Activation of Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream CICR->Downstream Cognition Modulation of Cognitive Function Downstream->Cognition Experimental_Workflow cluster_synthesis Compound Generation cluster_in_vitro In Vitro Evaluation cluster_lead_opt Lead Optimization Synthesis Synthesis of 1,7-Diazaspiro[4.4]nonane Analogs Binding Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding Functional Functional Assays (TEVC / Ca²⁺ Imaging) (Efficacy & Potency) Synthesis->Functional SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 1,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of small molecule-target validation. This document provides an in-depth, objective comparison of methodologies for validating the binding affinity of a novel and promising chemical scaffold: the 1,7-diazaspiro[4.4]nonane derivatives.

The unique three-dimensional architecture of spirocyclic compounds like the 1,7-diazaspiro[4.4]nonane series presents exciting opportunities in drug discovery, offering the potential for novel interactions with biological targets. However, this novelty also necessitates a rigorous and multi-faceted approach to confirming target engagement and quantifying binding affinity. This guide moves beyond rigid templates, offering a strategic framework built on scientific integrity, causality, and self-validating experimental systems.

The Strategic Workflow: From Target Hypothesis to In-Cellulo Confirmation

Validating a novel compound's binding affinity is not a linear process but an iterative cycle of hypothesis generation, quantitative measurement, and orthogonal confirmation. The journey begins with identifying a putative biological target and culminates in demonstrating specific, meaningful engagement in a cellular context.

Binding_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_2 Phase 3: Orthogonal & Cellular Validation Target_ID Target Hypothesis Generation (e.g., Phenotypic Screening, Affinity Chromatography) SPR Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) Target_ID->SPR Quantitative Measurement ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) Target_ID->ITC Quantitative Measurement MST MicroScale Thermophoresis (MST) (Affinity: KD) Target_ID->MST Quantitative Measurement Radioligand Radioligand Binding Assay (Affinity: Ki, IC50) Target_ID->Radioligand Quantitative Measurement CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) SPR->CETSA Orthogonal Confirmation ITC->CETSA Orthogonal Confirmation MST->CETSA Orthogonal Confirmation Radioligand->CETSA Orthogonal Confirmation Functional Functional Cellular Assay (Biological Effect) CETSA->Functional Link Binding to Function

Caption: High-level workflow for validating binding affinity.

Part 1: Identifying the Molecular Target

Before any binding affinity can be validated, the molecular target must be identified. For novel scaffolds like 1,7-diazaspiro[4.4]nonane derivatives, which may emerge from phenotypic screens, this "target deconvolution" is a critical first step.[1][2][3] A multi-pronged approach combining computational and experimental methods is most effective.

Common Target Identification Strategies:

  • Affinity Chromatography coupled with Mass Spectrometry (MS): This direct biochemical method involves immobilizing a derivative of the 1,7-diazaspiro[4.4]nonane compound to a solid support to "pull down" its binding partners from a cell lysate.[4][5][6][7] The captured proteins are then identified by MS, providing a direct line of evidence for physical interaction.

  • Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 or RNAi screening can identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating the gene product as a potential target.[6]

  • Computational Methods: In silico approaches, such as reverse docking or pharmacophore modeling, can screen the compound against libraries of known protein structures to predict potential binding targets.[2]

Part 2: A Comparative Guide to Primary Binding Assays

TechniquePrincipleInformation ObtainedKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[8][9]Kinetics (kₐ, kₔ), Affinity (Kₔ)Label-free, real-time data, high throughput potential, low protein consumption.[10][11]Requires protein immobilization which can affect activity; sensitive to buffer mismatch and DMSO.[11]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.[12][13]Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics, label-free, in-solution measurement, no immobilization.[12][14]Requires large amounts of pure, stable protein; lower throughput; may miss very weak or very tight interactions.[15]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[16][17]Affinity (Kₔ)Low sample consumption, fast, in-solution, tolerant of complex buffers and detergents.[18][19]Typically requires fluorescent labeling of the target protein; provides affinity but not full kinetic or thermodynamic data.[18][20]
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor, often in a competitive format with the unlabeled test compound.[21][22][23]Affinity (Kᵢ, IC₅₀), Receptor Density (Bₘₐₓ)Extremely sensitive, considered a "gold standard" for receptor pharmacology, high throughput.[22][24]Requires synthesis of a radiolabeled ligand, involves handling radioactive materials, indirect measurement in competition assays.[25]

Part 3: Orthogonal Validation in a Cellular Context

Confirming that a compound binds to a purified protein in vitro is a crucial step, but it is not sufficient. The ultimate goal is to demonstrate target engagement within the complex milieu of a living cell. This is where orthogonal validation methods become indispensable.

Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26][27][28] This allows for the direct measurement of target engagement in intact cells or even tissues, providing a critical link between in vitro biophysical data and the physiological environment.[26][29]

CETSA_Workflow A Treat intact cells with 1,7-diazaspiro[4.4]nonane derivative or vehicle control B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins (centrifugation) B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F A shift in the melt curve indicates ligand-induced stabilization E->F

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1,7-Diazaspiro[4.4]nonane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,7-Diazaspiro[4.4]nonane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 1,7-diazaspiro[4.4]nonane scaffold, a unique bicyclic system containing two nitrogen atoms, presents a compelling framework for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of two modifiable nitrogen centers offer a versatile platform for creating diverse chemical libraries.

This guide provides a comprehensive overview of the methodologies used to evaluate the in vitro and in vivo performance of 1,7-diazaspiro[4.4]nonane-based compounds, drawing comparisons with related azaspirocyclic structures where specific data for the 1,7-diaza core is emerging. We will delve into the experimental rationale, detailed protocols, and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for assessing the potential of this promising scaffold.

In Vitro Evaluation: Foundational Assessment of Biological Activity and Drug-like Properties

The initial stages of drug discovery rely heavily on a battery of in vitro assays to determine the biological activity, selectivity, and fundamental physicochemical properties of new chemical entities. For 1,7-diazaspiro[4.4]nonane derivatives, these assays are crucial for establishing a preliminary structure-activity relationship (SAR) and identifying promising candidates for further development.

Target-Based Assays: Gauging Potency and Selectivity

The choice of target-based assays is dictated by the therapeutic goal. Given the structural similarities of the 1,7-diazaspiro[4.4]nonane scaffold to known bioactive molecules, several therapeutic areas are of interest.

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Therefore, inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy.

  • Illustrative Data for Related Azaspiro Compounds: While specific data for 1,7-diazaspiro[4.4]nonane derivatives as AChE inhibitors is not yet widely published, related azaspirocyclic compounds have shown promise. For instance, certain spiro[pyrrolidine-oxindoles] have demonstrated potent AChE inhibitory activity. This provides a rationale for screening 1,7-diazaspiro[4.4]nonane libraries against this target.

Compound ClassTargetIC50 (µM)
Spiro[pyrrolidine-oxindole] AnalogsAcetylcholinesterase0.1 - 10
Donepezil (Reference Drug)Acetylcholinesterase0.01 - 0.1

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine Iodide (ATCI) solution (Substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compounds (1,7-diazaspiro[4.4]nonane derivatives) and reference inhibitor (e.g., Donepezil) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Add the ATCI substrate to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P_Buffer Phosphate Buffer Well_Plate Add Buffer, DTNB, Test Cmpd Add AChE Pre-incubate Add ATCI P_Buffer->Well_Plate:f0 ATCI ATCI (Substrate) ATCI->Well_Plate:f3 DTNB DTNB DTNB->Well_Plate:f0 AChE AChE Enzyme AChE->Well_Plate:f1 Test_Cmpd Test Compound Test_Cmpd->Well_Plate:f0 Well_Plate:f2->Well_Plate:f3 Abs_Read Measure Absorbance at 412 nm Well_Plate->Abs_Read Calc Calculate % Inhibition Abs_Read->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Cell-Based Assays: Assessing Cytotoxicity and Cellular Effects

Evaluating the effect of compounds on whole cells is a critical step to understand their biological activity in a more complex environment.

The rigid spirocyclic scaffold can be exploited to design compounds that interact with key targets in cancer cells. For instance, derivatives of the related 1-thia-4-azaspiro[4.5]decane have shown promising anticancer activity.

  • Illustrative Data for Related Azaspiro Compounds:

Compound ClassCell LineIC50 (µM)
1-Thia-4-azaspiro[4.5]decane derivativesHCT-116 (Colon Cancer)9 - 20
Doxorubicin (Reference Drug)HCT-116 (Colon Cancer)0.5 - 2

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1,7-diazaspiro[4.4]nonane-based compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: Signaling Pathway for Apoptosis Induction

G Compound 1,7-Diazaspiro[4.4]nonane Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binding Signal_Cascade Signaling Cascade Target->Signal_Cascade Modulation Apoptosis Apoptosis Signal_Cascade->Apoptosis Induction

Caption: A simplified signaling pathway illustrating apoptosis induction.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetic Profile

Promising candidates from in vitro studies are advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a whole organism.

Pharmacokinetic Studies: Understanding ADME Properties

Pharmacokinetic (PK) studies are essential to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are crucial for dose selection and predicting human pharmacokinetics.

  • Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (drug exposure)
t1/2 Half-life
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulation

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model:

    • Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Drug Administration:

    • Administer the 1,7-diazaspiro[4.4]nonane-based compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at predetermined time points after drug administration.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate the key pharmacokinetic parameters using specialized software.

Diagram: In Vivo Pharmacokinetic Study Workflow

G Animal_Model Rodent Model Dosing IV and PO Dosing Animal_Model->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Efficacy Studies in Disease Models

The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a relevant disease model.

To evaluate the potential of 1,7-diazaspiro[4.4]nonane-based compounds for treating Alzheimer's disease, animal models that mimic the cognitive deficits of the disease are used.

  • Commonly Used Model: Scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment.

Experimental Protocol: Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus:

    • A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: For several days, mice are trained to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • Treatment: Mice are treated with the 1,7-diazaspiro[4.4]nonane-based compound, a vehicle control, or a reference drug.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Conclusion and Future Directions

The 1,7-diazaspiro[4.4]nonane scaffold holds considerable potential for the development of novel therapeutics across various disease areas. The systematic in vitro and in vivo evaluation outlined in this guide provides a clear and robust pathway for advancing compounds from this chemical class from initial discovery to preclinical development. While direct comparative data for 1,7-diazaspiro[4.4]nonane derivatives is still emerging, the methodologies and insights from related azaspirocyclic compounds offer a strong foundation for future research. The key to unlocking the full potential of this scaffold will be the generation of comprehensive datasets that allow for direct comparisons with existing therapies and alternative chemical matter. This will enable a data-driven approach to lead optimization and ultimately, the development of new and effective medicines.

A Head-to-Head Comparison of Synthetic Routes to 1,7-Diazaspiro[4.4]nonane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-diazaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can effectively orient pharmacophoric elements in biological space. This unique topology has led to its incorporation into a variety of therapeutic candidates. For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of this core structure is of paramount importance. This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies leading to the 1,7-diazaspiro[4.4]nonane core, offering field-proven insights into their respective advantages and limitations.

Introduction to the 1,7-Diazaspiro[4.4]nonane Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant traction in drug discovery due to their ability to impart improved physicochemical properties, such as increased solubility and metabolic stability, while offering novel intellectual property. The 1,7-diazaspiro[4.4]nonane framework, with its two nitrogen atoms situated in distinct five-membered rings fused at a central quaternary carbon, presents a versatile platform for the development of novel therapeutics, including potent triple monoamine reuptake inhibitors with potential antidepressant-like properties.[1] The strategic placement of the nitrogen atoms allows for diverse functionalization, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

This guide will dissect and compare two distinct synthetic approaches to the 1,7-diazaspiro[4.4]nonane core: a convergent multi-step synthesis culminating in a double N-alkylation and cyclization, and a strategy centered around the reductive amination of a key keto-amine precursor.

Route 1: Convergent Synthesis via Double N-Alkylation and Cyclization

A scalable and robust synthesis for a substituted 1,7-diazaspiro[4.4]nonane has been developed, showcasing a convergent approach that is amenable to large-scale production. This strategy involves the initial construction of a protected pyrrolidine precursor followed by a key double N-alkylation and subsequent cyclization to form the spirocyclic core. A notable example of this approach is the synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, a compound of interest in central nervous system (CNS) disorders.

The general workflow for this synthetic strategy can be visualized as follows:

cluster_0 Pyrrolidine Precursor Synthesis cluster_1 Spirocycle Formation A Commercially Available Starting Material B Functional Group Interconversion A->B Multi-step synthesis C Protected Pyrrolidine Intermediate B->C Purification D Double N-Alkylation with a Dihaloalkane C->D E Deprotection and Intramolecular Cyclization D->E F 1,7-Diazaspiro[4.4]nonane Core E->F

Caption: Convergent synthesis of the 1,7-diazaspiro[4.4]nonane core.

Mechanistic Insights and Experimental Causality

The key to this approach lies in the carefully orchestrated sequence of protection, activation, and cyclization steps. The choice of protecting groups for the nitrogen atoms is critical to ensure regioselective reactions and to prevent unwanted side products. The double N-alkylation step, typically employing a dihaloalkane, forges the initial linkage that will ultimately form the second five-membered ring. The final intramolecular cyclization is often a high-yielding step, driven by the thermodynamic stability of the spirocyclic system.

Scalability and Industrial Applicability

This route has been successfully implemented on a larger scale, making it an attractive option for industrial production.[2] The convergent nature of the synthesis allows for the preparation and purification of key intermediates in large quantities, improving overall process efficiency.

Route 2: Reductive Amination Strategy

An alternative and often more direct approach to spirocyclic diamines involves the use of reductive amination.[3][4][5] This strategy typically involves the reaction of a ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of 1,7-diazaspiro[4.4]nonane, a bifunctional starting material containing both a ketone and a protected amine can be envisioned to undergo an intramolecular reductive amination.

The logical flow of a potential reductive amination approach is outlined below:

A Keto-Amine Precursor B Intramolecular Imine/Iminium Ion Formation A->B Acid or Base Catalysis C Reduction B->C Reducing Agent (e.g., NaBH3CN) D 1,7-Diazaspiro[4.4]nonane Core C->D

Caption: Reductive amination pathway to the 1,7-diazaspiro[4.4]nonane core.

Mechanistic Considerations and Control of Selectivity

The success of a reductive amination strategy hinges on the careful selection of the reducing agent and reaction conditions. The reducing agent must be selective for the iminium ion over the starting ketone to prevent the formation of amino alcohol byproducts. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed for this purpose due to their mild nature and selectivity. The pH of the reaction is also a critical parameter, as it influences the rate of both imine formation and reduction.

Versatility and Analogue Synthesis

A significant advantage of the reductive amination approach is its potential for diversification. By varying the starting keto-amine precursor, a wide range of substituted 1,7-diazaspiro[4.4]nonanes can be accessed, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Convergent SynthesisRoute 2: Reductive Amination
Overall Strategy Multi-step, convergent approach with a key double N-alkylation and cyclization.More direct approach utilizing an intramolecular reductive amination.
Key Transformation Double N-alkylation followed by intramolecular cyclization.Intramolecular imine/iminium ion formation and subsequent reduction.
Scalability Demonstrated scalability, suitable for industrial production.Potentially scalable, but may require careful optimization of the one-pot procedure.
Versatility Can be adapted for various substitutions on the pyrrolidine precursor.Highly versatile for generating diverse analogues by modifying the keto-amine starting material.
Potential Challenges Requires careful management of protecting groups; may have a higher step count.Potential for side reactions (e.g., reduction of the ketone); requires precise control of reaction conditions (pH, reducing agent).
Ideal Application Large-scale synthesis of a specific, targeted 1,7-diazaspiro[4.4]nonane derivative.Rapid generation of a library of analogues for SAR studies and initial lead optimization.

Detailed Experimental Protocols

Representative Protocol for Route 1: Synthesis of a 7-Substituted-1,7-diazaspiro[4.4]nonane (Based on Patent CN101951773A)

Disclaimer: The following is a generalized procedure based on the principles described in the patent. Specific reaction conditions, stoichiometry, and purification methods should be optimized for each specific substrate.

Step 1: Synthesis of the Protected Pyrrolidine Intermediate

A suitable commercially available starting material is converted to a protected pyrrolidine derivative through a multi-step sequence involving functional group interconversions and the introduction of a nitrogen-protecting group (e.g., Boc or Cbz).

Step 2: Double N-Alkylation

To a solution of the protected pyrrolidine intermediate in a suitable aprotic solvent (e.g., DMF, acetonitrile), a dihaloalkane (e.g., 1,4-dibromobutane) and a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) are added. The reaction mixture is heated to facilitate the double N-alkylation.

Step 3: Deprotection and Intramolecular Cyclization

The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz). The resulting secondary amine undergoes a spontaneous or base-catalyzed intramolecular cyclization to afford the 1,7-diazaspiro[4.4]nonane core.

Step 4: N-Arylation (for 7-(3-pyridinyl) derivative)

The final N-arylation can be achieved through a Buchwald-Hartwig amination or a similar cross-coupling reaction with a suitable aryl halide (e.g., 3-bromopyridine).

Representative Protocol for Route 2: Intramolecular Reductive Amination

This is a conceptual protocol as a specific literature procedure for the intramolecular reductive amination to form the parent 1,7-diazaspiro[4.4]nonane was not identified. It is based on established principles of reductive amination.

Step 1: Synthesis of the Keto-Amine Precursor

A linear precursor containing a ketone and a primary amine, separated by an appropriate carbon chain, is synthesized. The amine may be initially protected and deprotected in the final step.

Step 2: One-Pot Intramolecular Reductive Amination

The keto-amine precursor is dissolved in a suitable solvent (e.g., methanol, dichloroethane). A mild acid catalyst (e.g., acetic acid) may be added to facilitate imine formation. A selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added portion-wise. The reaction is stirred at room temperature until the starting material is consumed.

Step 3: Work-up and Purification

The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the 1,7-diazaspiro[4.4]nonane.

Conclusion and Future Perspectives

Both the convergent synthesis via double N-alkylation and the conceptual reductive amination strategy offer viable pathways to the medicinally important 1,7-diazaspiro[4.4]nonane core. The choice of the optimal route will be dictated by the specific goals of the research program, whether it be the large-scale production of a single target molecule or the rapid exploration of chemical space through the synthesis of a diverse library of analogues.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic routes to 1,7-diazaspiro[4.4]nonane and its derivatives will remain an active and important area of research. Future innovations may include the application of C-H activation, flow chemistry, or biocatalysis to further streamline the synthesis of this valuable heterocyclic framework.

References

Comparative study of the pharmacological profiles of 1,7-diazaspiro[4.4]nonane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Pharmacological Profiles of 1,7-Diazaspiro[4.4]nonane Isomers

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[4.4]nonane scaffold represents a compelling starting point for the design of novel therapeutics, particularly for central nervous system targets. Its rigid, three-dimensional structure offers a unique platform for exploring chemical space and achieving receptor subtype selectivity. This guide provides a comparative analysis of the pharmacological profiles of the isomers of 1,7-diazaspiro[4.4]nonane, supported by established experimental methodologies. Understanding the stereochemical nuances of this scaffold is critical for advancing lead optimization and minimizing off-target effects.

The Significance of Stereoisomerism in 1,7-Diazaspiro[4.4]nonane

The 1,7-diazaspiro[4.4]nonane core contains a spirocyclic center, which introduces chirality. The presence of two nitrogen atoms also allows for various substitution patterns, leading to multiple stereoisomers. As demonstrated with derivatives of similar diazaspirocyclic structures, the spatial arrangement of atoms can dramatically influence binding affinity and functional activity at biological targets[1]. Enantiomers of a potent racemate have shown significant differences in activity, underscoring the importance of evaluating individual isomers in drug discovery campaigns[1].

While a comprehensive pharmacological profile of the unsubstituted 1,7-diazaspiro[4.4]nonane isomers is not extensively documented in publicly available literature, we can extrapolate from studies on its derivatives to highlight the potential for stereoselective interactions with key receptor families. This guide will focus on two prominent target classes for which diazaspirocyclic compounds have shown affinity: nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (5-HTRs)[1][2].

Comparative Pharmacological Profiles: A Representative Analysis

To illustrate the potential for stereoselectivity, the following table summarizes hypothetical binding affinities (Kᵢ, nM) of the (R)- and (S)-enantiomers of a monosubstituted 1,7-diazaspiro[4.4]nonane derivative against a panel of nAChR and 5-HTR subtypes. This data is representative of the selectivity profiles that could be anticipated for this class of compounds.

Receptor Subtype (R)-Isomer Kᵢ (nM) (S)-Isomer Kᵢ (nM) Selectivity ((S) vs. (R))
nAChR α4β2 1535023.3-fold
nAChR α7 >10,000>10,000-
nAChR α3β4 52012002.3-fold
5-HT₆ 8552632.9-fold
5-HT₂ₐ 250031001.2-fold
5-HT₁ₐ 180022001.2-fold

This is a representative dataset for illustrative purposes.

This hypothetical data highlights several key principles:

  • Enantioselectivity: A significant difference in binding affinity is observed between the (R)- and (S)-isomers for the nAChR α4β2 and 5-HT₆ receptors. This underscores how a subtle change in the three-dimensional arrangement of the molecule can dramatically impact its interaction with a receptor's binding pocket.

  • Receptor Subtype Selectivity: The isomers exhibit high affinity for specific receptor subtypes (e.g., nAChR α4β2 for the (R)-isomer and 5-HT₆ for the (S)-isomer) while showing weak affinity for others (e.g., nAChR α7). This selectivity is a crucial aspect of modern drug design, as it can minimize off-target side effects.

Experimental Protocols for Pharmacological Profiling

The following are detailed methodologies for determining the pharmacological profiles of 1,7-diazaspiro[4.4]nonane isomers.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of the 1,7-diazaspiro[4.4]nonane isomers for nAChR and 5-HTR subtypes.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]-epibatidine for nAChR α4β2, [³H]-LSD for 5-HTRs)

  • Test compounds (1,7-diazaspiro[4.4]nonane isomers)

  • Assay buffer (e.g., Tris-HCl)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compounds.

    • Dilute the cell membranes and radioligand in the assay buffer to the desired concentrations.

  • Assay Incubation:

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either a test compound or vehicle (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor activity (e.g., agonist, antagonist, or modulator).

Objective: To determine the functional activity of the 1,7-diazaspiro[4.4]nonane isomers at nAChR and 5-HTR subtypes.

Example: Calcium Flux Assay for a Gq-coupled 5-HTR

Materials:

  • HEK293 cells stably expressing the 5-HTR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and a known agonist.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the test compound or known agonist and continue to measure the fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • For agonist testing, plot the change in fluorescence against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. A decrease in the agonist's response indicates antagonist activity. Calculate the IC₅₀ from the concentration-response curve.

Visualizing Experimental Workflows and Concepts

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds - Membranes - Radioligand incubation Incubate: Membranes + Radioligand + Compound prep_reagents->incubation filtration Filter and Wash incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis

Caption: Workflow for a radioligand binding assay.

Structure-Activity Relationship Concept

G cluster_isomers Isomers cluster_receptors Receptors R_isomer (R)-Isomer receptor_A Receptor A (e.g., nAChR α4β2) R_isomer->receptor_A High Affinity receptor_B Receptor B (e.g., 5-HT6) R_isomer->receptor_B Low Affinity S_isomer (S)-Isomer S_isomer->receptor_A Low Affinity S_isomer->receptor_B High Affinity

Caption: Stereoselectivity of 1,7-diazaspiro[4.4]nonane isomers.

Conclusion

The 1,7-diazaspiro[4.4]nonane scaffold holds significant promise for the development of selective ligands for CNS targets. The inherent chirality of this system necessitates a thorough investigation of the pharmacological profiles of its individual stereoisomers. As illustrated in this guide, even subtle changes in stereochemistry can lead to profound differences in receptor affinity and selectivity. By employing rigorous experimental methodologies such as radioligand binding and functional assays, researchers can elucidate these structure-activity relationships, paving the way for the design of more potent and selective therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1,7-Diazaspiro[4.4]nonane dihydrochloride. As a specialized heterocyclic amine, this compound requires meticulous handling and disposal to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This guide moves beyond simple instructions to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound is a solid organic salt. While its unique spirocyclic structure is valuable in synthetic chemistry, its classification as a hazardous substance necessitates a disposal protocol that mitigates its risks.[1][2] The primary hazards, as identified in safety data sheets (SDS), are summarized below.

Table 1: GHS Hazard Profile for 1,7-Diazaspiro[4.4]nonane Derivatives

Hazard ClassGHS CodeDescriptionRationale for Disposal Protocol
Skin IrritationH315Causes skin irritation.Prevents skin contact for personnel handling the waste. Mandates the disposal of contaminated Personal Protective Equipment (PPE) as hazardous waste to avoid secondary exposure.[1][3]
Serious Eye IrritationH319Causes serious eye irritation.Reinforces the need for sealed, robust waste containers to prevent accidental splashing or aerosolization.[1][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.Dictates that all handling and packaging of waste should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of fine particulates.[2][3]
General Chemical HazardP501Dispose of contents/container to an approved waste disposal plant.This is the cornerstone directive from suppliers, indicating that the chemical cannot be treated as common waste and must be managed by a licensed professional waste disposal service.[1][3][4]

The hydrochloride form enhances water solubility.[5] However, this does not permit sewer disposal. Many organic compounds, even in small quantities, can be harmful to aquatic life and may interfere with wastewater treatment processes.[6][7] Therefore, all forms of this chemical waste must be collected for treatment by a certified hazardous waste management facility.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to address all potential waste streams containing this compound. Adherence to these steps is critical for ensuring a safe laboratory environment.

Step 1: Segregate Waste at the Point of Generation

Proper waste management begins the moment a substance is deemed waste.[8] Never mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Why this is critical: Heterocyclic amines can react with various chemicals. Mixing with incompatible substances, such as strong oxidizing agents or bases, can lead to violent reactions, gas evolution, or the generation of other toxic compounds.[6] Always store acids and bases separately.[6]

Step 2: Packaging Solid Waste (Unused Reagent, Contaminated Labware)
  • Select an Appropriate Container:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[6][9]

    • Ensure the container is clean, dry, and compatible with the chemical. It must be free from damage or deterioration.[9]

    • The container should be clearly designated for "Solid Hazardous Waste."

  • Transfer the Waste:

    • Perform this step inside a certified chemical fume hood to mitigate inhalation risks.[10]

    • Carefully transfer any surplus or expired this compound into the designated waste container.

    • Collect any contaminated disposable materials, such as weighing paper, gloves, and absorbent pads used for cleaning minor spills, and place them in the same container.

  • Secure and Label the Container:

    • Do not fill the container more than 90% full to allow for expansion and prevent spillage.[6]

    • Securely fasten the cap. Keep the container closed at all times except when adding waste.[11][12]

    • Label the container with a "Hazardous Waste" tag. The label must include:

      • The full chemical name: "this compound"

      • The CAS Number (if available).

      • An accurate list of all contents.

      • The associated hazards (e.g., "Irritant").

      • The date the waste was first added to the container.

Step 3: Managing Empty Containers

A container that once held this compound is not considered empty until it has been properly decontaminated. Since this compound is not classified as an acutely hazardous (P-listed) waste, the following procedure is sufficient.[11]

  • Decontamination:

    • Scrape out as much residual solid as possible into the solid hazardous waste container.

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially , collect the rinsate (the liquid from rinsing) in a designated "Non-Halogenated Liquid Hazardous Waste" container. Do not pour the rinsate down the drain.

  • Final Disposal:

    • Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[11]

    • The now-decontaminated container can typically be disposed of in a designated bin for clean lab glass or plastic.[8]

Waste Storage and Logistics: The Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated location at or near the point of waste generation for the temporary storage of hazardous waste containers.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Containment: Store waste containers in a secondary containment bin to catch any potential leaks.[9]

  • Segregation: Keep incompatible waste streams physically separated within the SAA.[6][9]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[12]

  • Inspections: The SAA must be inspected weekly for leaks and proper labeling.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste related to this compound.

G start Waste Generated (this compound) is_solid Is the waste a solid or contaminated disposable? start->is_solid is_container Is it the original 'empty' container? is_solid->is_container No solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_waste Yes is_spill Is it a liquid spill or rinsate? is_container->is_spill No triple_rinse Triple-rinse container with an appropriate solvent. is_container->triple_rinse Yes collect_rinsate Collect rinsate in labeled 'Liquid Hazardous Waste' container. is_spill->collect_rinsate Yes store_waste Store sealed container in Satellite Accumulation Area (SAA). solid_waste->store_waste triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of container as clean lab glass/plastic. triple_rinse->dispose_container collect_rinsate->store_waste request_pickup Request pickup from Environmental Health & Safety (EH&S). store_waste->request_pickup

Caption: Decision workflow for proper waste segregation.

Emergency Procedures: Spill Management

In the event of a spill, swift and safe containment is paramount.

  • Ensure Personal Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Before cleaning, don the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Contain the Spill: For a solid spill, prevent it from becoming airborne. You can gently cover it with a plastic sheet or lightly moisten an absorbent pad with water to place over the powder.

  • Clean Up: Carefully sweep or vacuum the solid material into a designated hazardous waste container. Avoid creating dust.[3] Use absorbent pads for any solutions.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest standards of safety and environmental stewardship, building a culture of trust and reliability in their operational practices.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,7-Diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,7-Diazaspiro[4.4]nonane dihydrochloride demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Foundational Knowledge: Understanding the Hazard Profile

While specific toxicological data for this compound may be limited, a critical analysis of safety data for structurally related diazaspiro compounds provides a reliable basis for risk assessment. The primary hazards associated with this class of chemicals are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2] Prolonged exposure can lead to inflammation, itching, redness, and dryness.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation and potential damage to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]

These classifications necessitate a stringent approach to PPE to prevent accidental exposure through skin contact, eye contact, or inhalation.

The Core Directive: Your Personal Protective Equipment Ensemble

Engineering controls, such as fume hoods, are the primary line of defense. However, appropriate PPE is a mandatory secondary barrier to protect you from residual risks.

Direct contact with this compound can cause serious eye irritation.[1][2] Therefore, appropriate eye protection is crucial.

  • Minimum Requirement: At a minimum, chemical splash-resistant safety glasses with side protection should be worn.[2]

  • Recommended Practice: For procedures with a higher risk of splashing, such as preparing solutions or during transfers, it is strongly advised to use indirectly ventilated chemical splash goggles.[3]

  • Maximum Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[3]

Gloves are essential to prevent skin irritation.[3][4] However, not all gloves offer the same level of protection.

  • Material of Choice: Nitrile gloves are recommended as they provide excellent resistance against bases, oils, and many solvents.[3] They also offer good resistance to punctures and snags.[3]

  • Inspection is Key: Always inspect gloves for any signs of damage (e.g., holes, tears) before use.[4]

  • Proper Technique: Wash and dry hands thoroughly before donning and after doffing gloves. Avoid touching surfaces like doorknobs, keyboards, or personal phones with gloved hands to prevent the spread of contamination.

A standard cotton lab coat is often insufficient when handling hazardous solids.

  • Standard Operations: A long-sleeved, impermeable lab coat that closes in the front is required to protect your street clothes and skin from contamination.[5]

  • High-Risk Procedures: For tasks involving a higher risk of spills or splashes, consider using a disposable, impervious gown for enhanced protection.

As a solid, this compound poses an inhalation risk, particularly when handled as a powder which can become airborne.

  • Engineering Controls: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize aerosol generation.[6]

  • When Respirators are Needed: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is necessary. An elastomeric half-mask with a P100 filter is recommended when handling powders outside of a containment system.[5] Standard surgical masks do not provide adequate protection against chemical dust.

Operational Plans: PPE Selection by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear guide for common laboratory operations.

Laboratory Task Minimum Required PPE Recommended Best Practice
Weighing Solid Compound Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsNitrile Gloves, Impermeable Gown, Chemical Splash Goggles (within a fume hood or containment enclosure)
Preparing Stock Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsDouble-gloving (Nitrile), Impermeable Gown, Chemical Splash Goggles and Face Shield
Conducting Reactions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsNitrile Gloves, Impermeable Gown, Chemical Splash Goggles
Handling Spills Double Nitrile Gloves, Impermeable Gown, Chemical Splash Goggles, Respiratory Protection (P100 filter)Full PPE as listed, plus shoe covers. Utilize a chemical spill kit.
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) process is a common and preventable error.

  • Gown/Lab Coat: Put on your impermeable gown or lab coat, ensuring it is fully fastened.

  • Respiratory Protection (if required): Don your respirator and perform a seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your gown or lab coat.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Eye/Face Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2][4]

All used PPE is considered contaminated waste.

  • Dispose of all single-use items (gloves, disposable gowns) in a designated and clearly labeled hazardous waste container.[1]

  • Do not dispose of contaminated PPE in regular trash receptacles. Follow your institution's specific guidelines for chemical waste disposal.[7]

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling 1,7-Diazaspiro[4.4]nonane dihydrochloride CheckSolid Is the material a powder/solid? Start->CheckSolid CheckAerosol Potential for dust or aerosol generation? CheckSolid->CheckAerosol Yes BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckSolid->BasePPE No (in solution) CheckAerosol->BasePPE No FumeHood Work in Fume Hood or Containment Unit CheckAerosol->FumeHood Yes Goggles Upgrade to: Chemical Splash Goggles BasePPE->Goggles Splash Risk FaceShield Add: Face Shield Goggles->FaceShield High Volume Splash Risk Respirator Add: Respirator (P100) FumeHood->BasePPE FumeHood->Respirator If hood is unavailable or insufficient

Caption: PPE selection workflow for handling this compound.

References

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